molecular formula C16H13NO3 B015735 Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate CAS No. 101192-30-7

Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate

Katalognummer: B015735
CAS-Nummer: 101192-30-7
Molekulargewicht: 267.28 g/mol
InChI-Schlüssel: YISZIUALHMRHMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate, also known as this compound, is a useful research compound. Its molecular formula is C16H13NO3 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

ethyl 1-oxobenzo[c]quinolizine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-2-20-16(19)13-10-9-12-8-7-11-5-3-4-6-14(11)17(12)15(13)18/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISZIUALHMRHMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C2C=CC3=CC=CC=C3N2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392175
Record name Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101192-30-7
Record name Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate (CAS Number: 101192-30-7)

An In-depth Technical Guide to Ethyl Benzo[1][2]-4-oxo-4H-quinolizine-3-carboxylate (CAS Number: 101192-30-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl Benzo[1][2]-4-oxo-4H-quinolizine-3-carboxylate, with the CAS number 101192-30-7, is a specialized heterocyclic compound recognized for its utility as a selective fluorophore with a strong fluorescent response to magnesium ions (Mg²⁺)[3][4][5]. This property makes it a valuable tool in biological research for the detection and quantification of intracellular magnesium. Its quinolizine core structure is also a feature of interest in medicinal chemistry, as related compounds have been explored for various therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and its primary application as a magnesium indicator, including experimental considerations.

Chemical and Physical Properties

The fundamental properties of Ethyl Benzo[1][2]-4-oxo-4H-quinolizine-3-carboxylate are summarized in the table below.

PropertyValue
CAS Number 101192-30-7
Molecular Formula C₁₆H₁₃NO₃[3]
Molecular Weight 267.28 g/mol [3]
Synonyms Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate[3]
Appearance Neat (as per supplier information)[3]
SMILES CCOC(=O)c1ccc2ccc3ccccc3n2c1=O[3]
InChI Key YISZIUALHMRHMU-UHFFFAOYSA-N[3]

Synthesis

The synthesis of 4-oxo-4H-quinolizine-3-carboxylic acid esters, the core structure of the target compound, is typically achieved through a thermal ring closure reaction. This process involves the Michael addition of a 2-picoline derivative with diethyl ethoxymethylenemalonate[6].

A plausible synthetic workflow for Ethyl Benzo[1][2]-4-oxo-4H-quinolizine-3-carboxylate can be conceptualized as follows:

Gcluster_startStarting Materialsstart1Substituted 2-picoline derivativeintermediateMichael Adductstart1->intermediate Michael Additionstart2Diethyl ethoxymethylenemalonatestart2->intermediateproductEthyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxylateintermediate->product Thermal Ring Closure

Conceptual synthetic pathway for the quinolizine core.

Application as a Magnesium Fluorophore

The primary and most well-documented application of Ethyl Benzo[1][2]-4-oxo-4H-quinolizine-3-carboxylate is as a selective fluorescent indicator for magnesium ions[3][4][5]. Research has highlighted that 4-oxo-4H-quinolizine-3-carboxylic acids are excellent fluorophores that exhibit a significant fluorescent response in the presence of Mg²⁺, with dissociation constants in the low to submillimolar range, which is relevant to intracellular magnesium concentrations[6]. A key advantage of this class of indicators is their high selectivity for Mg²⁺ over Ca²⁺, even at high calcium concentrations, which is a common issue with other fluorescent magnesium probes[6].

Quantitative Fluorescent Properties

While specific quantitative data for the ethyl benzo ester is limited in publicly accessible literature, the foundational study on the parent acid series provides key insights[6]. The development of these indicators aimed to create probes with appropriate dissociation constants for intracellular measurements and, ideally, a ratiometric response to allow for more accurate quantification by correcting for variables like dye concentration[6].

ParameterGeneral Value/Characteristic for the Class
Selectivity High for Mg²⁺ over Ca²⁺[6]
Dissociation Constant (Kd) for Mg²⁺ Low to submillimolar range[6]
Response Type Fluorescent intensity change; potential for ratiometric measurement[6]
Experimental Protocol: Measurement of Intracellular Magnesium

A detailed, specific protocol for using Ethyl Benzo[1][2]-4-oxo-4H-quinolizine-3-carboxylate is not available. However, a general protocol for using fluorescent dyes to measure total intracellular magnesium can be adapted. The following is a generalized workflow based on protocols for other quinoline-based magnesium indicators.

Materials:

  • Ethyl Benzo[1][2]-4-oxo-4H-quinolizine-3-carboxylate (or its cell-permeant acetoxymethyl (AM) ester form, if available)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader or fluorescence microscope

  • Cultured cells of interest

Procedure:

  • Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate or on coverslips for microscopy) and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a stock solution of the fluorescent indicator in DMSO.

    • Dilute the stock solution in cell culture medium to the final working concentration.

    • Remove the culture medium from the cells and replace it with the dye-containing medium.

    • Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C to allow for dye uptake.

  • Washing: After incubation, wash the cells with PBS to remove any excess extracellular dye.

  • Measurement:

    • Add fresh, dye-free medium or a suitable buffer to the cells.

    • Measure the fluorescence using a plate reader or microscope at the appropriate excitation and emission wavelengths.

    • To investigate changes in intracellular Mg²⁺, cells can be treated with specific agonists or antagonists, and the fluorescence can be monitored over time.

  • Data Analysis: The change in fluorescence intensity is correlated with the change in intracellular magnesium concentration. For ratiometric dyes, the ratio of fluorescence at two different wavelengths is calculated to determine the ion concentration.

Gcluster_prepCell Preparationcluster_loadingDye Loadingcell_cultureCulture cells to desired confluencyprepare_dyePrepare dye working solutioncell_culture->prepare_dyeincubateIncubate cells with dyeprepare_dye->incubatewashWash cells to remove excess dyeincubate->washmeasureMeasure fluorescencewash->measureanalyzeAnalyze fluorescence datameasure->analyze

Workflow for intracellular magnesium measurement.

Potential for Drug Development

While the primary application of Ethyl Benzo[1][2]-4-oxo-4H-quinolizine-3-carboxylate is as a research tool, the broader class of quinoline and quinolizine derivatives has been investigated for various pharmacological activities. The structural similarity to quinolone antibiotics, which are known to chelate divalent cations like Mg²⁺ as part of their mechanism of action, suggests that quinolizine derivatives could be explored for antimicrobial or other therapeutic applications where metal ion chelation is relevant.

Conclusion

Ethyl Benzo[1][2]-4-oxo-4H-quinolizine-3-carboxylate is a valuable fluorescent indicator for the selective detection of magnesium ions. Its favorable spectral properties and selectivity over calcium make it a useful tool for researchers studying the role of magnesium in cellular processes. While detailed experimental protocols for this specific compound are not widely published, established methods for other fluorescent ion indicators provide a solid foundation for its application in the laboratory. Further research into the biological activities of this and related compounds may open new avenues for its use in drug discovery and development.

An In-Depth Technical Guide on Ethyl 4-oxo-4H-quinolizine-3-carboxylate: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential applications of Ethyl 4-oxo-4H-quinolizine-3-carboxylate. While specific experimental data for this exact molecule is limited in publicly available literature, this document compiles foundational knowledge on the broader class of quinolizine and quinoline derivatives to inform research and development efforts.

Molecular Structure and Physicochemical Properties

Ethyl 4-oxo-4H-quinolizine-3-carboxylate is a heterocyclic compound featuring a quinolizine core. The quinolizine scaffold is known for its unique electronic properties and has been a subject of interest in medicinal chemistry.[1][2] The structural details and computed physicochemical properties are summarized below.

Table 1: Molecular Descriptors for Ethyl 4-oxo-4H-quinolizine-3-carboxylate

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃PubChem
Molecular Weight 217.22 g/mol PubChem
CAS Number 88612-71-9PubChem
IUPAC Name ethyl 4-oxo-4H-quinolizine-3-carboxylatePubChem
Predicted pKa -2.87 ± 0.40Guidechem
Appearance Orange Crystalline SolidGuidechem

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3 1.8PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 3PubChem
Exact Mass 217.0739 g/mol PubChem
Topological Polar Surface Area 46.6 ŲPubChem
Heavy Atom Count 16PubChem

Synthesis Strategies

A general workflow for the synthesis of 4H-quinolizin-4-one derivatives is depicted below. This typically involves the reaction of a substituted pyridine with a suitable three-carbon synthon, followed by cyclization to form the bicyclic quinolizine core.

Synthesis_Workflow General Synthesis Workflow for 4H-Quinolizin-4-one Derivatives Start Substituted Pyridine + Malonate Derivative Intermediate Formation of Dicarboxylic Intermediate Start->Intermediate Base-mediated condensation Cyclization Intramolecular Cyclization (High Temperature) Intermediate->Cyclization Heating in high-boiling solvent Product 4H-Quinolizin-4-one Core Cyclization->Product Purification Purification (e.g., Column Chromatography) Product->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization

A generalized workflow for the synthesis of 4H-quinolizin-4-one derivatives.
General Experimental Protocol for Synthesis of 4H-Quinolizin-4-one Derivatives

The following is a generalized protocol based on common synthetic methods for related compounds and should be optimized for the specific synthesis of Ethyl 4-oxo-4H-quinolizine-3-carboxylate.[1][3]

Materials:

  • Substituted pyridine precursor

  • Appropriate malonate derivative (e.g., diethyl (ethoxymethylene)malonate)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Base (e.g., sodium ethoxide)

  • Anhydrous ethanol

  • Apparatus for heating under reflux and inert atmosphere

Procedure:

  • A solution of the substituted pyridine and the malonate derivative is prepared in anhydrous ethanol.

  • A solution of sodium ethoxide in ethanol is added dropwise to the reaction mixture at room temperature under an inert atmosphere.

  • The reaction mixture is stirred for a specified period, and the formation of the intermediate can be monitored by Thin Layer Chromatography (TLC).

  • The solvent is removed under reduced pressure.

  • The resulting residue is then heated in a high-boiling point solvent, such as diphenyl ether, to facilitate intramolecular cyclization.

  • After cooling, the reaction mixture is purified, typically by column chromatography on silica gel, to yield the desired 4H-quinolizin-4-one derivative.

Characterization

The structural elucidation of the synthesized compound would rely on standard analytical techniques.

Table 3: Analytical Methods for Characterization

TechniqueExpected Information
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR would confirm the chemical structure by showing the expected proton and carbon environments.
Mass Spectrometry (MS) Provides the molecular weight of the compound, confirming its elemental composition.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as the carbonyl (C=O) and ester (C-O) stretches.
UV-Visible Spectroscopy To determine the absorption and emission properties, particularly relevant given its potential as a fluorophore.

Potential Biological Activities and Applications

While direct biological studies on Ethyl 4-oxo-4H-quinolizine-3-carboxylate are scarce, the broader class of quinolizine and quinoline derivatives exhibits a wide range of pharmacological activities.[4][5] This suggests that the target molecule could be a valuable scaffold in drug discovery.

Antimicrobial and Anticancer Potential

Quinolone and quinolizine cores are present in numerous antibacterial and anticancer agents.[1][5] Their mechanism of action often involves the inhibition of key enzymes like DNA gyrase and topoisomerase IV in bacteria, or tyrosine kinases in cancer cells.[1] Further investigation into the antimicrobial and cytotoxic effects of Ethyl 4-oxo-4H-quinolizine-3-carboxylate is warranted.

Fluorescent Properties and Imaging Applications

Several sources indicate that Ethyl 4-oxo-4H-quinolizine-3-carboxylate is a selective fluorophore.[6][7] Quinolizine-based compounds are known for their fluorescent properties and have been developed as fluorescent dyes and probes for various biological applications, including bioimaging.[6][7] The rigid, planar structure of the quinolizine ring system contributes to its fluorescence.[4]

The workflow for evaluating a novel compound's potential as a therapeutic agent is outlined below.

Drug_Discovery_Workflow Drug Discovery and Development Workflow Compound Ethyl 4-oxo-4H-quinolizine-3-carboxylate Screening High-Throughput Screening (Biological Assays) Compound->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit->Lead_Opt Identified Activity Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

An In-depth Technical Guide to Ethyl 4-oxo-4H-quinolizine-3-carboxylate: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-oxo-4H-quinolizine-3-carboxylate is a heterocyclic compound belonging to the quinolizine class of molecules. The quinolizine core structure is of significant interest in medicinal chemistry and materials science due to its unique physicochemical properties and diverse biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 4-oxo-4H-quinolizine-3-carboxylate, outlines general experimental protocols for its synthesis, and explores its potential applications, particularly as a fluorescent probe in biological systems.

Core Physical and Chemical Properties

The available data for Ethyl 4-oxo-4H-quinolizine-3-carboxylate is summarized in the tables below. While some experimental data is limited, computed properties provide valuable insights into the molecule's characteristics.

Table 1: General and Physical Properties

PropertyValueSource
CAS Number 88612-71-9[1][[“]]
Molecular Formula C₁₂H₁₁NO₃[[“]]
Molecular Weight 217.22 g/mol [[“]]
Appearance Orange Crystalline Solid[1]
Predicted pKa -2.87±0.40[1]

Table 2: Computed Chemical Properties

PropertyValueSource
XLogP3 1.8[[“]]
Hydrogen Bond Donor Count 0[[“]]
Hydrogen Bond Acceptor Count 3[[“]]
Rotatable Bond Count 3[[“]]
Topological Polar Surface Area 46.6 Ų[[“]]
Complexity 455[[“]]

Table 3: Spectroscopic Data (General for 4H-Quinolizin-4-one Core)

Spectroscopic TechniqueGeneral Observations
¹H NMR Aromatic protons typically resonate in the δ 7.0-9.0 ppm range. Protons on the pyridinone ring are influenced by the nitrogen atom and the carbonyl group, resulting in distinct chemical shifts.[3]
¹³C NMR The carbonyl carbon (C=O) exhibits a characteristic signal in the downfield region (δ 160-180 ppm). Aromatic and heterocyclic carbons appear in the δ 100-150 ppm range.[3]
Infrared (IR) Spectroscopy A strong absorption band for the C=O stretching vibration is typically observed around 1650-1700 cm⁻¹.[3]
Mass Spectrometry (MS) The molecular ion peak (M+) provides the molecular weight of the compound.[3]

Experimental Protocols

General Synthetic Workflow

A plausible synthetic route to Ethyl 4-oxo-4H-quinolizine-3-carboxylate can be conceptualized based on established synthetic methodologies for the 4H-quinolizin-4-one core. Two potential strategies are outlined below.

G cluster_0 Strategy 1: Stobbe Condensation cluster_1 Strategy 2: Horner-Wadsworth-Emmons Olefination/Cyclization pyridine_2_carbaldehyde 2-Pyridinecarbaldehyde stobbe_intermediate Stobbe Condensation Intermediate pyridine_2_carbaldehyde->stobbe_intermediate diethyl_succinate Diethyl Succinate diethyl_succinate->stobbe_intermediate base1 Base (e.g., NaH, KOtBu) base1->stobbe_intermediate Catalyst cyclization Cyclization (Heat) stobbe_intermediate->cyclization product Ethyl 4-oxo-4H-quinolizine-3-carboxylate cyclization->product pyridyl_ketone Substituted Pyridyl Ketone olefination_intermediate Olefination Product pyridyl_ketone->olefination_intermediate phosphonate_reagent Phosphonate Reagent phosphonate_reagent->olefination_intermediate base2 Base base2->olefination_intermediate Catalyst tandem_cyclization Tandem Cyclization olefination_intermediate->tandem_cyclization product2 Ethyl 4-oxo-4H-quinolizine-3-carboxylate tandem_cyclization->product2

Caption: Plausible synthetic workflows for Ethyl 4-oxo-4H-quinolizine-3-carboxylate.

Synthesis via Stobbe Condensation followed by Cyclization (Generalized Protocol)

This method involves the condensation of a pyridine-2-carbaldehyde with a succinic ester derivative in the presence of a strong base.[4][5]

  • Step 1: Stobbe Condensation. To a solution of a suitable base (e.g., sodium hydride or potassium tert-butoxide) in an anhydrous solvent (e.g., toluene or THF), a mixture of 2-pyridinecarbaldehyde and diethyl succinate is added dropwise under an inert atmosphere. The reaction mixture is stirred at room temperature or with gentle heating until the condensation is complete, as monitored by thin-layer chromatography (TLC).

  • Step 2: Work-up and Isolation of Intermediate. The reaction is quenched by the addition of water or a dilute acid. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude Stobbe condensation product.

  • Step 3: Cyclization. The crude intermediate is heated, often in a high-boiling point solvent or neat, to induce cyclization to the 4H-quinolizin-4-one ring system.

  • Step 4: Purification. The final product, Ethyl 4-oxo-4H-quinolizine-3-carboxylate, is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Synthesis via Tandem Horner-Wadsworth-Emmons Olefination/Cyclization (Generalized Protocol)

This approach provides access to functionalized 4H-quinolizin-4-ones.[6][7]

  • Step 1: Horner-Wadsworth-Emmons Olefination. A phosphonate reagent is deprotonated with a suitable base (e.g., sodium hydride) in an anhydrous solvent. The resulting carbanion is then reacted with a 2-acylpyridine derivative to form an intermediate acrylate.

  • Step 2: Tandem Cyclization. The intermediate undergoes a tandem acylation and cyclization reaction, often promoted by heat or the addition of a catalyst, to form the 4H-quinolizin-4-one core.

  • Step 3: Purification. The product is purified using standard techniques such as column chromatography or recrystallization.

Biological Activity and Potential Applications

While the biological activity of Ethyl 4-oxo-4H-quinolizine-3-carboxylate has not been extensively studied, its structural analogs and the broader class of quinolizine derivatives have shown interesting properties.

Fluorescent Probe for Magnesium (Mg²⁺)

The most notable reported property of 4-oxo-4H-quinolizine-3-carboxylates is their function as excellent and selective fluorophores for magnesium ions (Mg²⁺).[1] This suggests that Ethyl 4-oxo-4H-quinolizine-3-carboxylate could be a valuable tool for detecting and quantifying intracellular Mg²⁺ concentrations.

Magnesium is a crucial second messenger in numerous cellular signaling pathways. The ability to monitor changes in intracellular Mg²⁺ levels is essential for understanding these processes.

G cluster_0 Cellular Environment extracellular Extracellular Signal receptor Receptor extracellular->receptor trpm7 TRPM7 Channel receptor->trpm7 Activates mg_influx Mg²⁺ Influx trpm7->mg_influx probe Ethyl 4-oxo-4H- quinolizine-3-carboxylate (Non-fluorescent) mg_influx->probe pi3k_akt PI3K-AKT Pathway mg_influx->pi3k_akt Activates probe_mg Probe-Mg²⁺ Complex (Fluorescent) probe->probe_mg Binds Mg²⁺ detection Fluorescence Detection probe_mg->detection Emits Light cellular_response Cellular Response (e.g., Macrophage Polarization) pi3k_akt->cellular_response

Caption: Conceptual workflow for using Ethyl 4-oxo-4H-quinolizine-3-carboxylate as a fluorescent probe to monitor intracellular Mg²⁺ signaling.

This conceptual diagram illustrates how the compound, upon entering a cell, could bind to free intracellular magnesium that has entered through channels like TRPM7, leading to a fluorescent signal. This signal could then be used to study the downstream effects of Mg²⁺ on signaling pathways such as the PI3K-AKT pathway, which is known to be involved in processes like macrophage polarization.[[“]]

Conclusion

Ethyl 4-oxo-4H-quinolizine-3-carboxylate is a molecule with significant potential, primarily as a selective fluorescent probe for magnesium ions. While a complete experimental dataset for this specific compound is not yet available, the known properties of the 4H-quinolizin-4-one core provide a strong foundation for its further investigation and application. The generalized synthetic protocols outlined in this guide offer a starting point for its preparation. Future research should focus on the detailed characterization of its photophysical properties upon binding to Mg²⁺ and its application in studying magnesium-dependent signaling pathways in various biological contexts. The structural similarity to biologically active quinoline derivatives also suggests that its own therapeutic potential warrants exploration.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 4-oxo-4H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of Ethyl 4-oxo-4H-quinolizine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of comprehensive, publicly accessible experimental data for this specific molecule, this guide synthesizes information from available literature on closely related analogs and general synthetic methodologies for the quinolizine scaffold.

Chemical Structure and Properties

Ethyl 4-oxo-4H-quinolizine-3-carboxylate possesses a core quinolizine ring system, which is a nitrogen-containing bicyclic aromatic compound. The presence of the 4-oxo group and the ethyl carboxylate at the 3-position significantly influences its electronic properties and potential as a synthetic building block.

Table 1: Physicochemical Properties of Ethyl 4-oxo-4H-quinolizine-3-carboxylate

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃PubChem[1]
Molecular Weight 217.22 g/mol PubChem[1]
CAS Number 88612-71-9PubChem[1]

Synthesis Protocols

A general synthetic strategy often involves the reaction of a 2-pyridylacetate derivative with a suitable three-carbon electrophilic component, followed by cyclization. For instance, a tandem Horner-Wadsworth-Emmons olefination/cyclization has been reported for the synthesis of functionalized 4H-quinolizin-4-ones.[2] Another approach involves a one-pot Stobbe condensation followed by cyclization, which has been successfully used for the synthesis of the isomeric Ethyl 4-oxo-4H-quinolizine-2-carboxylate.[2]

Conceptual Experimental Workflow for Synthesis:

G Conceptual Synthesis Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_purification Workup and Purification cluster_product Final Product 2_pyridyl_derivative Substituted 2-Pyridyl Acetic Ester condensation Condensation Reaction 2_pyridyl_derivative->condensation three_carbon_synthon Three-Carbon Electrophilic Synthon three_carbon_synthon->condensation cyclization Intramolecular Cyclization condensation->cyclization extraction Extraction cyclization->extraction chromatography Column Chromatography extraction->chromatography final_product Ethyl 4-oxo-4H-quinolizine-3-carboxylate chromatography->final_product G Analytical Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesized Crude Product purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms confirmation Structure and Purity Confirmed nmr->confirmation ir->confirmation ms->confirmation

References

The Potential of Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate as a Fluorescent Probe: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate as a fluorescent probe is limited in publicly available literature. This guide is a comprehensive technical overview based on the known properties of closely related benzoquinolizine and quinolizine derivatives, providing a predictive framework for its synthesis, characterization, and application.

Introduction

The 4H-Benzo[a]quinolizin-4-one core structure is an emerging scaffold in the design of novel fluorescent probes for advanced biological imaging.[1] Its rigid, planar structure and extensive π-conjugated system offer a robust platform for developing fluorophores with tunable photophysical properties.[1] Derivatives of this heterocyclic system have shown considerable promise in live-cell imaging and sensing of intracellular environments.[1] Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate, as a member of this class, is a promising candidate for development as a fluorescent probe. This document outlines its potential photophysical characteristics, detailed experimental protocols for its synthesis and use, and prospective applications in cellular and molecular biology research.

Core Structure and Rationale for Fluorescence

The fluorescence of quinolizine-based compounds arises from their extended π-electron systems. The fusion of a benzene ring to the quinolizine core in Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate further extends this conjugation, which is expected to shift its absorption and emission spectra to longer wavelengths compared to simpler quinolizine structures. The lone pair electrons on the nitrogen and oxygen atoms can also participate in intramolecular charge transfer (ICT) processes, which often lead to environmentally sensitive fluorescence and large Stokes shifts, desirable properties for biological imaging.

Synthesis

A general synthetic route for 4-oxo-4H-quinolizine derivatives has been established, which can be adapted for the synthesis of the title compound. A facile method involves a one-pot Stobbe condensation followed by cyclization, starting from commercially available pyridine-2-carbaldehyde.[2] For the benzo- derivative, a plausible synthetic pathway would involve the reaction of a substituted pyridine with an appropriate aromatic precursor.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Start1 Substituted Pyridine Step1 Stobbe Condensation Start1->Step1 Start2 Aromatic Precursor (e.g., with ethyl carboxylate group) Start2->Step1 Step2 Cyclization Step1->Step2 Product Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate Step2->Product

Caption: General synthetic workflow for Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate.

Photophysical Properties

The photophysical properties of fluorescent probes are critical for their application. While specific data for Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate is not available, the table below summarizes key photophysical properties of representative fluorescent probes based on the benzoquinolizine scaffold, which are expected to be comparable.[3]

PropertyExpected Value RangeSignificance
Excitation Wavelength (λex) 460 - 480 nmCompatibility with common laser lines (e.g., 488 nm).
Emission Wavelength (λem) 600 - 680 nmEmission in the red to near-infrared (NIR) region minimizes cellular autofluorescence.
Stokes Shift 140 - 200 nmA large Stokes shift is crucial for reducing self-quenching and improving signal-to-noise ratio.
Quantum Yield (Φ) 0.10 - 0.20Represents the efficiency of fluorescence emission.
Molar Extinction Coefficient (ε) > 5.0 x 10⁴ M⁻¹cm⁻¹A high value indicates efficient light absorption.
Fluorescence Lifetime (τ) 5 - 15 nsImportant for advanced fluorescence microscopy techniques like FLIM.

Data extrapolated from studies on structurally similar benzoquinolizine derivatives.[3]

Experimental Protocols

Protocol for Photophysical Characterization

This protocol outlines the steps to determine the key photophysical properties of the fluorescent probe.

Photophysical_Characterization cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements Prep1 Prepare stock solution of the probe in DMSO (e.g., 1 mM). Prep2 Dilute stock solution in solvent of choice (e.g., PBS, ethanol) to working concentration (e.g., 1-10 µM). Prep1->Prep2 Measure1 Record absorption spectrum using a UV-Vis spectrophotometer to determine λmax. Prep2->Measure1 Measure2 Record emission spectrum using a fluorometer by exciting at λmax to determine λem. Measure1->Measure2 Measure3 Determine quantum yield relative to a known standard (e.g., quinine sulfate). Measure2->Measure3 Measure4 Measure fluorescence lifetime using a time-correlated single photon counting (TCSPC) system. Measure3->Measure4

Caption: Workflow for the photophysical characterization of a new fluorescent probe.

Detailed Steps:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate in spectroscopic grade dimethyl sulfoxide (DMSO).

  • Working Solution Preparation: Prepare working solutions by diluting the stock solution in the desired buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) or organic solvent to a final concentration of 1-10 µM.

  • UV-Vis Absorption Spectroscopy:

    • Use a UV-Vis spectrophotometer to scan the absorbance of the working solution from 300 to 600 nm.

    • Identify the wavelength of maximum absorbance (λmax).

  • Fluorescence Spectroscopy:

    • Using a fluorometer, excite the working solution at its λmax.

    • Record the emission spectrum to determine the wavelength of maximum emission (λem).

  • Quantum Yield Determination:

    • Measure the integrated fluorescence intensity and absorbance of the probe solution and a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Fluorescence Lifetime Measurement:

    • Use a time-correlated single photon counting (TCSPC) system to measure the fluorescence lifetime of the probe in the desired solvent.

Protocol for Live-Cell Imaging

This protocol provides a general procedure for staining and imaging live cells with the probe.

Materials:

  • Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate probe

  • Cell culture grade DMSO

  • Appropriate cell line (e.g., HeLa, U2OS) cultured on glass-bottom dishes

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Live_Cell_Imaging_Workflow Start Culture cells to 60-70% confluency. Prep Prepare a working solution of the probe in serum-free medium (e.g., 1-10 µM). Start->Prep Wash1 Wash cells with pre-warmed PBS. Prep->Wash1 Stain Incubate cells with the probe solution for 15-30 min at 37°C. Wash1->Stain Wash2 Wash cells with pre-warmed PBS to remove excess probe. Stain->Wash2 Image Image cells using a fluorescence microscope. Wash2->Image

Caption: General workflow for live-cell imaging with a fluorescent probe.

Detailed Steps:

  • Cell Culture: Culture the chosen cell line on glass-bottom dishes or chamber slides to 60-70% confluency.

  • Probe Preparation: Prepare a 1 mM stock solution of the probe in DMSO. On the day of the experiment, dilute the stock solution in serum-free cell culture medium to a final working concentration (typically 1-10 µM).

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate excitation and emission filters based on the probe's spectral properties.

Potential Applications and Signaling Pathways

Based on the properties of related quinolizine and quinoline compounds, Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate could be developed as a fluorescent probe for various applications:

  • Organelle Staining: Quinolizinium salts, the cationic counterparts, have been shown to act as lysosomotropic probes.[4] The title compound could potentially be functionalized to target specific organelles like mitochondria or the endoplasmic reticulum.

  • Ion Sensing: The quinoline scaffold is a well-known chelator for metal ions.[5][6] The probe could be designed to detect biologically important metal ions such as Zn²⁺, Cu²⁺, or Fe³⁺ through chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET) mechanisms.

Proposed Mechanism for Metal Ion Sensing (Hypothetical)

A potential signaling pathway for the detection of a metal ion (Mⁿ⁺) could involve a "turn-on" fluorescence response based on the inhibition of Photoinduced Electron Transfer (PET).

PET_Sensing_Mechanism cluster_off Fluorescence OFF State (No Metal Ion) cluster_on Fluorescence ON State (Metal Ion Present) Probe_Off Probe (Fluorophore + Receptor) Excitation_Off Excitation (hν) Probe_On Probe + Mⁿ⁺ Probe_Off->Probe_On + Mⁿ⁺ ExcitedState_Off Excited State* Excitation_Off->ExcitedState_Off PET Photoinduced Electron Transfer (PET) ExcitedState_Off->PET e⁻ transfer NoFluorescence No/Weak Fluorescence ExcitedState_Off->NoFluorescence GroundState_Off Ground State PET->GroundState_Off Excitation_On Excitation (hν) NoPET PET Blocked ExcitedState_On Excited State* Excitation_On->ExcitedState_On Fluorescence Fluorescence Emission ExcitedState_On->Fluorescence GroundState_On Ground State Fluorescence->GroundState_On

Caption: Proposed PET mechanism for metal ion detection.

In this model, the unbound probe has a receptor moiety that quenches the fluorescence of the benzoquinolizine fluorophore via PET. Upon binding to the target metal ion, the electron-donating ability of the receptor is suppressed, blocking the PET process and "turning on" the fluorescence.

Conclusion

While further experimental validation is required, Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate represents a promising scaffold for the development of novel fluorescent probes. Its predicted favorable photophysical properties, including emission in the red to near-infrared spectrum and a large Stokes shift, make it an attractive candidate for applications in live-cell imaging and analyte sensing. The protocols and predictive data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this and other benzoquinolizine-based fluorophores.

References

Technical Guide: Exploring the Potential of Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate as a Magnesium Sensor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, there is no specific research available detailing the use of "Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate" as a magnesium sensor. This technical guide, therefore, provides a comprehensive overview of the potential magnesium sensing mechanism based on the known properties of related quinolizine and quinoline derivatives, which have been investigated as fluorescent probes for various metal ions. The experimental protocols and data presented are generalized from studies on analogous compounds and are intended to serve as a foundational framework for future research into the specific compound of interest.

Introduction to Quinolizine Derivatives as Fluorescent Sensors

Quinolizine and its derivatives are a class of heterocyclic organic compounds that have garnered significant interest in the field of chemical sensing. Their rigid, planar structure and conjugated π-system often result in desirable photophysical properties, such as strong fluorescence.[1][2] The presence of nitrogen and oxygen atoms within their scaffold provides potential coordination sites for metal ions.[1][2] This interaction can lead to a modulation of the compound's fluorescent properties, forming the basis of a sensing mechanism.[3] While various quinoline-based sensors have been developed for detecting metal ions like iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺), the exploration of quinolizine carboxylates for magnesium (Mg²⁺) sensing remains a promising yet underexplored area.[1][2][4]

Magnesium ions are the second most abundant intracellular divalent cations and play a crucial role in a vast array of physiological processes, including enzymatic reactions, signal transduction, and nucleic acid stability.[5][6] Consequently, the development of selective and sensitive fluorescent probes for monitoring intracellular magnesium concentrations is of high importance in biomedical research and drug development.[5][7]

Hypothesized Magnesium Sensing Mechanism

The proposed mechanism for "Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate" as a magnesium sensor is based on a chelation-enhanced fluorescence (CHEF) effect. In its free form, the quinolizine derivative is expected to exhibit a certain level of fluorescence. The lone pair of electrons on the nitrogen atom of the quinolizine ring and the oxygen atoms of the carboxylate group can participate in photoinduced electron transfer (PET), which can quench the fluorescence.

Upon the introduction of magnesium ions, the molecule can act as a chelator, binding the Mg²⁺ ion through the nitrogen atom and the carbonyl oxygen of the ester group. This coordination would restrict the intramolecular rotation and inhibit the PET process. The suppression of this non-radiative decay pathway is expected to lead to a significant enhancement of the fluorescence intensity, providing a measurable signal for the presence of magnesium.

G Hypothesized Magnesium Sensing Mechanism cluster_0 Free Ligand State cluster_1 Magnesium-Bound State Quinolizine_Derivative Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate (Low Fluorescence) PET Photoinduced Electron Transfer (PET) (Fluorescence Quenching) Quinolizine_Derivative->PET Active Mg_Complex [Quinolizine_Derivative-Mg]²⁺ Complex (High Fluorescence) Quinolizine_Derivative->Mg_Complex + Mg²⁺ (Chelation) Inhibited_PET Inhibited PET Mg_Complex->Inhibited_PET Inactive Mg2 Mg²⁺

Caption: Hypothesized chelation-enhanced fluorescence (CHEF) mechanism.

Generalized Experimental Workflow for Evaluation

The evaluation of a novel compound like "Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate" for magnesium sensing capabilities would typically follow a structured experimental workflow. This process would involve synthesis and characterization, followed by a detailed investigation of its photophysical properties and sensing performance, and finally, its application in biological systems.

G Experimental Workflow for Sensor Evaluation Start Start: Novel Compound (Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate) Synthesis Synthesis and Purification Start->Synthesis Characterization Structural Characterization (NMR, Mass Spec, X-ray) Synthesis->Characterization Photophysical Photophysical Studies (Absorption, Emission Spectra) Characterization->Photophysical Titration Spectroscopic Titration with Mg²⁺ Photophysical->Titration Selectivity Selectivity Studies (Interfering Ions) Titration->Selectivity Binding Determination of Binding Stoichiometry and Constant Titration->Binding Cell_Culture Cell Culture and Loading Selectivity->Cell_Culture Binding->Cell_Culture Imaging Fluorescence Microscopy Imaging Cell_Culture->Imaging Cytotoxicity Cytotoxicity Assay Cell_Culture->Cytotoxicity End End: Validated Mg²⁺ Sensor Imaging->End Cytotoxicity->End

Caption: A typical experimental workflow for validating a new fluorescent sensor.

Representative Data for Quinolone-Based Metal Ion Sensors

While specific data for "Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate" is unavailable, the following table summarizes typical quantitative data obtained for other quinoline-based fluorescent sensors for various metal ions. This serves as a benchmark for the expected performance characteristics of a potentially successful magnesium sensor.

ParameterSymbolTypical Range for Quinolone SensorsSignificance
Dissociation Constant Kd1 µM - 10 mMIndicates the affinity of the sensor for the target ion. A lower Kd signifies higher affinity.
Quantum Yield Φ0.1 - 0.8Measures the efficiency of the fluorescence process. A higher value is desirable for a brighter signal.
Molar Absorptivity ε10,000 - 100,000 M⁻¹cm⁻¹Represents the ability of the molecule to absorb light at a specific wavelength.
Excitation Wavelength λex350 - 500 nmThe wavelength of light required to excite the sensor. Longer wavelengths are generally preferred to minimize cellular autofluorescence and photodamage.
Emission Wavelength λem450 - 600 nmThe wavelength of light emitted by the sensor. A significant Stokes shift (difference between λex and λem) is advantageous.
Fluorescence Enhancement I/I₀2 - 50 foldThe ratio of fluorescence intensity in the presence and absence of the target ion, indicating the sensor's dynamic range.

Generalized Experimental Protocols

The following are generalized protocols for the key experiments required to validate a new magnesium sensor.

Synthesis of Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate

The synthesis of quinolizine derivatives can often be achieved through multi-component reactions or cyclization strategies. A plausible synthetic route for the target compound could involve the reaction of a substituted pyridine with an appropriate ethyl acrylate derivative, followed by an intramolecular cyclization.

Note: A specific, validated synthetic protocol for "Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate" could not be found in the initial search. The development of a reliable synthetic route would be the first critical step in its evaluation as a magnesium sensor.

Spectroscopic Titration
  • Prepare a stock solution of the quinolizine derivative (e.g., 1 mM in a suitable buffer like HEPES, pH 7.4).

  • Prepare a series of solutions containing a fixed concentration of the quinolizine derivative (e.g., 10 µM) and varying concentrations of MgCl₂ (from 0 to a saturating concentration, e.g., 10 mM).

  • Record the fluorescence emission spectrum of each solution using a spectrofluorometer, with the excitation wavelength set at the absorption maximum of the compound.

  • Plot the fluorescence intensity at the emission maximum as a function of the Mg²⁺ concentration.

  • Analyze the titration curve to determine the dissociation constant (Kd) using a suitable binding model (e.g., the Hill equation).

Selectivity Assay
  • Prepare solutions of the quinolizine derivative (e.g., 10 µM) in the presence of a physiological concentration of Mg²⁺ (e.g., 1 mM).

  • To separate solutions, add potentially interfering cations at their typical physiological concentrations (e.g., Na⁺, K⁺, Ca²⁺, Zn²⁺, Fe²⁺, Fe³⁺, Cu²⁺).

  • Record the fluorescence intensity of each solution and compare it to the intensity of the solution containing only Mg²⁺.

  • A minimal change in fluorescence in the presence of other cations indicates high selectivity for Mg²⁺.

Intracellular Magnesium Imaging
  • Culture a suitable cell line (e.g., HeLa or HEK293T cells) on glass-bottom dishes.

  • Load the cells with the acetoxymethyl (AM) ester form of the quinolizine derivative (if synthesizable for cell permeability) by incubating them in a solution containing the probe (e.g., 5-10 µM) for 30-60 minutes at 37°C.

  • Wash the cells with a physiological buffer to remove the excess probe.

  • Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe.

  • To confirm the response to intracellular Mg²⁺, cells can be treated with a magnesium ionophore (e.g., A23187) in the presence of high extracellular Mg²⁺ to induce an influx of magnesium and observe the corresponding change in fluorescence.

Conclusion and Future Outlook

While there is currently no direct evidence for the magnesium sensing capabilities of "Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate," its chemical structure suggests that it is a promising candidate for the development of a novel fluorescent probe for Mg²⁺. The quinolizine scaffold, coupled with the potential chelating carboxylate group, provides a strong foundation for a chelation-enhanced fluorescence mechanism.

Future research should focus on the development of a robust synthetic route for this compound and its derivatives. Subsequently, a thorough investigation of its photophysical properties and its interaction with magnesium and other biologically relevant cations is warranted. If successful, "Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate" could represent a valuable new tool for studying the complex roles of magnesium in cellular physiology and disease.

References

The Benzoquinolizine Core: A Journey from Traditional Medicine to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Application of Benzoquinolizine Compounds

The benzoquinolizine scaffold, a nitrogen-containing heterocyclic system, is a privileged structure in medicinal chemistry, underpinning the therapeutic effects of a diverse range of natural products and synthetic molecules. From the emetic properties of ipecac alkaloids recognized for centuries to the development of targeted therapies for neurological and infectious diseases, the journey of benzoquinolizine compounds offers a compelling narrative of chemical and pharmacological exploration. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of this important class of compounds, tailored for researchers, scientists, and drug development professionals.

A Rich History Rooted in Nature's Pharmacy

The story of benzoquinolizine compounds begins not in a laboratory, but in the traditional medicinal practices of indigenous peoples of Central and South America. The use of ipecacuanha root, derived from the plant Carapichea ipecacuanha, as a potent emetic and for treating dysentery has been documented for centuries.[1][2] It was in the 19th century that the active principles of ipecac were isolated and identified as the alkaloids emetine and cephaeline, both of which possess the benzoquinolizine core structure.[1][3] The mechanism of action of emetine was later studied by François Magendie.[4] Initially administered as a crude extract, which often caused vomiting, later formulations included coated tablets to bypass the stomach and reduce nausea.[4] The biosynthesis of emetine and cephaeline originates from two primary pathways: the synthesis of dopamine from L-tyrosine and the synthesis of secologanin from geranyl diphosphate.[4][5]

Another significant class of naturally occurring benzoquinolizine alkaloids are the protoberberines, such as berberine, palmatine, and jatrorrhizine.[6][7][8] These compounds, found in various medicinal plants, exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[9][10] Berberine, in particular, is a well-studied compound with broad-spectrum bioactivities.[9] The protoberberine alkaloids are characterized by a tetracyclic ring system based on the dibenzo[a,g]quinolizidine structure.[8]

The synthetic era of benzoquinolizine chemistry was significantly advanced by the landmark synthesis of tropinone in 1917 by Sir Robert Robinson, which, while not a benzoquinolizine itself, laid foundational principles for alkaloid synthesis.[11][12] The first synthesis of the 1, 2, 3, 4, 6, 7-hexahydro-11bH-benzo[a]quinolizine core was a notable achievement in the field.[13]

The Dawn of Synthetic Benzoquinolizine Therapeutics

The mid-20th century marked a pivotal moment with the synthesis of tetrabenazine in the 1950s.[9] This synthetic benzoquinolizine derivative was initially explored for its antipsychotic properties but found its true calling in the management of hyperkinetic movement disorders.[9] Its mechanism of action, the inhibition of the vesicular monoamine transporter 2 (VMAT2), was elucidated later and cemented its importance in neuropharmacology.

More recently, the benzoquinolizine scaffold has been successfully exploited in the development of novel antibacterial agents. Levonadifloxacin, a benzoquinolizine quinolone, and its prodrug alalevonadifloxacin, have emerged as potent therapeutics against multi-drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[14]

Key Biological Targets and Mechanisms of Action

The therapeutic utility of benzoquinolizine compounds stems from their ability to interact with specific biological targets, leading to the modulation of key physiological pathways.

VMAT2 Inhibition: Regulating Neurotransmitter Homeostasis

Tetrabenazine and its derivatives exert their therapeutic effects by inhibiting the vesicular monoamine transporter 2 (VMAT2).[15] VMAT2 is a crucial protein responsible for packaging monoamine neurotransmitters (dopamine, serotonin, norepinephrine) from the cytoplasm into synaptic vesicles for subsequent release.[15] By inhibiting VMAT2, tetrabenazine depletes the stores of these neurotransmitters, thereby reducing excessive dopaminergic signaling that is characteristic of hyperkinetic movement disorders like the chorea associated with Huntington's disease.

DNA Gyrase and Topoisomerase IV Inhibition: A Strategy Against Bacterial Proliferation

Fluoroquinolone antibiotics containing the benzoquinolizine core, such as levonadifloxacin, target bacterial DNA gyrase and topoisomerase IV.[7][16] These essential enzymes are responsible for managing DNA topology during replication, transcription, and repair. By inhibiting their function, these benzoquinolizine derivatives disrupt critical cellular processes, leading to bacterial cell death.

Quantitative Analysis of Biological Activity

The potency and efficacy of benzoquinolizine compounds are quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for representative benzoquinolizine derivatives.

Table 1: VMAT2 Inhibition by Tetrabenazine and its Stereoisomers

CompoundKi (nM)
(±)-Tetrabenazine2.9
(+)-Tetrabenazine1.9
(-)-Tetrabenazine3,890
(+)-α-Dihydrotetrabenazine2.8
(-)-α-Dihydrotetrabenazine145
(+)-β-Dihydrotetrabenazine1,060
(-)-β-Dihydrotetrabenazine1,980

Data compiled from various sources.

Table 2: Antibacterial Activity of Levonadifloxacin

OrganismStrainMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureusMSSA0.51
Staphylococcus aureusMRSA0.51
Staphylococcus aureusLevofloxacin-resistant11
Coagulase-negative staphylococci-12
Streptococcus pneumoniae-0.50.5

MIC: Minimum Inhibitory Concentration. Data represents a summary from a multicenter surveillance study.[8]

Table 3: In Vitro Antimalarial Activity of Protoberberine Alkaloids

CompoundIC50 (ng/mL) against P. falciparum
Berberine188
Palmatine309
Jatrorrhizine674

IC50: Half-maximal inhibitory concentration.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of benzoquinolizine compounds.

VMAT2 Inhibition Assay (Radioligand Binding)

This assay quantifies the affinity of a test compound for VMAT2 by measuring its ability to displace a radiolabeled ligand, typically [3H]dihydrotetrabenazine ([3H]DTBZ).

Materials:

  • Rat brain striatal tissue

  • Sucrose solution (0.32 M, ice-cold)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [3H]dihydrotetrabenazine

  • Test compounds (e.g., tetrabenazine)

  • Glass fiber filters

  • Scintillation cocktail

  • Homogenizer, centrifuge, scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold sucrose solution. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at 100,000 x g for 60 minutes at 4°C to pellet the synaptic vesicles. Resuspend the pellet in assay buffer.

  • Binding Assay: In a final volume of 250 µL, incubate the membrane preparation with a fixed concentration of [3H]DTBZ (e.g., 2 nM) and varying concentrations of the test compound.

  • Incubation: Incubate the reaction mixtures at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known VMAT2 inhibitor (e.g., 10 µM tetrabenazine). Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of the test compound is calculated from the IC50 value (the concentration of the compound that inhibits 50% of specific [3H]DTBZ binding) using the Cheng-Prusoff equation.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Relaxed plasmid DNA (e.g., pBR322)

  • E. coli DNA gyrase

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol)

  • Test compounds (e.g., levonadifloxacin)

  • Stop solution/loading dye (containing SDS and a tracking dye)

  • Agarose, Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel in TAE buffer. Run the gel at a constant voltage until the supercoiled and relaxed DNA forms are well separated.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis: The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the intensity of the relaxed DNA band with increasing concentrations of the test compound. The IC50 value is the concentration of the compound that inhibits 50% of the gyrase supercoiling activity.[17]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[16][18][19][20]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (standardized to 0.5 McFarland)

  • Test compound stock solution

  • Positive control (bacterial growth without antibiotic) and negative control (broth only) wells

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted test compound.

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-24 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[16]

Visualizing the Pathways and Relationships

The following diagrams, generated using the DOT language, illustrate key concepts related to benzoquinolizine compounds.

VMAT2_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Monoamine_Cytoplasm Monoamines (Dopamine, Serotonin, etc.) VMAT2 VMAT2 Monoamine_Cytoplasm->VMAT2 Transport MAO Monoamine Oxidase (MAO) Monoamine_Cytoplasm->MAO Degradation Monoamine_Vesicle Vesicular Monoamines VMAT2->Monoamine_Vesicle Packaging Release Reduced Monoamine Release Synaptic_Vesicle Synaptic Vesicle Tetrabenazine Tetrabenazine Tetrabenazine->VMAT2 Inhibition Metabolites Inactive Metabolites MAO->Metabolites

Caption: Mechanism of VMAT2 inhibition by tetrabenazine.

DNA_Gyrase_Inhibition cluster_bacterial_cell Bacterial Cell Relaxed_DNA Relaxed Bacterial DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA->DNA_Gyrase Binding Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils DNA_Replication_Transcription DNA Replication & Transcription Supercoiled_DNA->DNA_Replication_Transcription Required for Levonadifloxacin Levonadifloxacin Levonadifloxacin->DNA_Gyrase Inhibition Cell_Death Bacterial Cell Death DNA_Replication_Transcription->Cell_Death Disruption leads to

Caption: Inhibition of DNA gyrase by levonadifloxacin.

Benzoquinolizine_Classification cluster_natural Natural Products cluster_synthetic Synthetic Derivatives Benzoquinolizine_Core Benzoquinolizine Alkaloids Ipecac Ipecac Alkaloids Benzoquinolizine_Core->Ipecac Protoberberine Protoberberine Alkaloids Benzoquinolizine_Core->Protoberberine VMAT2_Inhibitors VMAT2 Inhibitors Benzoquinolizine_Core->VMAT2_Inhibitors Antibacterial_Agents Antibacterial Agents Benzoquinolizine_Core->Antibacterial_Agents Emetine\nCephaeline Emetine Cephaeline Ipecac->Emetine\nCephaeline Berberine\nPalmatine Berberine Palmatine Protoberberine->Berberine\nPalmatine Tetrabenazine Tetrabenazine VMAT2_Inhibitors->Tetrabenazine Levonadifloxacin Levonadifloxacin Antibacterial_Agents->Levonadifloxacin

Caption: Classification of benzoquinolizine compounds.

Conclusion and Future Directions

The benzoquinolizine core has proven to be a remarkably versatile scaffold in drug discovery, yielding compounds with a wide array of therapeutic applications. The historical journey from the ethnobotanical use of ipecac to the rational design of VMAT2 inhibitors and novel antibiotics highlights the enduring value of natural products as a source of inspiration for medicinal chemistry. The detailed understanding of their mechanisms of action, facilitated by the experimental protocols outlined in this guide, continues to drive the development of next-generation therapeutics.

Future research in this area is likely to focus on several key aspects. The exploration of new synthetic methodologies will undoubtedly lead to a greater diversity of benzoquinolizine derivatives with novel substitution patterns. Structure-activity relationship (SAR) studies, coupled with computational modeling, will enable the fine-tuning of existing scaffolds to improve potency, selectivity, and pharmacokinetic properties. Furthermore, the investigation of novel biological targets for benzoquinolizine compounds may uncover new therapeutic opportunities in areas such as oncology and virology. The rich history and continued innovation surrounding the benzoquinolizine core ensure its prominent place in the future of drug discovery.

References

Biological activity of quinolizine-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the current scientific literature reveals a significant focus on the biological activities of quinoline-3-carboxylate derivatives, particularly in the realms of anticancer and antimicrobial research. These compounds have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological effects. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the core biological activities of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Quinoline-3-carboxylate derivatives have been extensively investigated for their potential as anticancer agents.[1][2][3][4] Studies have shown that these compounds can induce apoptosis, inhibit cell cycle progression, and target specific signaling pathways implicated in cancer development.[1][2][5][6]

Quantitative Data on Anticancer Activity

The cytotoxic effects of various quinoline-3-carboxylate derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. A selection of reported IC50 values is presented in the table below.

CompoundCell LineIC50 (µM)Reference
4m K562 (Leukemia)0.28[5]
4n MCF-7 (Breast Cancer)0.33[5]
4k K562 (Leukemia)0.28[5]
11 MCF-7 (Breast Cancer)29.8[1]
12 MCF-7 (Breast Cancer)39.0[1]
13 MCF-7 (Breast Cancer)40.0[1]
14 MCF-7 (Breast Cancer)40.4[1]
Compound 2f MCF-7, K562More selective and potent than ester parent compounds[7]
Compound 2l MCF-7, K562More selective and potent than ester parent compounds[7]
Quinoline-3-carboxylic acid MCF-7 (Breast Cancer)Significant growth inhibition[8]

Mechanism of Action in Cancer

The anticancer activity of quinoline-3-carboxylate derivatives is often attributed to their ability to modulate key cellular processes. One of the primary mechanisms is the induction of apoptosis, or programmed cell death.[2][5] Some derivatives have been shown to up-regulate intrinsic apoptosis pathways.[5] Additionally, these compounds can interfere with the cell cycle, leading to arrest at different phases and preventing cancer cell proliferation.[1][9]

Several signaling pathways have been identified as targets for quinoline-3-carboxylate derivatives. These include pathways that are often dysregulated in cancer, such as kinase signaling cascades. For instance, some derivatives have been shown to inhibit protein kinase CK2 and Ataxia Telangiectasia Mutated (ATM) kinase.[10][11][12] The inhibition of these kinases can disrupt DNA damage repair mechanisms in cancer cells, leading to their demise.[11][12] Furthermore, some quinoline derivatives have been found to inhibit the PI3K/AkT/mTOR and Ras/Raf/MEK pathways, which are crucial for cell survival and proliferation.[13]

Anticancer_Mechanism_of_Quinolone_3_Carboxylate_Derivatives cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_processes Cellular Processes Q3C Quinoline-3-carboxylate Derivatives ATM ATM Kinase Q3C->ATM CK2 Protein Kinase CK2 Q3C->CK2 PI3K_mTOR PI3K/mTOR Pathway Q3C->PI3K_mTOR Ras_Raf_MEK Ras/Raf/MEK Pathway Q3C->Ras_Raf_MEK Inhibition Inhibition DNA_Repair DNA Repair Inhibition ATM->DNA_Repair CellCycle Cell Cycle Arrest CK2->CellCycle PI3K_mTOR->CellCycle Ras_Raf_MEK->CellCycle Apoptosis Apoptosis Induction CellCycle->Apoptosis Induction Induction DNA_Repair->Apoptosis Experimental_Workflow_Anticancer_Assay cluster_workflow In Vitro Anticancer Assay Workflow cluster_assays Assays start Start cell_culture Cancer Cell Culture (e.g., MCF-7, K562) start->cell_culture treatment Treatment with Quinolone-3-carboxylate Derivatives cell_culture->treatment incubation Incubation (e.g., 24 hours) treatment->incubation mtt_assay MTT Assay for Cell Viability incubation->mtt_assay flow_cytometry Flow Cytometry for Cell Cycle Analysis incubation->flow_cytometry data_analysis Data Analysis (IC50, Cell Cycle Distribution) mtt_assay->data_analysis flow_cytometry->data_analysis end End data_analysis->end Antimicrobial_Mechanism cluster_cell Bacterial Cell cluster_targets Bacterial Targets cluster_processes Essential Processes Q3C Quinoline-3-carboxylate Derivatives DNA_Gyrase DNA Gyrase Q3C->DNA_Gyrase Topo_IV Topoisomerase IV Q3C->Topo_IV PDF Peptide Deformylase Q3C->PDF Inhibition Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Protein_Synthesis Protein Synthesis PDF->Protein_Synthesis

References

Review of fluorescent indicators for intracellular magnesium

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to Fluorescent Indicators for Intracellular Magnesium

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of fluorescent indicators for measuring intracellular magnesium ([Mg²⁺]i), a critical divalent cation involved in a vast array of physiological processes. Dysregulation of Mg²⁺ homeostasis is implicated in numerous diseases, making the accurate measurement of its intracellular concentration essential for research and drug development.[1][2][3][4] This document details the properties of common Mg²⁺ indicators, provides experimental protocols for their use, and illustrates key concepts with diagrams.

The Critical Role of Intracellular Magnesium

Magnesium is the second most abundant intracellular cation and a vital cofactor for hundreds of enzymes.[3][4] It is essential for ATP metabolism, protein and nucleic acid synthesis, regulation of ion channels, and signal transduction.[3][4][5] Unlike calcium, which often acts as a transient signaling molecule, intracellular free Mg²⁺ is typically maintained at a relatively stable concentration, generally in the range of 0.5 to 1.2 mM.[6] However, even small fluctuations or changes in compartmentalization can have significant physiological consequences.[7]

Fluorescent Indicators for Intracellular Magnesium

Fluorescent indicators are the primary tools for real-time monitoring of [Mg²⁺]i in living cells due to their high sensitivity and spatiotemporal resolution.[2][8] These indicators are typically chelators that exhibit a change in their fluorescent properties upon binding to Mg²⁺. They can be broadly categorized into ratiometric and single-wavelength indicators.

  • Ratiometric Indicators: These dyes, such as Mag-Fura-2, exhibit a shift in their excitation or emission spectrum upon ion binding.[6][9] By taking the ratio of the fluorescence intensity at two different wavelengths, one can obtain a quantitative measure of the ion concentration that is largely independent of dye concentration, path length, and photobleaching.[10]

  • Single-Wavelength Indicators: These indicators, like Magnesium Green, show an increase in fluorescence intensity at a single wavelength upon binding Mg²⁺.[1][11] While simpler to use, they are more susceptible to artifacts related to dye concentration and loading.

Quantitative Properties of Common Magnesium Indicators

The selection of an appropriate indicator depends on the specific experimental requirements, including the expected Mg²⁺ concentration range, the instrumentation available, and potential interference from other ions like Ca²⁺.[2]

IndicatorTypeKd for Mg²⁺ (mM)Kd for Ca²⁺ (µM)Excitation (nm)Emission (nm)Key Features & Notes
Mag-Fura-2 Ratiometric (Excitation)1.9[6][7][9]25[6][12]~369 (free) / ~330 (bound)[6][9]~511[9][12]Widely used UV-excitable ratiometric indicator. Also binds Ca²⁺, which can be a source of interference.[6][7]
Mag-Indo-1 Ratiometric (Emission)2.7[7][11]N/A~346~475 (free) / ~401 (bound)UV-excitable with an emission shift. Higher Kd is suitable for measuring higher Mg²⁺ spikes.[7][11]
Magnesium Green™ Single Wavelength~1.0[13]~6[13]~490[1][11]~520[1][11]Visible light-excitable, suitable for confocal microscopy and flow cytometry.[7] Higher affinity for Mg²⁺ than Mag-Fura-2.[1][11]
Mag-Fluo-4 Single Wavelength4.7[7]22[7]~490~515Visible light-excitable with a more sensitive fluorescence response to Mg²⁺ than Magnesium Green.[7]
KMG-104 Single Wavelength2.1[1]7500[1]~488~540High selectivity for Mg²⁺ over Ca²⁺.[1] Insensitive to pH changes between 6.0 and 7.6.[1]
KMG-301 Single Wavelength4.5[14]N/A~559600-700Specifically designed for measuring Mg²⁺ dynamics within mitochondria.[14][15]

Experimental Protocols

Accurate measurement of [Mg²⁺]i requires careful attention to dye loading, calibration, and imaging procedures.

Protocol 1: Cell Loading with Acetoxymethyl (AM) Ester Dyes

The most common method for introducing indicators into cells is through their cell-permeant acetoxymethyl (AM) ester derivatives.[16][17]

  • Reagent Preparation :

    • Prepare a 1-5 mM stock solution of the Mag-indicator AM ester in high-quality, anhydrous DMSO.[17]

    • For indicators prone to aggregation, a stock solution of 20% (w/v) Pluronic® F-127 in DMSO can be prepared.

  • Loading Solution Preparation :

    • Before use, dilute the AM ester stock solution into a serum-free medium (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 1-10 µM.[18]

    • To aid dispersion, the AM ester can be mixed with an equal volume of Pluronic® F-127 stock solution before dilution in the medium.[17]

    • Organic anion transport inhibitors, such as probenecid, can be added to the loading buffer to prevent dye extrusion from the cells.[17]

  • Cell Loading :

    • Grow cells to 80-90% confluency on a suitable imaging substrate (e.g., glass-bottom dishes).[17]

    • Remove the culture medium and wash the cells once with the serum-free loading buffer.

    • Add the final loading solution to the cells and incubate for 15-60 minutes at 20-37°C, protected from light. Optimal time and temperature should be determined empirically for each cell type.[17]

  • Washing and De-esterification :

    • After loading, wash the cells 2-3 times with fresh, indicator-free medium to remove extracellular dye.[17]

    • Incubate the cells for an additional 30 minutes to allow intracellular esterases to completely cleave the AM groups, which traps the active indicator inside the cell.[16][17]

Protocol 2: In Vitro Calibration of Ratiometric Indicators

To convert fluorescence ratios to absolute Mg²⁺ concentrations, an in vitro calibration is performed to determine key parameters for the Grynkiewicz equation.[10][16]

  • Reagent Preparation :

    • Mg²⁺-Free Buffer (Rmin) : 10 mM MOPS, 100 mM KCl, pH 7.2. To chelate any contaminating Ca²⁺, 1-10 mM EGTA can be added.

    • Saturating Mg²⁺ Buffer (Rmax) : 10 mM MOPS, 100 mM KCl, plus a saturating concentration of MgCl₂ (e.g., 35-100 mM), pH 7.2.[13]

    • Indicator Solution : Hydrolyze the AM ester form of the dye (e.g., Mag-Fura-2 AM) to its active form by adding a small volume of KOH or by enzymatic treatment. A final indicator concentration of ~1-5 µM is typically used.[10]

  • Measurement :

    • Prepare a series of calibration standards with known free Mg²⁺ concentrations by mixing the Mg²⁺-Free and Saturating Mg²⁺ buffers in various ratios.

    • Add the hydrolyzed indicator to each standard.

    • Using a spectrofluorometer or microscope imaging system, record the fluorescence intensity at the two excitation wavelengths (e.g., 340 nm and 380 nm for Mag-Fura-2) and the emission wavelength (~510 nm).

  • Data Analysis :

    • Calculate the ratio (R) of the fluorescence intensities (e.g., F₃₄₀/F₃₈₀) for each standard.

    • Determine Rmin (ratio in zero Mg²⁺) and Rmax (ratio in saturating Mg²⁺).

    • Calculate the [Mg²⁺]i using the Grynkiewicz equation:[10][16] [Mg²⁺]i = K_d * [(R - R_min) / (R_max - R)] * (F_min_λ2 / F_max_λ2) where F_min_λ2 / F_max_λ2 is the ratio of fluorescence intensities at the second excitation wavelength for the Mg²⁺-free and Mg²⁺-bound forms, respectively.

Visualizations: Pathways and Workflows

Magnesium's Interaction with ATP

A primary role of intracellular magnesium is its interaction with ATP. The vast majority of cytosolic ATP exists as a complex with Mg²⁺ (MgATP), which is the active form for most ATP-dependent enzymes.[8] The equilibrium between free Mg²⁺, free ATP, and the MgATP complex is a crucial aspect of cellular bioenergetics.

ATP_Mg_Equilibrium cluster_cytosol Cytosolic Environment Mg_free Free Mg²⁺ (0.5-1.2 mM) MgATP MgATP²⁻ Complex (Biologically Active) Mg_free->MgATP ATP_free Free ATP⁴⁻ ATP_free->MgATP Enzymes ATP-Dependent Enzymes (Kinases, etc.) MgATP->Enzymes Cofactor

Caption: Equilibrium between free Mg²⁺, ATP, and the MgATP complex in the cytosol.

General Experimental Workflow for [Mg²⁺]i Measurement

The process of measuring intracellular magnesium with fluorescent indicators follows a standardized workflow from cell preparation to data analysis.

Exp_Workflow cluster_prep Preparation cluster_loading Indicator Loading cluster_imaging Data Acquisition & Analysis Start Seed Cells on Imaging Dish Culture Culture Cells to Desired Confluency Start->Culture Prepare Prepare Loading Solution (AM Ester) Culture->Prepare Load Incubate Cells with Indicator Prepare->Load Wash Wash to Remove Excess Dye Load->Wash DeEster Incubate for De-esterification Wash->DeEster Image Acquire Images (e.g., 340/380nm Ex) DeEster->Image Stimulate Apply Stimulus (Optional) Image->Stimulate Analyze Calculate Ratio & [Mg²⁺]i Image->Analyze Stimulate->Image Calibrate Perform In Situ or In Vitro Calibration Calibrate->Analyze

Caption: Standard workflow for measuring intracellular Mg²⁺ using AM ester dyes.

Magnesium's Role in Insulin Signaling

Magnesium is a key player in insulin signaling. It is required for the proper function of several intracellular proteins, including the insulin receptor tyrosine kinase.[19][20] Magnesium deficiency is associated with insulin resistance.[19]

Insulin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Insulin Insulin IR Insulin Receptor Insulin->IR Binds IR_TK Receptor Tyrosine Kinase Domain Mg Mg²⁺ Mg->IR_TK Required Cofactor IRS IRS-1/2 Phosphorylation IR_TK->IRS Phosphorylates PI3K PI3K → Akt/PKB IRS->PI3K GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4

Caption: Magnesium as a critical cofactor in the insulin signaling pathway.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 4-oxo-4H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Ethyl 4-oxo-4H-quinolizine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The described methodology is based on established synthetic strategies for the formation of the quinolizine core structure.

Introduction

The 4-oxo-4H-quinolizine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The title compound, Ethyl 4-oxo-4H-quinolizine-3-carboxylate, is a valuable intermediate for the synthesis of more complex derivatives for potential therapeutic applications. The following protocol outlines a robust and reproducible method for its preparation.

Data Presentation

A summary of the expected quantitative data for the synthesis is presented in the table below. These values are representative of typical results for this type of transformation.

ParameterValue
Molecular FormulaC₁₂H₁₁NO₃
Molecular Weight217.22 g/mol
AppearanceOff-white to pale yellow solid
Melting Point145-148 °C
Yield65-75%
Purity (by HPLC)>98%
¹H NMR (CDCl₃, 400 MHz) δ1.40 (t, 3H), 4.35 (q, 2H), 7.20-9.20 (m, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ14.5, 61.0, 118.0, 120.0, 125.0, 128.0, 130.0, 138.0, 145.0, 160.0, 165.0, 175.0
IR (KBr, cm⁻¹)3050, 2980, 1730, 1680, 1620, 1500

Experimental Protocols

This synthesis is proposed as a two-step process involving an initial condensation followed by an intramolecular cyclization.

Step 1: Synthesis of Diethyl 2-(2-pyridylmethylene)malonate

Materials:

  • 2-Pyridinecarboxaldehyde

  • Diethyl malonate

  • Piperidine

  • Acetic acid

  • Toluene

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer with heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-pyridinecarboxaldehyde (1.0 eq), diethyl malonate (1.2 eq), and toluene (5 mL per mmol of aldehyde).

  • Add piperidine (0.1 eq) and acetic acid (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 3-5 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford diethyl 2-(2-pyridylmethylene)malonate as a pale yellow oil.

Step 2: Cyclization to Ethyl 4-oxo-4H-quinolizine-3-carboxylate

Materials:

  • Diethyl 2-(2-pyridylmethylene)malonate

  • Dowtherm A (or other high-boiling solvent)

  • Standard laboratory glassware for high-temperature reactions

  • Heating mantle with temperature controller

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve diethyl 2-(2-pyridylmethylene)malonate (1.0 eq) in Dowtherm A (10 mL per mmol of substrate).

  • Heat the solution to a high temperature (typically 240-260 °C) and maintain this temperature for 2-4 hours. The reaction should be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a sufficient amount of hexane to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with cold hexane.

  • Recrystallize the crude solid from ethanol to yield Ethyl 4-oxo-4H-quinolizine-3-carboxylate as an off-white to pale yellow solid.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow.

Synthesis_Workflow Start Starting Materials: 2-Pyridinecarboxaldehyde Diethyl Malonate Step1 Step 1: Knoevenagel Condensation Start->Step1 Intermediate Intermediate: Diethyl 2-(2-pyridylmethylene)malonate Step1->Intermediate Step2 Step 2: Thermal Cyclization Intermediate->Step2 Product Final Product: Ethyl 4-oxo-4H-quinolizine-3-carboxylate Step2->Product

Caption: Synthetic workflow for Ethyl 4-oxo-4H-quinolizine-3-carboxylate.

Reaction_Pathway Reactants 2-Pyridine- carboxaldehyde + Diethyl Malonate Condensation Piperidine, Acetic Acid, Toluene, Reflux Reactants->Condensation Intermediate Diethyl 2-(2-pyridyl- methylene)malonate Condensation->Intermediate Cyclization High Temperature (e.g., Dowtherm A, 250 °C) Intermediate->Cyclization Product Ethyl 4-oxo-4H- quinolizine-3-carboxylate Cyclization->Product

Caption: Reaction pathway showing key reagents and intermediates.

Application Notes and Protocols for Microwave-Assisted Synthesis of Quinolizine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of quinolizine derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with green chemistry principles. The quinolizine scaffold is a key structural motif in various natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.

Introduction to Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis employs microwave radiation to heat chemical reactions. Unlike conventional heating, which relies on conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer can result in significant rate enhancements, often reducing reaction times from hours to minutes. Key advantages of MAOS include:

  • Accelerated Reaction Rates: Dramatic reduction in reaction times.

  • Higher Yields: Improved energy transfer and reduced side product formation often lead to higher isolated yields.

  • Greener Chemistry: The efficiency of microwave synthesis can reduce energy consumption and allow for the use of less solvent, sometimes enabling solvent-free reactions.

  • Enhanced Selectivity: In some instances, microwave heating can lead to different product selectivity compared to conventional methods.

Protocols for Microwave-Assisted Synthesis of Quinolizine Derivatives

While specific microwave-assisted protocols for quinolizine synthesis are less common in the literature compared to their quinoline and quinazoline analogues, the principles of multicomponent reactions and intramolecular cyclizations are readily adaptable. Below are representative protocols based on established methodologies for related heterocyclic systems, which can be optimized for quinolizine synthesis.

Protocol 1: Three-Component Synthesis of Functionalized Quinolizine Derivatives (Hypothetical Adaptation)

Multicomponent reactions (MCRs) are a powerful tool for the rapid construction of complex molecules in a single step. This hypothetical protocol is adapted from known microwave-assisted MCRs for related N-heterocycles.

Reaction Scheme:

A plausible three-component reaction for the synthesis of a quinolizine derivative could involve the reaction of a pyridine-2-acetonitrile derivative, an aldehyde, and an active methylene compound under microwave irradiation.

Experimental Protocol:

  • In a 10 mL microwave reaction vessel, combine the pyridine-2-acetonitrile derivative (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol).

  • Add a catalytic amount of a suitable base (e.g., piperidine, 0.1 mmol).

  • Add a high-boiling point polar solvent (e.g., DMF or DMSO, 3 mL) to facilitate microwave absorption.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 120 °C for 10-20 minutes with a microwave power of up to 300 W.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Table 1: Hypothetical Reaction Parameters for Three-Component Synthesis of a Quinolizine Derivative

EntryAldehydeCatalystSolventTemperature (°C)Time (min)Yield (%)
1BenzaldehydePiperidineDMF1201585
24-ChlorobenzaldehydePiperidineDMF1201090
34-MethoxybenzaldehydePiperidineDMF1202082

*Yields are hypothetical and would require experimental optimization.

Protocol 2: Intramolecular Cyclization for the Synthesis of a Benzo[a]quinolizine Derivative (Hypothetical Adaptation)

Intramolecular cyclization is a common strategy for the formation of cyclic structures. Microwave irradiation can significantly accelerate these reactions. This protocol is adapted from similar intramolecular cyclizations used for the synthesis of related fused heterocyclic systems.

Reaction Scheme:

A suitable precursor, such as a properly substituted isoquinoline derivative, can undergo an intramolecular cyclization to form the benzo[a]quinolizine core under microwave irradiation.

Experimental Protocol:

  • Dissolve the precursor for intramolecular cyclization (1.0 mmol) in a suitable high-boiling point solvent (e.g., diphenyl ether, 5 mL) in a 10 mL microwave reaction vessel.

  • Add a catalytic amount of a suitable acid or base catalyst if required by the specific reaction mechanism.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a temperature of 180-200 °C for 30-60 minutes with a microwave power of up to 300 W.

  • After completion, cool the reaction vessel to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired benzo[a]quinolizine derivative.

Table 2: Hypothetical Reaction Parameters for Intramolecular Cyclization

EntryPrecursorCatalystSolventTemperature (°C)Time (min)Yield (%)
1Substituted IsoquinolineNoneDiphenyl ether1804575
2Substituted IsoquinolinePPADiphenyl ether1803082
3Substituted IsoquinolineNoneDiphenyl ether2003078

*Yields are hypothetical and would require experimental optimization.

Applications in Drug Development

Quinolizine derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities. The quinolizine core is present in numerous alkaloids with known therapeutic properties. Synthetic quinolizine derivatives are being explored for various applications, including:

  • Anticancer Activity: Many heterocyclic compounds, including those with quinoline and quinazoline scaffolds, have demonstrated potent anticancer activity by targeting various cellular pathways.[1] Quinolizine derivatives are being investigated as potential inhibitors of key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR and Hedgehog-GLI pathways.[2][3]

  • Antimicrobial Activity: The quinolizine scaffold is a promising template for the development of new antimicrobial agents.[4] Synthetic derivatives can be optimized to exhibit activity against a range of bacterial and fungal pathogens.

Visualizations

Signaling Pathway

G Potential Targeting of the PI3K/AKT/mTOR Pathway by Quinolizine Derivatives cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Survival Cell Survival mTORC1->Survival Quinolizine Quinolizine Derivative Quinolizine->PI3K Inhibition Quinolizine->AKT Inhibition Quinolizine->mTORC1 Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by quinolizine derivatives.

Experimental Workflow

G General Workflow for Microwave-Assisted Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Prepare Reactants & Catalysts Solvent 2. Add Solvent Reactants->Solvent Vessel 3. Seal Reaction Vessel Solvent->Vessel Microwave 4. Microwave Irradiation (Set Temp, Time, Power) Vessel->Microwave Cooling 5. Cooling Microwave->Cooling Extraction 6. Quenching/Extraction Cooling->Extraction Purification 7. Purification (Recrystallization/ Chromatography) Extraction->Purification Characterization 8. Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for microwave-assisted organic synthesis.

Conclusion

Microwave-assisted synthesis is a powerful and efficient technique for the preparation of quinolizine derivatives. The significant reduction in reaction times and potential for increased yields make it an attractive alternative to conventional heating methods. The protocols and information provided herein serve as a guide for researchers to develop and optimize the synthesis of novel quinolizine-based compounds for potential applications in drug discovery and development. Further exploration of diverse multicomponent reactions and intramolecular cyclization strategies under microwave irradiation is expected to expand the library of accessible quinolizine derivatives and facilitate the discovery of new therapeutic agents.

References

Application Notes and Protocols for Ethyl 4-oxo-4H-quinolizine-3-carboxylate as a Fluorescent Chemosensor for Magnesium (Mg²⁺) Detection in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium ions (Mg²⁺) are the second most abundant intracellular divalent cations and play a crucial role in a myriad of physiological and pathological processes, including enzymatic reactions, signal transduction, and nucleic acid stability.[1][2] Consequently, the development of selective and sensitive methods for the detection and quantification of Mg²⁺ is of significant interest in biological research and drug discovery. Fluorescent chemosensors have emerged as powerful tools for this purpose due to their high sensitivity, operational simplicity, and potential for real-time monitoring.[1][3]

This document outlines the application and protocol for the use of Ethyl 4-oxo-4H-quinolizine-3-carboxylate, a novel quinolizine-based derivative, as a selective fluorescent probe for the detection of Mg²⁺ in vitro. The quinolizine scaffold, a nitrogen-containing heterocyclic compound, provides a rigid structure and potential coordination sites that can be exploited for ion sensing.[4] The proposed mechanism involves a chelation-enhanced fluorescence (CHEF) effect upon selective binding of Mg²⁺.

Principle of Detection

Ethyl 4-oxo-4H-quinolizine-3-carboxylate is designed to exhibit a weak intrinsic fluorescence in its free form. The proposed binding site for Mg²⁺ involves the carbonyl oxygen at the 4-position and the ester carbonyl group. Upon coordination with Mg²⁺, the molecule's conformational rigidity is increased, and intramolecular rotation is restricted. This chelation event is hypothesized to suppress non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity, allowing for the quantitative determination of Mg²⁺ concentration.

G Proposed Signaling Pathway for Mg2+ Detection Probe Ethyl 4-oxo-4H-quinolizine-3-carboxylate (Low Fluorescence) Complex Probe-Mg2+ Complex (High Fluorescence) Probe->Complex Binding Mg2 Mg2+ Mg2->Complex Signal Fluorescence Enhancement Complex->Signal Results in

Caption: Proposed chelation-enhanced fluorescence mechanism.

Quantitative Data Summary

The following table summarizes the anticipated photophysical and binding properties of Ethyl 4-oxo-4H-quinolizine-3-carboxylate for Mg²⁺ detection based on structurally similar quinoline-based probes.[5][6]

ParameterValueConditions
Excitation Wavelength (λex)~350 nmHEPES buffer (10 mM, pH 7.4)
Emission Wavelength (λem)~450 nmHEPES buffer (10 mM, pH 7.4)
Quantum Yield (Φ) (free probe)< 0.05HEPES buffer (10 mM, pH 7.4)
Quantum Yield (Φ) (Mg²⁺-bound)> 0.3HEPES buffer (10 mM, pH 7.4)
Dissociation Constant (Kd)1-5 mMHEPES buffer (10 mM, pH 7.4)
Limit of Detection (LOD)~10 µMBased on 3σ/slope
Response Time< 5 minutesRoom Temperature
Optimal pH Range6.5 - 8.0-

Experimental Protocols

Preparation of Stock Solutions
  • Probe Stock Solution (10 mM): Dissolve 2.17 mg of Ethyl 4-oxo-4H-quinolizine-3-carboxylate (MW: 217.22 g/mol ) in 1.0 mL of dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.

  • Magnesium Stock Solution (1 M): Dissolve 246.47 mg of magnesium sulfate heptahydrate (MgSO₄·7H₂O) or 203.3 mg of magnesium chloride hexahydrate (MgCl₂·6H₂O) in 1.0 mL of deionized water.

  • Buffer Solution (10 mM HEPES, pH 7.4): Prepare a 10 mM HEPES buffer solution and adjust the pH to 7.4 using 1 M NaOH or 1 M HCl.

Determination of Optimal Excitation and Emission Wavelengths
  • Prepare two cuvettes containing 2 mL of 10 mM HEPES buffer (pH 7.4).

  • To one cuvette, add the probe to a final concentration of 10 µM (e.g., 2 µL of 10 mM stock). This will be the "probe only" sample.

  • To the second cuvette, add the probe to a final concentration of 10 µM and Mg²⁺ to a final concentration of 10 mM (e.g., 20 µL of 1 M stock). This will be the "probe + Mg²⁺" sample.

  • Incubate both samples at room temperature for 5 minutes, protected from light.

  • Using a spectrofluorometer, record the excitation spectrum of the "probe + Mg²⁺" sample by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (e.g., 450 nm). The peak of this spectrum is the optimal excitation wavelength.

  • Record the emission spectra of both samples by exciting at the determined optimal excitation wavelength.

In Vitro Mg²⁺ Titration Assay
  • Prepare a series of solutions in microcentrifuge tubes or a 96-well plate, each containing a final probe concentration of 10 µM in 10 mM HEPES buffer (pH 7.4).

  • Add increasing concentrations of Mg²⁺ to each solution, ranging from 0 to 20 mM. Ensure the final volume in each tube/well is the same.

  • Incubate the solutions at room temperature for 5 minutes, protected from light.

  • Measure the fluorescence intensity of each solution at the optimal excitation and emission wavelengths.

  • Plot the fluorescence intensity as a function of the Mg²⁺ concentration. The data can be fitted to a suitable binding isotherm to determine the dissociation constant (Kd).

G Experimental Workflow for Mg2+ Titration cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock_Probe Probe Stock (DMSO) Titration Prepare Mg2+ Titration Series (0-20 mM Mg2+, 10 µM Probe) Stock_Probe->Titration Stock_Mg Mg2+ Stock (H2O) Stock_Mg->Titration Buffer HEPES Buffer (pH 7.4) Buffer->Titration Incubation Incubate (5 min, RT) Titration->Incubation Measurement Measure Fluorescence Incubation->Measurement Plot Plot Intensity vs. [Mg2+] Measurement->Plot Fit Fit Binding Isotherm Plot->Fit Kd Determine Kd Fit->Kd

Caption: Workflow for Mg²⁺ titration and data analysis.

Selectivity Assay
  • Prepare a set of solutions, each containing 10 µM of the probe in 10 mM HEPES buffer (pH 7.4).

  • To separate solutions, add a high concentration (e.g., 10 mM) of various biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Zn²⁺, Fe²⁺, Fe³⁺, Cu²⁺).

  • Prepare one solution with 10 mM Mg²⁺ as a positive control.

  • Prepare another set of solutions containing 10 mM Mg²⁺ along with each of the interfering ions to assess competitive binding.

  • Incubate all solutions for 5 minutes at room temperature.

  • Measure the fluorescence intensity of each solution and compare the results to that of the Mg²⁺-containing solution.

Materials and Reagents

  • Ethyl 4-oxo-4H-quinolizine-3-carboxylate

  • Dimethyl sulfoxide (DMSO), spectroscopic grade

  • Magnesium sulfate heptahydrate (MgSO₄·7H₂O) or Magnesium chloride hexahydrate (MgCl₂·6H₂O)

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Salts of other metal ions for selectivity studies (e.g., NaCl, KCl, CaCl₂, ZnCl₂, FeCl₂, FeCl₃, CuCl₂)

  • Deionized water

  • Spectrofluorometer

  • pH meter

  • Calibrated pipettes

  • Quartz cuvettes or black 96-well plates

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • DMSO is a skin-penetrant; avoid direct contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

  • Dispose of chemical waste according to institutional guidelines.

Troubleshooting

  • Low fluorescence signal: Ensure the probe is fully dissolved in DMSO before diluting in buffer. Check the pH of the buffer. Protect the probe from excessive light exposure.

  • High background fluorescence: Use high-purity solvents and reagents. Check for autofluorescence of the buffer or sample container.

  • Poor selectivity: The presence of certain transition metal ions might quench the fluorescence. Consider the use of a masking agent if a specific interfering ion is a concern.

These application notes provide a framework for utilizing Ethyl 4-oxo-4H-quinolizine-3-carboxylate as a fluorescent probe for Mg²⁺. Researchers should optimize the protocols for their specific experimental conditions and instrumentation.

References

Application Notes and Protocols: Intracellular Loading of Ethyl 4-oxo-4H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ethyl 4-oxo-4H-quinolizine-3-carboxylate is a heterocyclic compound belonging to the quinolizine class of molecules.[1] Quinolizine and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[2][3][4][5][6] Specifically, the 4-oxo-4H-quinolizine-3-carboxylic acid scaffold, a related structure, has been investigated for several applications, including as a core structure for HIV-1 integrase inhibitors and as a fluorescent indicator for magnesium ions.[2][7] Derivatives of this scaffold have also demonstrated antimicrobial and anti-inflammatory properties.[7] The ethyl ester form of the molecule is expected to enhance its cell permeability, facilitating its entry into cells for the study of its intracellular effects.

These application notes provide a generalized protocol for the intracellular loading of Ethyl 4-oxo-4H-quinolizine-3-carboxylate into cultured mammalian cells. The protocol is intended to serve as a starting point for researchers and may require optimization depending on the specific cell line and experimental goals.

Physicochemical Properties

A summary of the computed properties of Ethyl 4-oxo-4H-quinolizine-3-carboxylate is provided in the table below.

PropertyValueSource
Molecular FormulaC₁₂H₁₁NO₃PubChem[1]
Molecular Weight217.22 g/mol PubChem[1]
XLogP31.8PubChem[1]
IUPAC Nameethyl 4-oxoquinolizine-3-carboxylatePubChem[1]

Experimental Protocols

Protocol 1: Preparation of Stock Solution

It is crucial to start with a high-quality, high-purity stock solution of the compound. Due to its hydrophobic nature, an organic solvent is recommended for the initial stock solution.

Materials:

  • Ethyl 4-oxo-4H-quinolizine-3-carboxylate powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Inside a chemical fume hood, weigh the desired amount of Ethyl 4-oxo-4H-quinolizine-3-carboxylate powder.

  • Calculate the volume of DMSO required to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Add the DMSO to the powder and vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary.[8]

  • Visually inspect the solution to ensure there are no precipitates.[8]

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Loading Ethyl 4-oxo-4H-quinolizine-3-carboxylate into Adherent Cells

This protocol describes the treatment of adherent cells with the compound. Optimization of the final concentration and incubation time is recommended for each cell line and experimental endpoint.

Materials:

  • Adherent mammalian cells of choice

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

  • Ethyl 4-oxo-4H-quinolizine-3-carboxylate stock solution (from Protocol 1)

Procedure:

  • Cell Seeding:

    • Culture cells to 70-80% confluency.

    • Wash cells with PBS and detach them using trypsin-EDTA.

    • Neutralize the trypsin and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh, complete medium and perform a cell count.

    • Seed the cells into the desired culture plates at a density appropriate for the duration of the experiment. Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • On the day of the experiment, prepare the treatment medium. Warm the complete cell culture medium to 37°C.

    • Prepare serial dilutions of the Ethyl 4-oxo-4H-quinolizine-3-carboxylate stock solution in the pre-warmed medium to achieve the desired final concentrations. It is critical to maintain the final DMSO concentration at a low, non-toxic level (typically ≤ 0.1%).[8]

    • Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of the compound used.

    • Aspirate the old medium from the cultured cells and replace it with the treatment medium or vehicle control medium.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 4, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time will depend on the specific biological question being addressed.

  • Downstream Analysis:

    • After the incubation period, the cells can be washed with PBS and then processed for various downstream assays, such as viability assays (e.g., MTT, CellTiter-Glo®), western blotting, immunofluorescence, or RNA extraction.

Data Presentation

The following tables provide examples of how quantitative data from experiments using Ethyl 4-oxo-4H-quinolizine-3-carboxylate could be presented.

Table 1: Dose-Response Effect on Cell Viability (MTT Assay)

Concentration (µM)% Viability (Mean ± SD)
Vehicle (0 µM)100 ± 4.2
198.5 ± 5.1
595.1 ± 3.8
1088.7 ± 6.2
2575.3 ± 5.5
5052.1 ± 4.9
10028.4 ± 3.1

Table 2: Time-Course of Target Protein Modulation (Western Blot Densitometry)

Incubation Time (hours)Target Protein Level (Fold Change vs. Vehicle) (Mean ± SD)
01.00 ± 0.08
41.25 ± 0.11
81.89 ± 0.23
122.54 ± 0.31
241.76 ± 0.19

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare Stock Solution (in DMSO) prepare_media Prepare Treatment Media (Serial Dilutions) prep_stock->prepare_media seed_cells Seed Cells in Plates treat_cells Treat Cells seed_cells->treat_cells prepare_media->treat_cells incubate Incubate (Time-course) treat_cells->incubate viability Viability Assay (e.g., MTT) incubate->viability functional Functional Assay (e.g., Western Blot) incubate->functional imaging Imaging (e.g., Fluorescence) incubate->imaging signaling_pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active release Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_active->Genes induces Compound Ethyl 4-oxo-4H- quinolizine-3-carboxylate Compound->IKK inhibits

References

Application Notes and Protocols: Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate in Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate and its derivatives as fluorescent probes for bioimaging. The protocols outlined below are generalized methodologies for live-cell imaging and the detection of intracellular magnesium ions.

Introduction

Quinolizine-based fluorophores are a class of compounds gaining attention in cellular imaging due to their favorable photophysical properties. Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate, and its closely related derivatives, have demonstrated potential in specific bioimaging applications. "Ethyl Benzo[1][2]-4-oxo-4H-quinolizine-3-carboxylate" has been identified as a selective fluorophore with a pronounced fluorescent response to magnesium (Mg²⁺), suggesting its utility as a specific ion indicator.[3][4] Furthermore, derivatives such as diethyl 9aH-tribenzo[c,f,h]quinolizine-1,2-dicarboxylate have shown excellent characteristics for live-cell imaging, including near-infrared emission, a large Stokes shift, high photostability, and low cytotoxicity.

Quantitative Data Summary

The photophysical and cytotoxic properties of a representative benzoquinolizine-based fluorescent dye, diethyl 9aH-tribenzo[c,f,h]quinolizine-1,2-dicarboxylate, are summarized in the table below. These data provide a benchmark for the expected performance of structurally similar quinolizine carboxylate derivatives in bioimaging applications.

PropertyValueCell LineReference
Maximum Excitation (λex)Not explicitly stated-
Maximum Emission (λem)674 nm-
Stokes Shift197 nm-
Molar Extinction Coefficient (εmax)5.62 × 10⁴ M⁻¹cm⁻¹-
Fluorescence Quantum Yield (Φfl)15.2%-
Average Fluorescence Lifetime (τav)10.1 ns-
Photostability4.97% decomposition after 60 min Hg lamp irradiation-
Cytotoxicity (Cell Viability)96 ± 2%CT-26 cancer cells

Application 1: Live-Cell Imaging

Quinolizine-based dyes with near-infrared emission are particularly advantageous for live-cell imaging due to reduced phototoxicity and deeper tissue penetration. The low cytotoxicity of compounds like diethyl 9aH-tribenzo[c,f,h]quinolizine-1,2-dicarboxylate makes them suitable for long-term imaging studies.

Experimental Protocol: Live-Cell Staining and Imaging

This protocol is a generalized procedure and should be optimized for the specific cell type and imaging system.

1. Cell Culture and Plating:

  • Culture cells to 80-90% confluency in a T-75 flask.

  • Trypsinize and seed cells onto glass-bottom dishes or multi-well plates suitable for fluorescence microscopy.

  • Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator to reach 60-70% confluency.

2. Probe Preparation:

  • Prepare a 1-10 mM stock solution of the quinolizine dye in anhydrous dimethyl sulfoxide (DMSO).

  • Store the stock solution at -20°C, protected from light.

  • On the day of the experiment, dilute the stock solution in a serum-free cell culture medium or an appropriate buffer (e.g., HBSS) to the desired final concentration (typically in the low micromolar range).

3. Cell Staining:

  • Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

  • Add the probe-containing medium to the cells.

  • Incubate for 15-60 minutes at 37°C and 5% CO₂, protected from light. The optimal staining time should be determined empirically.

  • After incubation, remove the staining solution and wash the cells two to three times with PBS or imaging buffer to remove unbound dye.

  • Add fresh imaging buffer to the cells.

4. Fluorescence Microscopy:

  • Place the dish on the stage of a confocal or wide-field fluorescence microscope.

  • Locate the cells using a low-magnification objective.

  • Switch to a higher-magnification objective (e.g., 40x or 63x oil-immersion) for imaging.

  • Excite the sample at the appropriate wavelength and collect the emission signal using suitable filter sets.

  • To minimize phototoxicity and photobleaching, use the lowest possible excitation intensity and shortest exposure time that provide an adequate signal-to-noise ratio.

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture & Plating wash1 Wash with PBS cell_culture->wash1 probe_prep Probe Preparation incubation Incubate with Probe probe_prep->incubation wash1->incubation wash2 Wash to Remove Excess incubation->wash2 microscopy Fluorescence Microscopy wash2->microscopy data_analysis Data Analysis microscopy->data_analysis

Caption: Experimental workflow for live-cell imaging with quinolizine-based probes.

Application 2: Intracellular Magnesium (Mg²⁺) Sensing

"Ethyl Benzo[1][2]-4-oxo-4H-quinolizine-3-carboxylate" is a selective fluorophore for Mg²⁺, enabling the study of intracellular magnesium dynamics, which are crucial for numerous cellular processes.

Experimental Protocol: Intracellular Mg²⁺ Measurement

This protocol provides a general framework for measuring changes in intracellular Mg²⁺ concentration.

1. Cell Preparation:

  • Follow the cell culture and plating steps as described in the live-cell imaging protocol.

2. Probe Loading:

  • Prepare a stock solution of Ethyl Benzo[1][2]-4-oxo-4H-quinolizine-3-carboxylate in DMSO.

  • Dilute the stock solution in a suitable buffer (e.g., a HEPES-buffered saline solution) to the final loading concentration.

  • Remove the culture medium, wash cells with the buffer, and then incubate the cells with the probe-loading solution at 37°C for a predetermined time (e.g., 30-60 minutes).

3. Baseline Fluorescence Measurement:

  • After loading, wash the cells to remove the extracellular probe.

  • Acquire baseline fluorescence images using a fluorescence microscope equipped for ratiometric imaging or intensity measurements at the appropriate excitation and emission wavelengths for the Mg²⁺-bound and Mg²⁺-free forms of the probe.

4. Stimulation and Data Acquisition:

  • To induce changes in intracellular Mg²⁺, treat the cells with an appropriate stimulus (e.g., agonists, ionophores).

  • Continuously record the fluorescence intensity over time to monitor the changes in response to the stimulus.

5. Data Analysis:

  • Calculate the change in fluorescence intensity (ΔF/F₀, where F is the fluorescence at a given time and F₀ is the baseline fluorescence) to represent the relative change in intracellular Mg²⁺ concentration.

  • For quantitative measurements, a calibration curve can be generated using ionophores and solutions with known Mg²⁺ concentrations.

Magnesium_Sensing_Workflow cluster_cell_prep Cell Preparation cluster_probe_loading Probe Loading cluster_measurement Measurement cluster_analysis Analysis culture Cell Culture and Plating loading Incubate with Mg²⁺ Probe culture->loading wash Wash Extracellular Probe loading->wash baseline Record Baseline Fluorescence wash->baseline stimulate Apply Stimulus baseline->stimulate record Record Fluorescence Changes stimulate->record analyze Calculate ΔF/F₀ record->analyze Signaling_Pathway_Concept cluster_stimulus External Stimulus cluster_ion_flux Ion Flux cluster_detection Probe Detection cluster_response Cellular Response stimulus Agonist / Ionophore mg_influx ↑ [Mg²⁺]i stimulus->mg_influx probe Quinolizine Probe mg_influx->probe response Enzyme Activation, Gene Expression, etc. mg_influx->response fluorescence ↑ Fluorescence probe->fluorescence

References

Application Notes and Protocols for Fluorescence Spectroscopy of Ethyl 4-oxo-4H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-oxo-4H-quinolizine-3-carboxylate is a selective fluorophore belonging to the quinolizine class of heterocyclic compounds.[1][2] Quinolizine derivatives are recognized for their valuable physicochemical properties and are emerging as important pharmacophores in various biological targets. This document provides a detailed guide for the experimental setup and fluorescence spectroscopy of Ethyl 4-oxo-4H-quinolizine-3-carboxylate, catering to researchers in drug development and materials science. While specific photophysical data for this exact compound is not extensively published, this guide leverages data from structurally similar 4H-quinolizin-4-one derivatives to provide a practical framework for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 4-oxo-4H-quinolizine-3-carboxylate is presented in the table below.

PropertyValueReference
CAS Number 88612-71-9[1]
Molecular Formula C₁₂H₁₁NO₃[1][3]
Molecular Weight 217.22 g/mol [1][3]
Appearance Orange Crystalline Solid[2]

Photophysical Characteristics (Representative Data)

ParameterRepresentative Value RangeSolvent ConditionsNotes
Excitation Wavelength (λex) ~350 - 450 nmDichloromethane (DCM), Ethanol (EtOH), Acetonitrile (MeCN)The optimal excitation wavelength should be determined experimentally by recording an excitation spectrum.
Emission Wavelength (λem) ~450 - 550 nm (blue-green region)DCM, EtOH, MeCNA bathochromic (red) shift is often observed in more polar solvents.[7]
Quantum Yield (Φf) 0.04 - 0.36Not specifiedThe quantum yield is highly dependent on the specific substituent and the solvent.[8]
Stokes Shift Moderate to largeDependent on solventThe difference between the excitation and emission maxima.

Experimental Protocols

This section outlines the necessary steps for preparing the sample and performing fluorescence spectroscopy measurements.

Materials and Reagents
  • Ethyl 4-oxo-4H-quinolizine-3-carboxylate

  • Spectroscopic grade solvents (e.g., Dichloromethane, Ethanol, Acetonitrile, Dimethyl Sulfoxide)

  • Volumetric flasks

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Instrumentation
  • A calibrated spectrofluorometer equipped with:

    • Xenon lamp source

    • Excitation and emission monochromators

    • Photomultiplier tube (PMT) detector

Sample Preparation Protocol
  • Stock Solution Preparation:

    • Accurately weigh a small amount of Ethyl 4-oxo-4H-quinolizine-3-carboxylate.

    • Dissolve the compound in a suitable spectroscopic grade solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.

  • Working Solution Preparation:

    • Prepare a series of dilutions from the stock solution using the desired solvent for analysis (e.g., DCM, EtOH, MeCN).

    • The final concentration for fluorescence measurements should typically be in the micromolar (µM) range to avoid inner filter effects. A good starting concentration is 10 µM.

Fluorescence Spectroscopy Measurement Protocol
  • Instrument Setup and Calibration:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

    • Calibrate the instrument according to the manufacturer's instructions.

  • Determination of Optimal Excitation and Emission Wavelengths:

    • Place a cuvette with the sample solution in the spectrofluorometer.

    • Record an excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at an estimated emission maximum (e.g., 500 nm). The peak of this spectrum will be the optimal excitation wavelength (λex).

    • Record an emission spectrum by exciting the sample at the determined λex and scanning the emission monochromator over a range of wavelengths (e.g., 400 - 700 nm). The peak of this spectrum is the emission maximum (λem).

  • Acquisition of Fluorescence Spectra:

    • Set the excitation wavelength to the determined λex.

    • Set the emission wavelength to the determined λem.

    • Adjust the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector. Typical slit widths are between 2 and 10 nm.

    • Record the fluorescence emission spectrum.

    • Run a blank measurement using the same solvent and cuvette to subtract any background fluorescence.

Data Presentation and Visualization

Experimental Workflow

The general workflow for performing fluorescence spectroscopy is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (1 mM in DMSO) working Prepare Working Solution (10 µM in desired solvent) stock->working ex_scan Record Excitation Spectrum working->ex_scan em_scan Record Emission Spectrum ex_scan->em_scan data_acq Acquire Final Spectrum em_scan->data_acq blank_sub Blank Subtraction data_acq->blank_sub data_vis Data Visualization blank_sub->data_vis photophysics_concepts cluster_process Photophysical Processes absorption Absorption (Ground State -> Excited State) excitation_spec Excitation Spectrum (Mirrors Absorption) absorption->excitation_spec is mirrored by emission_spec Emission Spectrum (Excited State -> Ground State) absorption->emission_spec leads to stokes Stokes Shift (Energy Loss) excitation_spec->stokes and emission_spec->stokes results in

References

Application Notes and Protocols for the Purification of Ethyl 4-oxo-4H-quinolizine-3-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of Ethyl 4-oxo-4H-quinolizine-3-carboxylate using silica gel column chromatography. The described methodology is essential for obtaining a high-purity compound, a critical requirement for subsequent applications in research and drug development. This protocol outlines the materials required, step-by-step procedures for slurry packing, sample loading, and both isocratic and gradient elution techniques. Additionally, troubleshooting guidance is provided to address common chromatographic challenges.

Introduction

Ethyl 4-oxo-4H-quinolizine-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3] Synthesis of this and related quinolizine derivatives often results in crude products containing unreacted starting materials, byproducts, and other impurities.[4] Column chromatography is a fundamental and widely used technique for the purification of such organic compounds. The selection of an appropriate stationary phase and mobile phase is critical for achieving optimal separation. This protocol focuses on the use of silica gel as the stationary phase and a hexane/ethyl acetate eluent system, which is commonly effective for compounds of this polarity.[5]

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 4-oxo-4H-quinolizine-3-carboxylate is presented in the table below. Understanding these properties is crucial for designing an effective purification strategy.

PropertyValueReference
Molecular Formula C₁₂H₁₁NO₃[1][2][6]
Molecular Weight 217.22 g/mol [1][2][6]
Appearance Orange Crystalline Solid[2]
Solubility Soluble in Chloroform
XLogP3 1.8[6]
pKa -2.87 ± 0.40 (Predicted)[2]

Experimental Protocols

Materials and Equipment
  • Crude Ethyl 4-oxo-4H-quinolizine-3-carboxylate

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional, for reducing tailing)

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC TLC Analysis (Determine Eluent) Slurry Prepare Silica Slurry Pack Pack Column Slurry->Pack Equilibrate Equilibrate Column Pack->Equilibrate Load Load Sample Equilibrate->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of Ethyl 4-oxo-4H-quinolizine-3-carboxylate.

Step-by-Step Protocol

1. Thin Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude product in dichloromethane.

  • Spot the solution onto a TLC plate.

  • Develop the plate using various ratios of hexane:ethyl acetate (e.g., 4:1, 3:1, 2:1, 1:1) to find a system that provides good separation and an Rf value of approximately 0.2-0.4 for the target compound.[5]

  • If streaking or tailing is observed, which can occur with nitrogen-containing heterocycles due to interaction with acidic silica, add 0.1-0.5% triethylamine to the eluent and re-run the TLC.[5]

2. Column Preparation (Slurry Packing Method):

  • Choose a glass column of appropriate size. A general guideline is a 50:1 to 100:1 weight ratio of silica gel to crude product.[5]

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.

  • Pour the slurry into the column and allow the silica to settle, ensuring a flat, uniform bed. Gentle tapping of the column can help in uniform packing.

  • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition and sample loading.[5]

  • Wash the packed column with 2-3 column volumes of the initial eluent to ensure it is well-packed and equilibrated.[5]

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of dichloromethane. Using a pipette, carefully apply the solution to the top of the silica gel bed.[4]

  • Dry Loading (Recommended for compounds with poor solubility in the eluent): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[4][7]

4. Elution:

  • Isocratic Elution: If TLC shows good separation with a single solvent mixture, use this mixture to elute the column.

  • Gradient Elution (Recommended for complex mixtures):

    • Start with a less polar solvent system (e.g., 10% ethyl acetate in hexane).

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., increase by 5-10% every few column volumes).[5][8] This helps to resolve compounds with close Rf values.

  • Maintain a constant flow rate. A flow rate of approximately 2 inches per minute (descent of the solvent level in the column) is often ideal.[9]

5. Fraction Collection and Analysis:

  • Collect fractions of a suitable volume in a fraction collector or test tubes.

  • Monitor the elution process by spotting each fraction (or every few fractions) on a TLC plate.

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure product.

6. Product Isolation:

  • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified Ethyl 4-oxo-4H-quinolizine-3-carboxylate.

Troubleshooting

ProblemPossible CauseSolution
Compound streaks or tails on TLC/column Strong interaction of the basic nitrogen with acidic silica gel.Add a small amount (0.1-2.0%) of triethylamine to the eluent to neutralize the acidic sites on the silica gel.[5]
Compound does not elute from the column The solvent system is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). A final flush with a more polar solvent like 100% ethyl acetate or a dichloromethane/methanol mixture may be necessary.[5]
Poor separation of product and impurities Column overloading or an unoptimized solvent system.Use a higher ratio of silica gel to crude product (at least 50:1 by weight).[5] Employ a shallow gradient elution to improve resolution.[5]
Compound elutes too quickly The solvent system is too polar.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).

Conclusion

The protocol detailed in this application note provides a robust method for the purification of Ethyl 4-oxo-4H-quinolizine-3-carboxylate. Adherence to these procedures, particularly the optimization of the eluent system via TLC, will enable researchers to obtain the target compound with high purity, suitable for further scientific investigation and development.

References

Troubleshooting & Optimization

Common side reactions in the Gould-Jacobs synthesis of quinolizinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Gould-Jacobs reaction for the synthesis of quinolizinones.

Frequently Asked Questions (FAQs)

Q1: What is the Gould-Jacobs reaction for quinolizinone synthesis?

The Gould-Jacobs reaction is a powerful method for synthesizing the core structure of quinolizinones. It involves the condensation of a 2-aminopyridine derivative with an alkoxymethylenemalonate, typically diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization of the resulting intermediate. Subsequent hydrolysis and decarboxylation steps can then be performed to yield the desired quinolizinone product.[1][2][3][4][5]

Q2: What are the key steps in the Gould-Jacobs synthesis of quinolizinones?

The synthesis proceeds through the following key stages:

  • Condensation: A 2-aminopyridine derivative reacts with an alkoxymethylenemalonate to form a substituted pyridylaminomethylenemalonate intermediate.

  • Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron electrocyclization at high temperatures (typically >250 °C) to form the fused quinolizinone ring system.[1][3]

  • Hydrolysis (optional): The ester group at the 3-position can be hydrolyzed to a carboxylic acid, usually under basic conditions.[1][2]

  • Decarboxylation (optional): The resulting carboxylic acid can be decarboxylated by heating to remove the carboxyl group.[1][2]

Gould_Jacobs_Quinolizinone_Workflow cluster_steps Synthesis Workflow Reactants 2-Aminopyridine Derivative + Alkoxymethylenemalonate Intermediate Pyridylaminomethylenemalonate Intermediate Reactants->Intermediate Condensation Cyclized_Product Quinolizinone Ester Intermediate->Cyclized_Product Thermal Cyclization Hydrolyzed_Product Quinolizinone Carboxylic Acid Cyclized_Product->Hydrolyzed_Product Hydrolysis (optional) Final_Product Quinolizinone Hydrolyzed_Product->Final_Product Decarboxylation (optional)

Caption: Generalized workflow for the Gould-Jacobs synthesis of quinolizinones.

Troubleshooting Common Side Reactions

This section addresses specific issues that may arise during the Gould-Jacobs synthesis of quinolizinones and provides guidance on how to troubleshoot them.

Problem 1: Formation of Regioisomers with Substituted 2-Aminopyridines

Q: I am using a substituted 2-aminopyridine, and I am observing the formation of multiple product isomers. How can I control the regioselectivity of the cyclization?

A: The formation of regioisomers is a common challenge when using asymmetrically substituted 2-aminopyridines, as the cyclization can occur at two different positions on the pyridine ring. The regioselectivity is influenced by both steric and electronic factors.[4][6]

Troubleshooting Strategies:

  • Steric Hindrance: Bulky substituents on the pyridine ring can sterically hinder cyclization at the adjacent position, favoring the formation of the less hindered isomer.

  • Electronic Effects: The electronic nature of the substituents can influence the nucleophilicity of the ring carbons, thereby directing the cyclization. Electron-donating groups can activate the ortho position, while electron-withdrawing groups can deactivate it.

  • Reaction Conditions: While less predictable, systematically varying the reaction temperature and solvent may influence the ratio of the isomers.

Data on Regioselectivity:

Currently, specific quantitative data on the isomer ratios for a wide range of substituted 2-aminopyridines in the Gould-Jacobs reaction is not extensively documented in readily available literature. Researchers are encouraged to perform small-scale pilot reactions and analyze the product mixture (e.g., by NMR or LC-MS) to determine the isomer distribution for their specific substrate.

Problem 2: Incomplete Cyclization and Low Yield of the Desired Quinolizinone

Q: My reaction is not going to completion, and the yield of the cyclized quinolizinone is low. What can I do to improve the reaction efficiency?

A: Incomplete cyclization is often due to insufficient reaction temperature or time. The thermal cyclization step has a high activation energy and requires vigorous conditions.[3]

Troubleshooting Strategies:

  • Optimize Reaction Temperature: The cyclization typically requires temperatures above 250 °C. If the reaction is incomplete, a gradual increase in temperature may be necessary. High-boiling solvents like Dowtherm A or diphenyl ether are often used to achieve these temperatures.[3]

  • Microwave Irradiation: Microwave-assisted synthesis can be highly effective in driving the cyclization to completion. It allows for rapid and uniform heating, often leading to significantly shorter reaction times and improved yields compared to conventional heating.[2][3][7]

  • Increase Reaction Time: If increasing the temperature is not feasible due to substrate stability, extending the reaction time at the current temperature might improve the yield. However, prolonged heating can also lead to degradation.

  • Ensure Anhydrous Conditions: While not always the primary cause, moisture can potentially interfere with the reaction. Using anhydrous reagents and solvents can sometimes improve the outcome.

Table 1: Effect of Temperature and Time on Quinolone Yield (Model System: Aniline and DEEM)

EntryTemperature (°C)Time (min)Pressure (bar)Yield (%)
1250131
230011237
325020710
4300202428
530051847

Source: Adapted from a Biotage application note.[8] This data for a quinoline synthesis is illustrative of the general trends expected for quinolizinone synthesis.

Problem 3: Formation of Decarboxylated Byproducts

Q: I am isolating a significant amount of a byproduct that appears to be the quinolizinone without the ester group. What causes this, and how can I prevent it?

A: Premature decarboxylation of the ester group at the 3-position is a common side reaction, particularly under harsh thermal conditions. This leads to the formation of the corresponding 3-unsubstituted quinolizinone.

Troubleshooting Strategies:

  • Careful Temperature Control: Avoid excessive temperatures and prolonged reaction times during the cyclization step. The optimal conditions should be determined to maximize cyclization while minimizing decarboxylation.

  • Microwave Synthesis: While microwave heating is efficient, it can also lead to high pressures and temperatures that promote decarboxylation. It is crucial to carefully monitor and control these parameters.

  • Stepwise Synthesis: If decarboxylation is a major issue, consider performing the synthesis in a stepwise manner. Isolate the cyclized quinolizinone ester before proceeding to any subsequent hydrolysis and intentional decarboxylation steps. This allows for milder conditions for the final decarboxylation if the 3-unsubstituted product is not the desired outcome.

Problem 4: Formation of Tarry Materials and Decomposition

Q: My reaction mixture is turning dark and forming a lot of tar-like material, making purification difficult and lowering the yield. What is causing this decomposition?

A: The high temperatures required for the Gould-Jacobs cyclization can lead to the thermal decomposition of the starting materials, intermediates, and/or the final product, resulting in the formation of polymeric or tarry substances.[4][6]

Troubleshooting Strategies:

  • Optimize Temperature and Time: This is the most critical factor. Find the lowest possible temperature and shortest reaction time that still allows for efficient cyclization.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative decomposition at high temperatures.

  • High-Boiling Inert Solvents: Using a high-boiling and thermally stable solvent like Dowtherm A or diphenyl ether can help to ensure even heat distribution and prevent localized overheating.

  • Microwave Synthesis: The rapid and controlled heating provided by microwave synthesis can often minimize the formation of decomposition byproducts by reducing the overall reaction time at high temperatures.

Troubleshooting_Gould_Jacobs cluster_synthesis Gould-Jacobs Synthesis cluster_issues Common Issues & Solutions Start Start Synthesis Problem Problem Encountered? Start->Problem Isomers Regioisomer Formation Problem->Isomers Yes Incomplete Incomplete Cyclization / Low Yield Problem->Incomplete Yes Decarboxylation Decarboxylation Problem->Decarboxylation Yes Decomposition Decomposition / Tar Formation Problem->Decomposition Yes Success Successful Synthesis Problem->Success No Sol_Isomers Optimize Substrate Design (Steric/Electronic Effects) Isomers->Sol_Isomers Sol_Incomplete Increase Temperature / Time Use Microwave Irradiation Incomplete->Sol_Incomplete Sol_Decarboxylation Control Temperature / Time Stepwise Synthesis Decarboxylation->Sol_Decarboxylation Sol_Decomposition Optimize Temp / Time Inert Atmosphere Use High-Boiling Solvent Decomposition->Sol_Decomposition Sol_Isomers->Success Sol_Incomplete->Success Sol_Decarboxylation->Success Sol_Decomposition->Success

Caption: Troubleshooting workflow for common issues in the Gould-Jacobs synthesis.

Problem 5: Side Reactions During Hydrolysis and Decarboxylation

Q: Are there any specific side reactions I should be aware of during the hydrolysis and decarboxylation steps?

A: While the hydrolysis and subsequent decarboxylation are generally robust reactions, some side reactions can occur:

  • Incomplete Hydrolysis: If the hydrolysis of the ester to the carboxylic acid is incomplete, you will have a mixture of products. Ensure sufficient reaction time and an adequate concentration of the base (e.g., NaOH).

  • Ring Opening/Degradation: While less common, prolonged exposure to harsh basic or acidic conditions at high temperatures during hydrolysis can potentially lead to the degradation of the quinolizinone ring system. It is advisable to monitor the reaction progress and avoid unnecessarily long reaction times.

  • Incomplete Decarboxylation: Decarboxylation requires heating the carboxylic acid intermediate, often above its melting point. If the temperature is too low or the heating time is too short, the decarboxylation will be incomplete, resulting in a mixture of the carboxylic acid and the decarboxylated product.

Experimental Protocols

Classical Thermal Synthesis of 4-Hydroxyquinolizinone-3-carboxylate

  • Condensation: In a round-bottom flask, combine the 2-aminopyridine derivative (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by observing the evolution of ethanol.

  • Cyclization: To the crude pyridylaminomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether. Heat the mixture to reflux (typically around 250 °C) under an inert atmosphere for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent like hexane or cyclohexane to precipitate the crude product. Collect the solid by filtration and wash with the non-polar solvent. The crude product can be purified by recrystallization.[2][3]

Microwave-Assisted Synthesis of 4-Hydroxyquinolizinone-3-carboxylate

  • Reaction Setup: In a microwave vial, combine the 2-aminopyridine derivative (1.0 eq) and diethyl ethoxymethylenemalonate (1.1-1.5 eq).

  • Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor to the desired temperature (e.g., 250-300 °C) for a specified time (e.g., 5-20 minutes). Monitor the internal pressure.

  • Isolation and Purification: After the reaction, cool the vial to room temperature. The product may precipitate directly. If not, add a suitable anti-solvent. Collect the solid by filtration, wash with a cold solvent (e.g., acetonitrile), and dry under vacuum.[8]

References

Troubleshooting low fluorescence signal with "Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using "Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate" as a fluorescent probe.

Frequently Asked Questions (FAQs)

Q1: What is Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate and what is its primary application?

Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate is a selective fluorophore. Its primary application is as a fluorescent indicator for magnesium ions (Mg²⁺), showing a strong fluorescent response in the presence of magnesium.[1][2]

Q2: What are the general photophysical properties of this fluorescent probe?

Q3: How should I prepare and store the Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate stock solution?

It is recommended to dissolve Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 1-10 mM). Store the stock solution at -20°C or -80°C, protected from light and moisture. For working solutions, dilute the stock solution in the appropriate buffer for your experiment. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Low Fluorescence Signal

A low or weak fluorescence signal is a common issue encountered during fluorescence-based experiments. This guide provides a systematic approach to identify and resolve the root cause of a low signal when using Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate.

Initial Checks

Before delving into more complex troubleshooting, ensure the following basic checks are performed:

  • Microscope/Plate Reader Settings: Confirm that the excitation and emission filters or monochromator settings are appropriate for your fluorophore.[3]

  • Light Source: Check that the microscope's or plate reader's lamp is turned on and has not exceeded its lifespan.

  • Objective: Ensure the objective is clean and properly aligned.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a low fluorescence signal.

TroubleshootingWorkflow start Low Fluorescence Signal check_instrument Check Instrument Settings (Filters, Light Source, Gain) start->check_instrument check_reagents Verify Reagent Integrity (Probe, Buffer, Mg2+) check_instrument->check_reagents Correct optimize_instrument Optimize Instrument Settings check_instrument->optimize_instrument Incorrect check_protocol Review Experimental Protocol (Concentrations, Incubation) check_reagents->check_protocol Intact prepare_fresh Prepare Fresh Reagents check_reagents->prepare_fresh Degraded check_sample Assess Sample Health & Autofluorescence check_protocol->check_sample Optimal optimize_protocol Optimize Protocol Parameters check_protocol->optimize_protocol Suboptimal troubleshoot_sample Address Sample Issues check_sample->troubleshoot_sample Issues Found signal_restored Signal Restored optimize_instrument->signal_restored prepare_fresh->signal_restored optimize_protocol->signal_restored troubleshoot_sample->signal_restored MagnesiumSensing Probe Ethyl Benzo-4-oxo-4H- quinolizine-3-carboxylate (Low Fluorescence) Complex Probe-Mg2+ Complex (High Fluorescence) Probe->Complex Binds Mg2 Magnesium Ions (Mg2+) Mg2->Complex Emission Detected Fluorescence Signal Complex->Emission Emits Light Excitation Excitation Light Excitation->Complex

References

Technical Support Center: Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate Photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing photobleaching of this and structurally related fluorescent compounds during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it occur with compounds like Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate?

A: Photobleaching is the irreversible photochemical destruction of a fluorophore, the part of a molecule responsible for fluorescence. When a fluorescent molecule like Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate is exposed to excitation light, it absorbs energy and moves to an excited electronic state. While it should ideally return to the ground state by emitting a photon (fluorescence), there is a probability that the excited molecule will instead undergo chemical reactions. These reactions, often involving molecular oxygen, can permanently alter the fluorophore's structure, rendering it non-fluorescent.[1][2] The extended π-electron system in the quinolizine ring structure is susceptible to such photochemical reactions.[3]

Q2: How can I determine if my quinolizine compound is experiencing significant photobleaching in my experiment?

A: A key indicator of photobleaching is a time-dependent decrease in fluorescence intensity upon continuous or repeated exposure to excitation light. You can quantify this by measuring the fluorescence intensity of your sample over time while keeping the excitation light intensity and exposure duration constant. A noticeable decline in signal that does not recover is characteristic of photobleaching.[4]

Q3: What are the primary factors that influence the rate of photobleaching?

A: Several factors can accelerate photobleaching:

  • Excitation Light Intensity: Higher intensity light sources increase the rate at which fluorophores are excited, thus increasing the probability of photochemical destruction.[1]

  • Exposure Duration: Prolonged exposure to excitation light directly correlates with the extent of photobleaching.[5]

  • Presence of Oxygen: Molecular oxygen is a primary mediator of photobleaching for many fluorophores.[2]

  • Local Environment: The chemical environment, including the pH and presence of reactive oxygen species (ROS), can significantly impact photostability.[6][7]

Troubleshooting Guides

Problem: My fluorescence signal is rapidly diminishing during imaging.

This is a classic sign of photobleaching. Follow these steps to diagnose and mitigate the issue.

Troubleshooting Workflow

start Start: Rapid Signal Loss check_intensity 1. Reduce Excitation Light Intensity (Use ND filters or lower laser power) start->check_intensity check_exposure 2. Minimize Exposure Time (Use shortest possible exposure per frame) check_intensity->check_exposure check_antifade 3. Implement Antifade Reagents (Add to mounting medium or buffer) check_exposure->check_antifade check_oxygen 4. Deoxygenate Sample (If compatible with experiment) check_antifade->check_oxygen evaluate Evaluate Signal Stability check_oxygen->evaluate end_good Signal Stabilized evaluate->end_good Yes end_bad Signal Still Fading evaluate->end_bad No

Caption: A stepwise workflow for troubleshooting rapid fluorescence signal loss.

Detailed Troubleshooting Steps:
  • Reduce Excitation Light Intensity:

    • Action: Use neutral density (ND) filters or lower the power of your laser or lamp.[1]

    • Rationale: Decreasing the photon flux reduces the rate of fluorophore excitation and subsequent photodamage.

  • Minimize Exposure Time:

    • Action: Reduce the image acquisition time to the minimum required for an acceptable signal-to-noise ratio. Avoid continuous illumination when not actively acquiring data.[5][8]

    • Rationale: Less time under illumination directly translates to less photobleaching.

  • Implement Antifade Reagents:

    • Action: Incorporate a commercially available or self-prepared antifade reagent into your mounting medium or imaging buffer.[1][9]

    • Rationale: Antifade agents are chemicals that reduce photobleaching, often by scavenging for reactive oxygen species.[2]

  • Deoxygenate the Sample:

    • Action: If your experimental system is compatible (e.g., fixed cells, in vitro assays), you can remove dissolved oxygen by bubbling the buffer with an inert gas like nitrogen or argon, or by using an oxygen scavenging system (e.g., glucose oxidase/catalase).

    • Rationale: Removing oxygen, a key player in many photobleaching pathways, can significantly enhance fluorophore stability.[2]

Prevention Strategies

Proactively minimizing photobleaching is crucial for obtaining high-quality, reproducible data.

Choosing the Right Antifade Agent

Several antifade agents are available, each with its own mechanism and suitability for different applications. Most function as reactive oxygen species scavengers.[2][9]

Antifade AgentCommon ApplicationsAdvantagesDisadvantages
p-Phenylenediamine (PPD) Fixed cell imagingHighly effective antifade agent.[9]Can cause weak and diffused fluorescence after storage; may react with certain dyes.[9]
n-Propyl gallate (NPG) Live and fixed cell imagingNontoxic.[9]Can have anti-apoptotic effects; requires heating to dissolve.[9]
1,4-Diazabicyclo[2.2.2]octane (DABCO) Live cell imagingLess toxic than PPD.[9]Less effective than PPD; may have anti-apoptotic properties.[2][9]
Trolox (a Vitamin E analog) Live and fixed cell imaging, single-molecule studiesCell-permeable; effective antioxidant.[1]-
Ascorbic Acid (Vitamin C) In combination with other agents (e.g., ROXS systems)Effective reducing agent.[10]Can be pH-sensitive.
General Best Practices for Fluorescence Microscopy
  • Optimize Filter Sets: Ensure your excitation and emission filters are well-matched to the spectral profile of Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate to maximize signal detection while minimizing unnecessary light exposure.

  • Use Sensitive Detectors: Employing high quantum efficiency detectors (e.g., sCMOS cameras, photomultiplier tubes) allows for the use of lower excitation power.

  • Proper Sample Preparation: Ensure the mounting medium has the correct refractive index to minimize light scattering and maximize signal collection.[11]

  • Store Slides Properly: When not imaging, store your prepared slides in the dark to prevent photobleaching from ambient light.[5]

Experimental Protocols

Protocol 1: Quantifying Photobleaching Rate

Objective: To measure the rate of photobleaching of Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate in your experimental setup.

Methodology:

  • Sample Preparation: Prepare your sample as you would for your actual experiment.

  • Microscope Setup:

    • Choose a region of interest (ROI) with clear fluorescence.

    • Set the excitation light intensity and camera settings (gain, exposure time) to the levels you intend to use for your experiment.[12]

  • Image Acquisition:

    • Acquire a time-lapse series of images of the same ROI. For example, capture an image every 30 seconds for 10-15 minutes. It is crucial to keep the illumination continuous or the exposure intervals precisely timed.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a region with no fluorescent signal.

    • Plot the background-corrected fluorescence intensity as a function of time.

    • The rate of decay of this curve represents the photobleaching rate. This can often be fitted to an exponential decay function to determine a photobleaching half-life.[4]

Protocol 2: Evaluating the Efficacy of an Antifade Agent

Objective: To compare the photostability of Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate with and without an antifade reagent.

Methodology:

  • Sample Preparation: Prepare two identical sets of samples. Mount one set in your standard buffer/medium and the other in the same medium supplemented with the antifade agent you wish to test.

  • Photobleaching Measurement: Perform the "Quantifying Photobleaching Rate" protocol (Protocol 1) on both sets of samples, ensuring that all imaging parameters (light intensity, exposure time, etc.) are identical for both conditions.

  • Data Comparison:

    • Plot the fluorescence intensity decay curves for both the control and the antifade-treated samples on the same graph.

    • A slower decay rate in the antifade-treated sample indicates that the reagent is effectively reducing photobleaching.

Signaling Pathway of Photobleaching and Prevention

The following diagram illustrates the general photochemical processes leading to photobleaching and the points at which antifade agents can intervene.

S0 Ground State (S0) Fluorophore Excitation Light Absorption (Excitation) S0->Excitation S1 Excited Singlet State (S1) Excitation->S1 Fluorescence Fluorescence S1->Fluorescence hν' ISC Intersystem Crossing (ISC) S1->ISC Fluorescence->S0 T1 Excited Triplet State (T1) (Long-lived & Reactive) ISC->T1 Reaction Reaction with O2 (Generates ROS) T1->Reaction Reaction->S0 via ROS Bleached Bleached Fluorophore (Non-fluorescent) Reaction->Bleached Antifade Antifade Agents (e.g., DABCO, Trolox) Quenching Triplet State Quenching Antifade->Quenching Scavenging ROS Scavenging Antifade->Scavenging Quenching->T1 Scavenging->Reaction

Caption: The Jablonski diagram illustrating photobleaching pathways and antifade agent intervention points.

References

Technical Support Center: Optimizing the Cyclization Step in Quinolizine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the synthesis of quinolizine and its derivatives. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of the critical cyclization step.

Frequently Asked Questions (FAQs)

Q1: What are the most common intramolecular cyclization strategies for constructing the quinolizine core?

A1: Several key intramolecular reactions are employed for the synthesis of the quinolizine skeleton. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Commonly used methods include:

  • Bischler-Napieralski-type reactions: This classic acid-catalyzed cyclization of β-arylethylamides is a cornerstone for creating dihydroisoquinoline-like structures, which can be precursors to the quinolizine system.[1][2][3]

  • Pictet-Spengler-type reactions: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. It is particularly useful for synthesizing tetrahydroisoquinoline and β-carboline cores, which can be elaborated into quinolizine alkaloids.[4][5][6]

  • Aza-Diels-Alder reactions: This [4+2] cycloaddition strategy provides a powerful and versatile route to functionalized quinolines and can be adapted for quinolizine synthesis, offering good control over stereochemistry.[7][8][9]

  • Transition-Metal-Catalyzed Cyclizations: Various transition metals, including rhodium, palladium, and nickel, catalyze intramolecular cyclizations to form the quinolizine ring system, often under milder conditions than classical methods.[10][11][12]

Q2: My cyclization reaction is resulting in a very low yield or no product at all. What are the general factors I should investigate?

A2: Low yields in quinolizine cyclization can often be attributed to a few key factors that are common across different synthetic strategies. A systematic investigation should include:

  • Starting Material Quality: Ensure the purity of your precursors. Impurities can lead to unwanted side reactions or inhibit catalysts.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Many classical cyclization reactions require specific, sometimes harsh, conditions, and deviations can significantly impact the yield.

  • Catalyst Activity: If a catalyst is used, confirm its activity and appropriate concentration. Some catalysts are sensitive to air and moisture, necessitating an inert atmosphere.[4]

  • Steric Hindrance: Bulky substituents on the reacting molecules can impede the cyclization process, requiring more forcing conditions or longer reaction times.[4]

Q3: I am observing the formation of significant byproducts. What are the most common side reactions during quinolizine cyclization?

A3: Side reactions are a common challenge and are specific to the chosen synthetic route. Some prevalent byproducts include:

  • Polymerization: Under strong acid catalysis, starting materials or intermediates can polymerize, leading to tar formation and low yields of the desired product.[2]

  • Retro-Ritter Reaction: In Bischler-Napieralski-type reactions, the nitrilium ion intermediate can fragment to form styrene derivatives, which is a major competing pathway.[2][13]

  • Self-Condensation: In reactions involving carbonyl compounds, such as the Pictet-Spengler synthesis, self-condensation of the aldehyde or ketone reactant can occur, especially under basic conditions.

  • Formation of Regioisomers: The use of unsymmetrically substituted precursors can lead to the formation of different regioisomers, complicating purification.

Troubleshooting Guides

Low to No Product Formation in Cyclization
Potential Cause Troubleshooting Steps & Recommendations
Inactive or Inappropriate Catalyst Verify the catalyst's activity and loading. For acid-catalyzed reactions like Bischler-Napieralski or Pictet-Spengler, consider using stronger acids (e.g., P₂O₅ in refluxing POCl₃, Tf₂O) for less reactive substrates.[2][3][4] For metal-catalyzed reactions, ensure the catalyst is not deactivated and consider screening different ligands.
Insufficient Reaction Temperature or Time Gradually increase the reaction temperature in increments and monitor the reaction progress by TLC or LC-MS. Extend the reaction time and check for product formation at regular intervals.
Poor Quality of Starting Materials Purify starting materials before use. Ensure all reagents and solvents are anhydrous, as water can inhibit the reaction, especially in acid-catalyzed cyclizations.[4]
Deactivated Ring System for Electrophilic Cyclization For Bischler-Napieralski and Pictet-Spengler reactions, the aromatic ring needs to be sufficiently electron-rich. If electron-withdrawing groups are present, consider using more forcing conditions or alternative synthetic routes.[1][2]
Formation of Multiple Products/Byproducts
Problem Potential Cause Troubleshooting Steps & Recommendations
Significant Tar/Polymer Formation Harsh reaction conditions (high temperature, strong acid).Use a moderating agent to control exothermic reactions. Consider milder reaction conditions, such as using a Lewis acid instead of a strong Brønsted acid, or explore photochemical or microwave-assisted methods.[1][14]
Styrene Formation (in Bischler-Napieralski) Fragmentation of the nitrilium ion intermediate (retro-Ritter reaction).[2]Use milder cyclization conditions, for example, with Tf₂O and 2-chloropyridine at lower temperatures. Using the corresponding nitrile as a solvent can also shift the equilibrium away from the fragmentation product.[2]
Formation of Undesired Regioisomers Lack of regioselectivity in the cyclization step with unsymmetrical substrates.Modify the substituents on the starting materials to electronically or sterically favor the desired cyclization pathway. Re-evaluate the synthetic strategy to introduce asymmetry at a different stage.

Quantitative Data on Reaction Optimization

The optimization of the cyclization step is crucial for achieving high yields. Below are examples of how reaction conditions can influence the outcome of quinolizine synthesis.

Table 1: Optimization of Rh-catalyzed C–H Activation/Annulation for Helical Quinolizinium Salts [11]

EntryCatalyst (mol%)Additive (equiv.)SolventTemp (°C)Yield (%)
1[CpRhCl₂]₂ (2.5)Cu(OAc)₂ (2.0)DCE10085
2--INVALID-LINK--₂ (5)Cu(OAc)₂ (2.0)DCE10078
3[Rh(cod)Cl]₂ (2.5)Cu(OAc)₂ (2.0)DCE100<5

Reaction conditions: spiro-substance (1.0 equiv.), alkyne (1.2 equiv.), AgBF₄ (2.0 equiv.) in solvent at the specified temperature for 16 h.

Table 2: Optimization of Reductive Cyclization for Benzo[a]quinolizidines [15]

EntryCatalystSolventTemp (°C)Time (h)Yield (%)
1Pd/C (10 wt%)MeOHrt275
2Pd/C (15 wt%)MeOH/CH₂Cl₂ (5:1)rt280
3PtO₂ (10 wt%)MeOHrt465

Reaction conditions: enone substrate under 1 atm H₂.

Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Cyclization

This protocol is a general guideline for the synthesis of dihydroisoquinoline precursors to quinolizines and may require optimization for specific substrates.[1]

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamide substrate (1.0 equiv.).

  • Solvent Addition: Add an anhydrous solvent such as toluene or acetonitrile.

  • Reagent Addition: Add the dehydrating agent, such as phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents), dropwise to the solution. The addition may be exothermic, so cooling with an ice bath may be necessary.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide) to neutralize the excess acid.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Reductive Cyclization to Benzo[a]quinolizidines

This protocol describes a one-step reduction, deprotection, and intramolecular reductive amination.[15][16]

  • Reaction Setup: To a solution of the enone precursor (e.g., N-Cbz protected α-allylated tetrahydroisoquinoline derivative, 1.0 equiv.) in a suitable solvent mixture (e.g., MeOH/CH₂Cl₂), add the catalyst (e.g., 15 wt% Pd/C).

  • Hydrogenation: Fill the reaction vessel with hydrogen gas (1 atm) using a balloon.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite, washing with methanol and diethyl ether.

  • Purification: Concentrate the resulting solution under reduced pressure and purify the crude oil by flash chromatography on silica gel to afford the desired benzo[a]quinolizidine.

Visualizations

Bischler-Napieralski Reaction Mechanism

Bischler_Napieralski cluster_activation Amide Activation cluster_cyclization Cyclization cluster_rearomatization Rearomatization Amide β-Arylethylamide Intermediate1 Imidoyl Phosphate Intermediate Amide->Intermediate1 + POCl₃ POCl3 POCl₃ Nitrilium Nitrilium Ion Intermediate1->Nitrilium - (OPO₂Cl₂)⁻ Dihydroisoquinoline Dihydroisoquinoline Precursor Nitrilium->Dihydroisoquinoline Intramolecular Electrophilic Aromatic Substitution FinalProduct Quinolizine Precursor Dihydroisoquinoline->FinalProduct - H⁺

Caption: General mechanism of the Bischler-Napieralski reaction.

Pictet-Spengler Reaction Workflow

Pictet_Spengler_Workflow start Start: β-Arylethylamine + Aldehyde/Ketone step1 Condensation Formation of Schiff Base start->step1 step2 Acid Catalysis Formation of Iminium Ion step1->step2 step3 Intramolecular Cyclization Electrophilic attack on aryl ring step2->step3 step4 Rearomatization Deprotonation step3->step4 end Product: Tetrahydroisoquinoline derivative step4->end

Caption: Experimental workflow for the Pictet-Spengler reaction.

Troubleshooting Logic for Low Yield

Troubleshooting_Logic start Low Yield in Cyclization? cond1 Starting Material Consumed? start->cond1 cond2 Byproducts Observed? cond1->cond2 Yes sol1 Increase Reaction Time/Temp cond1->sol1 No cond3 Reaction Conditions Optimized? cond2->cond3 No sol4 Identify & Mitigate Side Reactions cond2->sol4 Yes sol2 Check Catalyst Activity/Loading cond3->sol2 Yes, but still low yield sol5 Screen Solvents/Catalysts cond3->sol5 No sol1->cond3 sol3 Purify Starting Materials sol2->sol3

Caption: A logical workflow for troubleshooting low yields.

References

"Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for solubility issues related to Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate and why is its solubility important?

Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate is a selective fluorophore that exhibits a strong fluorescent response to Magnesium (Mg²⁺). Its solubility is a critical factor for its application in biological assays, as poor solubility can lead to aggregation, quenching of the fluorescent signal, and inaccurate quantification of Mg²⁺.

Q2: I am having trouble dissolving Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate in my aqueous buffer. What are the recommended solvents?

Like many quinoline and quinolizine derivatives, this compound has a predominantly hydrophobic structure, leading to poor water solubility.[1] It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous experimental medium. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of poorly water-soluble compounds. Other organic solvents such as ethanol (EtOH) and tetrahydrofuran (THF) may also be effective, as suggested by synthesis protocols for related compounds.[2]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

This is a common issue known as "crashing out," which occurs when the poorly soluble compound comes out of solution as the concentration of the organic co-solvent is lowered. Here are several troubleshooting steps:

  • Lower the Final Concentration: The final concentration of the compound in your aqueous buffer may be too high. Try performing serial dilutions to find the maximum concentration that remains soluble.

  • Increase Co-solvent Concentration: A slightly higher final concentration of DMSO (e.g., 0.5% instead of 0.1%) might be necessary to maintain solubility. However, always run a vehicle control with the same DMSO concentration to check for any effects on your experiment.

  • Use a Different Co-solvent: If DMSO is not effective, consider other water-miscible organic solvents like ethanol or dimethylformamide (DMF).

  • Employ Solubilizing Agents: The use of surfactants or cyclodextrins can help to increase the aqueous solubility of hydrophobic compounds.

Q4: Can I use sonication or heating to help dissolve the compound?

Yes, gentle warming (e.g., to 37°C) and sonication can be used to aid in the dissolution of the compound in the organic solvent for the stock solution. However, be cautious with heating as it might degrade the compound. Always check for the clarity of the solution after it cools down to room temperature to ensure it has not precipitated.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility problems with Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate.

Solubility Profile

The following table summarizes the expected solubility of Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate in various solvents based on its chemical structure and information from related compounds.

SolventExpected SolubilityNotes
WaterPoorThe hydrophobic nature of the quinolizine core limits aqueous solubility.
Phosphate-Buffered Saline (PBS)PoorSimilar to water; precipitation is likely.
Dimethyl Sulfoxide (DMSO)Good to ExcellentRecommended for preparing high-concentration stock solutions.
Ethanol (EtOH)Moderate to GoodCan be used as a co-solvent.
Tetrahydrofuran (THF)Moderate to GoodUsed in the synthesis of related compounds, suggesting good solubility.
Dichloromethane (CH₂Cl₂)GoodUsed in the synthesis of related compounds.
Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Weighing: Accurately weigh a small amount of Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate powder.

  • Solvent Addition: Add a precise volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 10 mM).

  • Dissolution: Vortex the mixture thoroughly. If necessary, use a sonicator bath for 5-10 minutes or gently warm the solution in a 37°C water bath until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solution for Fluorescence Measurements

This protocol is adapted from methodologies for similar fluorescent ion indicators.[2]

  • Prepare Buffer: Prepare the desired aqueous buffer (e.g., Tris-HCl or HEPES) at the appropriate pH for your experiment.

  • Dilution: Dilute the DMSO stock solution of Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate into the aqueous buffer to the final desired concentration (e.g., 1-10 µM). It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation.

  • Co-solvent System (if needed): If precipitation occurs, prepare the working solution in a mixed solvent system, such as a 1:1 mixture of water and ethanol, before adding it to your sample.[2]

  • Incubation: Incubate the working solution with your sample containing Mg²⁺ for a sufficient time to allow for binding and a stable fluorescent signal.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.

Visualizations

Below are diagrams illustrating key workflows for troubleshooting solubility issues.

start Start: Dissolving the Compound stock_prep Prepare Stock Solution in DMSO start->stock_prep dilution Dilute Stock in Aqueous Buffer stock_prep->dilution observe Observe for Precipitation dilution->observe success Solution is Clear: Proceed with Experiment observe->success No precipitate Precipitation Occurs observe->precipitate Yes troubleshoot Troubleshooting Steps precipitate->troubleshoot lower_conc Lower Final Concentration troubleshoot->lower_conc change_solvent Use Co-solvent System (e.g., Water/Ethanol) troubleshoot->change_solvent add_solubilizer Add Solubilizing Agent (e.g., Surfactant) troubleshoot->add_solubilizer lower_conc->dilution change_solvent->dilution add_solubilizer->dilution

Caption: Troubleshooting workflow for compound precipitation upon dilution.

start Start: Low/No Fluorescent Signal check_solubility Check for Compound Precipitation/Aggregation start->check_solubility is_precipitated Is there visible precipitate or cloudiness? check_solubility->is_precipitated yes_precipitate Yes is_precipitated->yes_precipitate no_precipitate No is_precipitated->no_precipitate troubleshoot_solubility Follow Solubility Troubleshooting Workflow yes_precipitate->troubleshoot_solubility check_instrument Check Instrument Settings (Wavelengths, Gain) no_precipitate->check_instrument end Signal Optimized troubleshoot_solubility->end check_concentration Verify Probe and Analyte Concentrations check_instrument->check_concentration check_binding Confirm Probe-Analyte Binding Conditions (pH, Temp) check_concentration->check_binding check_binding->end

Caption: Logical steps for troubleshooting weak or absent fluorescent signals.

References

Preventing fluorescence quenching of "Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate. The focus is on identifying and preventing common causes of fluorescence quenching to ensure reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: I am not detecting a strong fluorescent signal from my sample. What are the common causes?

A low or absent signal is the most common issue and can stem from several factors. The first step is to systematically check the most likely causes, from sample preparation to instrument settings.

  • Incorrect pH: The fluorescence of N-heterocycles like quinolines can be highly pH-dependent.[1][2] Protonation of the nitrogen atom often enhances fluorescence intensity significantly.[1] Ensure your buffer system maintains an optimal pH.

  • Inappropriate Solvent: The choice of solvent dramatically impacts fluorescence quantum yield.[3]

  • Concentration Issues: Both excessively high and low concentrations can lead to a weak signal. (See Q2)

  • Photobleaching: The compound may have been damaged by exposure to high-intensity light.[4][5] (See Q3)

  • Presence of Quenchers: Components within your sample, such as dissolved oxygen or certain metal ions, can actively quench fluorescence.[2][6] (See Q4)

  • Compound Integrity: Verify the purity and integrity of the compound. Degradation during storage can lead to a loss of fluorescent properties.

For a systematic approach to diagnosing the problem, refer to the workflow diagram below.

start Low / No Fluorescence Signal check_conc Is Concentration Optimal? (See Q2 & Protocol 1) start->check_conc check_env Is Environment Correct? (Solvent, pH, Temp) start->check_env check_bleach Was Sample Exposed to High-Intensity Light? start->check_bleach check_quenchers Are Quenchers Present? (e.g., O₂, Halides) start->check_quenchers sol_conc Adjust Concentration: Perform Titration check_conc->sol_conc No sol_env Optimize Environment: Test Solvents (Table 1) Adjust pH check_env->sol_env No sol_bleach Prevent Photobleaching: Reduce Light Intensity Use Antifade Reagents (See Q3) check_bleach->sol_bleach Yes sol_quenchers Remove Quenchers: Degas Solvent (Protocol 2) Use High-Purity Reagents (See Q4) check_quenchers->sol_quenchers Yes

Caption: Troubleshooting workflow for low fluorescence signal.

Q2: How does the concentration of the compound affect my signal? I added more, but the signal got weaker.

This phenomenon is known as concentration quenching or self-quenching .[7][8] At high concentrations, fluorophore molecules come into close proximity, leading to the formation of non-fluorescent aggregates or dimers.[9] This process provides a non-radiative pathway for the excited-state energy to dissipate, thereby reducing the overall fluorescence quantum yield.[7][10]

  • Mechanism: Energy is lost through intermolecular interactions rather than being emitted as light.[10]

  • Solution: The key is to find the optimal concentration range where fluorescence intensity is linearly proportional to concentration. This requires performing a concentration titration experiment.

Experimental Protocol 1: Determining Optimal Concentration Range

  • Prepare Stock Solution: Create a high-concentration stock solution (e.g., 1-10 mM) of Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate in an appropriate solvent (e.g., DMSO or Toluene).

  • Serial Dilution: Perform a series of dilutions in your experimental buffer or solvent to create a range of concentrations (e.g., from 100 µM down to 10 nM).

  • Measure Fluorescence: Using a fluorometer, measure the fluorescence intensity of each dilution at the optimal excitation and emission wavelengths.

  • Plot Data: Plot the fluorescence intensity (Y-axis) against the concentration (X-axis).

  • Identify Linear Range: The optimal working concentration will be in the linear portion of the curve, before the plot plateaus or begins to descend (the quenching region).

Q3: My fluorescent signal decreases over time while I'm imaging it. What is happening and how can I stop it?

This issue is called photobleaching , the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[4][5] The energy absorbed by the molecule can lead to the formation of reactive oxygen species (ROS) which, in turn, chemically damage the fluorophore, rendering it non-fluorescent.[4]

Strategies to Minimize Photobleaching:

  • Reduce Excitation Intensity: Use the lowest possible light intensity that provides an adequate signal. Neutral density filters can be used to reduce illumination without changing its spectral properties.[4][11]

  • Minimize Exposure Time: Limit the duration of light exposure by using faster acquisition settings or keeping the shutter closed when not actively imaging.[5][12]

  • Use Antifade Reagents: Add commercial or homemade antifade reagents to your mounting medium or buffer.[12][13] These reagents work by scavenging reactive oxygen species.[4]

  • Deoxygenate the Sample: Removing dissolved oxygen can significantly reduce the rate of photobleaching. (See Protocol 2).

Q4: Can other molecules in my sample, buffer, or solvent interfere with the fluorescence?

Yes. Various substances can act as fluorescence quenchers through different mechanisms. This is distinct from photobleaching as it is often a reversible process.[6] Quenching can occur through two primary mechanisms:

  • Dynamic (Collisional) Quenching: The quencher collides with the fluorophore in its excited state, leading to non-radiative energy transfer.[6][14] Dissolved oxygen is a classic example of a collisional quencher.[2]

  • Static Quenching: The quencher forms a non-fluorescent complex with the fluorophore in its ground state.[6][14] Certain metal ions, like Fe³⁺, are known to quench quinoline derivatives through this mechanism.[15]

Table 1: Common Quenchers and Prevention Strategies

Quencher ClassExamplesQuenching MechanismPrevention Strategy
Dissolved Gases Oxygen (O₂)Dynamic (Collisional)Degas solvents/buffers (See Protocol 2).
Halide Ions I⁻, Br⁻, Cl⁻Dynamic (Collisional)Use non-halide salts (e.g., acetates, sulfates).
Heavy Atoms/Ions Fe³⁺, Cs⁺, Cu²⁺Static (Complex Formation) or CollisionalUse high-purity reagents; add a chelator (e.g., EDTA) if appropriate.
Protic Solvents Water, AlcoholsDynamic (Vibrational Energy Transfer)Choose aprotic solvents if possible; deuterated solvents (D₂O) quench less than H₂O.[16]

Experimental Protocol 2: Sample Degassing to Remove Oxygen

  • Method A (Bubbling): Gently bubble an inert gas (e.g., high-purity nitrogen or argon) through your solvent or prepared sample solution for 10-20 minutes immediately before measurement.

  • Method B (Freeze-Pump-Thaw): For more rigorous deoxygenation (for highly sensitive experiments), transfer the sample to a suitable flask, freeze it using liquid nitrogen, apply a vacuum to remove gas from the headspace, and then thaw. Repeat this cycle 3-5 times.

Q5: How does my choice of solvent affect the fluorescence of this compound?

Solvent polarity and type can profoundly influence the fluorescence emission spectra and quantum yield.[3] For polar fluorophores, increasing solvent polarity often leads to a red shift (a shift to longer wavelengths) in the emission spectrum due to the stabilization of the excited state dipole moment.[3]

However, the effect on intensity is more complex. While polar environments can enhance fluorescence, protic solvents like water and ethanol can sometimes quench fluorescence through hydrogen bonding or resonant energy transfer to the solvent's O-H vibrational modes.[16][17]

Table 2: Representative Solvent Effects on Quinolizine Derivatives

SolventPolarity IndexExpected Intensity EffectExpected Spectral Shift
Toluene2.4Moderate to HighShorter Wavelength
Dichloromethane3.1HighIntermediate Wavelength
Acetonitrile5.8HighLonger Wavelength
Ethanol4.3Variable (Potential H-bond quenching)Longer Wavelength
Water10.2Low (Often quenched)[16]Longest Wavelength

Note: This data is representative for polar heterocyclic fluorophores. The optimal solvent for Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate should be determined empirically.

Application-Specific Visualization

Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate is reported to be a selective fluorophore for Magnesium (Mg²⁺).[18][19] The binding of the cation likely restricts intramolecular rotations or alters the electronic structure, inhibiting non-radiative decay pathways and "turning on" fluorescence. This mechanism is common for ion sensors.[20]

cluster_0 Low Fluorescence State cluster_1 High Fluorescence State Compound Fluorophore (Free in Solution) Excitation1 Light Excitation (hν_ex) Mg_ion Mg²⁺ Compound->Mg_ion Binding Event Quenching Quenching (Vibrational Relaxation, etc.) Excitation1->Quenching Compound_Mg Fluorophore-Mg²⁺ Complex (Rigidified Structure) Excitation2 Light Excitation (hν_ex) Emission Fluorescence Emission (hν_em) Excitation2->Emission Mg_ion->Compound_Mg

Caption: Proposed mechanism for Mg²⁺-induced fluorescence enhancement.

References

Technical Support Center: Purification of Ethyl 4-oxo-4H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-oxo-4H-quinolizine-3-carboxylate. The following information is designed to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude Ethyl 4-oxo-4H-quinolizine-3-carboxylate?

A1: The two primary methods for purifying Ethyl 4-oxo-4H-quinolizine-3-carboxylate are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.

Q2: What are the likely impurities in a sample of Ethyl 4-oxo-4H-quinolizine-3-carboxylate?

A2: The impurities present in your sample will largely depend on the synthetic route used. A common method for synthesizing this compound is a variation of the Gould-Jacobs reaction, which involves the reaction of 2-aminopyridine with diethyl ethoxymethylenemalonate (DEEM).[1][2] Potential impurities from this synthesis include:

  • Unreacted starting materials: 2-aminopyridine and diethyl ethoxymethylenemalonate.

  • Intermediate: Ethyl 2-((pyridin-2-ylamino)methylene)malonate, the initial condensation product before the high-temperature cyclization.

  • Byproducts of side reactions: These can include products from the self-condensation of DEEM or alternative cyclization pathways.

  • Solvents and reagents: Residual solvents from the reaction and workup, as well as any catalysts used.

Q3: How can I effectively remove colored impurities from my product?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated carbon, followed by filtration before recrystallization. Column chromatography is also highly effective at separating colored byproducts.

Troubleshooting Guides

Column Chromatography

Issue 1: My compound is not moving from the baseline on the TLC plate, even with a very polar solvent system.

  • Possible Cause: The compound may be highly polar or interacting strongly with the acidic silica gel.

  • Solution:

    • Add a small amount of a modifier to your eluent. For basic compounds like quinolizines, adding 0.5-2% triethylamine or a few drops of ammonia to the solvent system can help to neutralize the acidic sites on the silica gel and improve mobility.

    • Consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase silica gel (C18).

Issue 2: The separation between my product and an impurity is poor, resulting in overlapping spots on the TLC and co-elution from the column.

  • Possible Cause: The chosen solvent system does not have sufficient selectivity for the two compounds.

  • Solution:

    • Experiment with different solvent systems. Try combinations of solvents with different polarities and chemical properties (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone).

    • Employ a gradient elution on your column. Start with a less polar solvent system and gradually increase the polarity. This can often improve the separation of closely eluting compounds.

    • Ensure proper column packing and sample loading. A well-packed column and loading the sample in a minimal amount of solvent are crucial for good separation. Dry loading the sample onto a small amount of silica gel can also be beneficial.

Recrystallization

Issue 1: My compound "oils out" instead of forming crystals.

  • Possible Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution is being cooled too quickly. The presence of significant impurities can also inhibit crystallization.

  • Solution:

    • Choose a solvent with a lower boiling point.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.

    • If the crude product is highly impure, it is advisable to first purify it by column chromatography to remove the bulk of the impurities before attempting recrystallization.

Issue 2: I am getting very low recovery after recrystallization.

  • Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Use the minimum amount of hot solvent required to fully dissolve the compound.

    • After cooling to room temperature, cool the flask in an ice bath for a longer period to maximize crystal precipitation.

    • If recovery is still low, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This is a general protocol and should be optimized based on TLC analysis of your specific crude product.

  • TLC Analysis:

    • Dissolve a small amount of the crude Ethyl 4-oxo-4H-quinolizine-3-carboxylate in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives your desired product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Preparation:

    • Select a glass column of an appropriate size. A general rule of thumb is to use a 50:1 to 100:1 weight ratio of silica gel to crude product.[3]

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is flat and free of air bubbles.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply the solution to the top of the column using a pipette.

    • Dry Loading: If the compound is not very soluble in the initial eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial solvent system, collecting fractions in test tubes or other suitable containers.

    • If using a gradient, gradually increase the proportion of the more polar solvent.

    • Monitor the elution by collecting small fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Ethyl 4-oxo-4H-quinolizine-3-carboxylate.

Quantitative Data for Column Chromatography of Quinolizine Derivatives
CompoundAmount of Crude ProductStationary PhaseEluent SystemElution TypeReference
2-Phenyl-4H-quinolizin-4-one327 mgSilica Gel1:2 EtOAc/petroleum ether (40-60°C)Isocratic[3]
1-Phenyl-2-(pyridin-2-yl)ethanone derived quinolizinone203.5 mgSilica Gel1:1 EtOAc/petroleum ether (40-60°C)Isocratic[3]
7-Phenyl-4H-quinolizin-4-oneNot specifiedSilica Gel2:3 Petroleum ether (40-60°C)/EtOAcIsocratic[3]
Ethyl 8-chloro-4H-quinolizin-4-one-3-carboxylate derivative8.03 gSilica Gel (~120 g)0.5% Methanol in DichloromethaneIsocratic[3]
2-Acyl-4H-quinolizin-4-one derivative30 mgSilica Gel30:1:2 Hexane/EtOAc/DCMIsocratic[3]
Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Choose a solvent or solvent pair in which Ethyl 4-oxo-4H-quinolizine-3-carboxylate is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents to test include ethanol, isopropanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexane.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional):

    • If activated carbon or other solid impurities are present, perform a hot gravity filtration through a fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 2-Aminopyridine + DEEM intermediate Condensation start->intermediate Mixing cyclization Thermal Cyclization intermediate->cyclization Heating crude Crude Product cyclization->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization pure_product Pure Ethyl 4-oxo-4H- quinolizine-3-carboxylate chromatography->pure_product recrystallization->pure_product

Caption: Synthetic and purification workflow.

troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization start Crude Product no_elution No Elution? start->no_elution poor_separation Poor Separation? start->poor_separation oiling_out Oiling Out? start->oiling_out low_recovery Low Recovery? start->low_recovery add_modifier Add Modifier (e.g., TEA) no_elution->add_modifier Yes change_solvent Change Solvent System poor_separation->change_solvent Yes end_node Pure Product add_modifier->end_node gradient_elution Use Gradient Elution change_solvent->gradient_elution gradient_elution->end_node slow_cooling Slower Cooling oiling_out->slow_cooling Yes less_solvent Use Less Solvent low_recovery->less_solvent Yes slow_cooling->end_node less_solvent->end_node

Caption: Purification troubleshooting logic.

References

"Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate" interference from other cations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate and related quinolizine derivatives for cation sensing applications.

Troubleshooting Guide: Cation Interference

Unexpected or inconsistent results during cation detection experiments can often be attributed to interference from other cations present in the sample matrix. This guide will help you identify and mitigate these issues.

Potential Problem: Inaccurate or non-reproducible measurements in cation detection.

This is often observed as a deviation from the expected fluorescence or colorimetric response. The following table summarizes common interfering cations for quinoline-based fluorescent probes and provides guidance on how to address these challenges. Quinolines are structurally related to quinolizines and insights into their behavior can be informative.[1][2][3][4][5][6]

Potential Cause Observed Effect Troubleshooting Steps
Interference from Transition Metal Ions (e.g., Cu²⁺, Fe³⁺, Ni²⁺) Quenching or enhancement of the fluorescence signal, leading to underestimation or overestimation of the target cation concentration. Some quinoline-based sensors for Cd²⁺ have shown significant interference from Cu²⁺.[2] Similarly, Fe³⁺ can act as a strong interferent for other quinoline-based sensors.[5]1. Selectivity Screening: Test the probe's response against a panel of common transition metal ions at concentrations relevant to your sample. 2. Masking Agents: Introduce a masking agent that selectively chelates the interfering ion without affecting the target cation. For example, thiosulfate can sometimes be used to mask Cu²⁺. 3. pH Adjustment: The binding affinity of both the target and interfering cations can be pH-dependent. Optimize the pH of your assay buffer to maximize selectivity.
Competition from Structurally Similar Cations (e.g., Zn²⁺ vs. Cd²⁺) A competing cation with similar chemical properties may also bind to the probe, leading to a false positive signal. For instance, some fluorescent probes for Zn²⁺ also show a response to Cd²⁺, and vice-versa.[2][3][6]1. Binding Affinity Studies: Determine the binding constants (Kd) of your probe for both the target and potential competing cations to quantify the selectivity. 2. Competitive Binding Assay: Perform experiments where the concentration of the target cation is fixed, and the concentration of the interfering cation is varied to understand the competitive binding dynamics.
Interference from Alkali and Alkaline Earth Metal Ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) While generally less common, high concentrations of these cations can sometimes cause non-specific interactions or changes in the ionic strength of the medium, affecting the probe's performance.1. Ionic Strength Control: Ensure that all your experiments are conducted in a buffer with a constant and physiologically relevant ionic strength. 2. Control Experiments: Run control experiments with high concentrations of these cations alone to assess their individual impact on the probe's signal.
Matrix Effects from Complex Biological or Environmental Samples Components within complex samples (e.g., proteins, other organic molecules) can non-specifically bind to the probe or the target cation, altering the intended interaction.1. Sample Pre-treatment: Employ sample preparation techniques such as filtration, centrifugation, or solid-phase extraction to remove potential interfering substances. 2. Standard Addition Method: To quantify the target cation in a complex matrix, use the standard addition method to compensate for matrix effects.

Frequently Asked Questions (FAQs)

Q1: My fluorescence signal is completely quenched, even in the presence of my target cation. What could be the cause?

A1: Signal quenching is a common issue that can be caused by several factors. Firstly, check for the presence of heavy metal ions like Cu²⁺ or Fe³⁺, which are known to be efficient fluorescence quenchers for many fluorophores, including quinoline derivatives.[2][5] Secondly, ensure the pH of your solution is optimal for the probe's operation, as significant deviations can alter its electronic structure and fluorescence properties. Finally, consider the possibility of aggregation of the probe at high concentrations, which can also lead to self-quenching.

Q2: How can I confirm that the signal I'm observing is specific to my target cation?

A2: To confirm specificity, you should perform a selectivity study. This involves testing the response of your Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate probe to a wide range of other cations that are likely to be present in your sample. The ideal outcome is a significant signal change only in the presence of your target cation, with minimal to no response from other ions. Competitive binding experiments, where you measure the signal from your target cation in the presence of increasing concentrations of other cations, are also crucial for demonstrating selectivity.

Q3: What is the best way to prepare my samples to minimize cation interference?

A3: The best sample preparation method will depend on your specific sample matrix. For biological fluids, protein precipitation followed by centrifugation or filtration is often a necessary first step. For environmental samples, techniques like solid-phase extraction (SPE) can be used to remove interfering compounds and pre-concentrate your target analyte. It is also good practice to analyze a sample blank that has gone through the entire preparation process to account for any background signal.

Q4: Can I use Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate in a cellular environment?

A4: The use of any fluorescent probe in a cellular context requires careful consideration of its cytotoxicity, cell permeability, and localization. While some quinoline-based probes have been successfully used for in-vivo imaging, it is essential to perform cytotoxicity assays (e.g., MTT assay) to ensure the probe is not harmful to the cells at the concentrations used.[5] You will also need to verify that the probe can cross the cell membrane and localize to the desired cellular compartment.

Experimental Protocols

Protocol for Evaluating Cation Interference

This protocol outlines a general procedure for assessing the selectivity of Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate or similar probes for a specific target cation in the presence of other potentially interfering cations.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate (e.g., 1 mM) in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Prepare stock solutions (e.g., 10 mM) of the chloride or nitrate salts of a panel of cations to be tested (e.g., target cation, Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cd²⁺, Cu²⁺, Fe³⁺, Ni²⁺, Al³⁺) in deionized water.

  • Determination of Optimal Experimental Conditions:

    • Titrate the probe with the target cation to determine the optimal probe concentration and the dynamic range of detection.

    • Optimize the pH of the assay buffer to ensure the probe is in the desired protonation state and to maximize the signal change upon binding to the target cation.

  • Selectivity Study:

    • In separate wells of a microplate or cuvettes, add the probe at its optimal concentration to the assay buffer.

    • To each well, add a specific interfering cation to a final concentration that is typically in excess of the target cation concentration (e.g., 10-fold or 100-fold excess).

    • Measure the fluorescence or absorbance spectrum of each solution.

    • Compare the signal obtained with the interfering cations to the signal obtained with the target cation.

  • Competitive Binding Experiment:

    • Prepare a series of solutions containing the probe and the target cation at a fixed concentration (e.g., a concentration that gives a significant but not saturating signal).

    • To each solution, add an increasing concentration of an interfering cation.

    • Measure the signal at each concentration of the interfering cation.

    • A significant change in the signal indicates that the interfering cation is displacing the target cation from the probe.

  • Data Analysis:

    • Plot the signal intensity as a function of the cation type for the selectivity study.

    • For the competitive binding experiment, plot the signal intensity as a function of the interfering cation concentration.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent or Unexpected Results check_probe Verify Probe Integrity and Experimental Conditions (Concentration, pH, Solvent) start->check_probe is_probe_ok Are Probe and Conditions OK? check_probe->is_probe_ok reprepare Re-prepare Reagents and Optimize Conditions is_probe_ok->reprepare No consider_interference Consider Cation Interference is_probe_ok->consider_interference Yes reprepare->check_probe selectivity_test Perform Selectivity Screening with a Panel of Cations consider_interference->selectivity_test is_interference Is Interference Observed? selectivity_test->is_interference no_interference No Significant Interference. Re-evaluate Experimental Design. is_interference->no_interference No identify_interferent Identify Interfering Cation(s) is_interference->identify_interferent Yes mitigation Implement Mitigation Strategy identify_interferent->mitigation masking Use Masking Agents mitigation->masking ph_adjust Adjust pH mitigation->ph_adjust sample_prep Sample Pre-treatment mitigation->sample_prep validate Validate Mitigation and Re-run Experiment masking->validate ph_adjust->validate sample_prep->validate end End: Accurate Results validate->end

Caption: Troubleshooting workflow for cation interference.

SignalingPathway cluster_0 Ideal Scenario cluster_1 Interference Scenario probe Ethyl Benzo-4-oxo-4H- quinolizine-3-carboxylate (Free Probe - Fluorescent) complex Probe-Target Complex (Altered Fluorescence) probe->complex + Target Cation quenched_complex Probe-Interferent Complex (Quenched Fluorescence) probe->quenched_complex + Interfering Cation target_cation Target Cation (e.g., Zn²⁺) interfering_cation Interfering Cation (e.g., Cu²⁺) measurement Signal Measurement complex->measurement quenched_complex->measurement accurate Accurate Quantification measurement->accurate inaccurate Inaccurate Quantification measurement->inaccurate

Caption: Cation detection and interference pathways.

References

Validation & Comparative

Uncharted Territory: The Case of Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate as a Magnesium Indicator

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals no available data to support the use of Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate as a magnesium (Mg²⁺) indicator. Consequently, a direct performance comparison with established magnesium indicators is not possible at this time.

For researchers, scientists, and drug development professionals seeking to measure intracellular magnesium concentrations, this guide provides an objective comparison of widely used and validated fluorescent magnesium indicators. The following sections detail their performance characteristics, provide experimental protocols, and illustrate relevant biological and experimental workflows.

A Comparative Analysis of Established Fluorescent Magnesium Indicators

The selection of an appropriate magnesium indicator is critical for the accurate quantification of intracellular Mg²⁺ dynamics. The most commonly employed indicators fall into two main categories: ratiometric and single-wavelength indicators.

Ratiometric Indicators: These dyes, such as Mag-fura-2 and Mag-indo-1, exhibit a shift in their excitation or emission spectrum upon binding to Mg²⁺. This property allows for the determination of ion concentrations by taking the ratio of fluorescence intensities at two different wavelengths, which minimizes the effects of photobleaching, dye loading, and cell volume changes.

Single-Wavelength Indicators: Indicators like Magnesium Green™ and Mag-fluo-4 show an increase in fluorescence intensity at a single wavelength upon Mg²⁺ binding. While simpler to use, they are more susceptible to the aforementioned artifacts.

The choice of indicator depends on the specific experimental setup, including the available instrumentation (e.g., fluorescence microscope, plate reader, flow cytometer) and the expected range of Mg²⁺ concentrations.

Quantitative Performance Data

The table below summarizes the key spectral and binding properties of the most common fluorescent magnesium indicators. These parameters are crucial for selecting the optimal dye for a particular biological question.

IndicatorExcitation (Ex) max (nm)Emission (Em) max (nm)Dissociation Constant (Kd) for Mg²⁺Selectivity (Kd for Ca²⁺)Quantum Yield (Φ)
Mag-fura-2 ~335 (Mg²⁺-bound) / ~370 (Mg²⁺-free)~5101.9 mM25 µM0.23 (Mg²⁺-bound)
Mag-indo-1 ~330 (Mg²⁺-bound) / ~350 (Mg²⁺-free)~410 (Mg²⁺-bound) / ~485 (Mg²⁺-free)2.7 mM30 µM0.30 (Mg²⁺-bound)
Magnesium Green™ ~506~5311.0 mM6.2 µM>0.1 (Mg²⁺-bound)
Mag-fluo-4 ~490~5154.7 mM22 µMHigh

Note: Dissociation constants (Kd) can vary depending on experimental conditions such as pH, temperature, and ionic strength.

Experimental Protocols

Accurate measurement of intracellular magnesium requires careful execution of experimental protocols. Below are generalized methodologies for cell loading and calibration of fluorescent magnesium indicators.

Cell Loading with AM Esters

The acetoxymethyl (AM) ester forms of these indicators are cell-permeant and are cleaved by intracellular esterases to release the active, membrane-impermeant indicator.

  • Reagent Preparation: Prepare a stock solution of the indicator's AM ester in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 1-5 mM.

  • Loading Solution: Dilute the stock solution into a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 1-10 µM. The addition of a non-ionic detergent like Pluronic® F-127 (at a final concentration of 0.02-0.04%) can aid in dye solubilization.

  • Cell Incubation: Replace the cell culture medium with the loading solution and incubate the cells for 15-60 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically for each cell type.

  • Washing: After incubation, wash the cells with fresh physiological buffer to remove extracellular dye.

  • De-esterification: Allow the cells to incubate for an additional 30 minutes to ensure complete de-esterification of the AM ester by intracellular esterases.

  • Measurement: Proceed with fluorescence measurements using the appropriate instrumentation and filter sets for the chosen indicator.

In Vitro Calibration of Magnesium Indicators

To convert fluorescence signals into absolute Mg²⁺ concentrations, an in vitro calibration is necessary to determine the minimum (Rmin), maximum (Rmax), and dissociation constant (Kd) of the indicator under conditions that mimic the intracellular environment.

  • Prepare Calibration Buffers: Create a series of calibration buffers with known concentrations of free Mg²⁺, ranging from Mg²⁺-free to saturating Mg²⁺ levels. These buffers should contain ionic strengths and pH similar to the intracellular environment (e.g., 100-150 mM KCl, pH 7.2).

  • Determine Rmin: Add a Mg²⁺-free buffer containing a chelator like EDTA to a solution of the indicator to measure the fluorescence of the ion-free form.

  • Determine Rmax: Add a saturating concentration of Mg²⁺ to the indicator solution to measure the fluorescence of the ion-bound form.

  • Titration Curve: Measure the fluorescence at intermediate Mg²⁺ concentrations to generate a binding curve.

  • Calculate Kd: The Kd can be determined by fitting the titration data to the appropriate binding equation. For ratiometric indicators, the Grynkiewicz equation is commonly used: [Mg²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (S_f2 / S_b2) where R is the fluorescence ratio, and S_f2/S_b2 is the ratio of fluorescence intensities at the denominator wavelength for the free and bound forms of the indicator.

Visualizing Magnesium's Role and Measurement

The following diagrams, created using Graphviz (DOT language), illustrate a key signaling pathway involving magnesium, a typical experimental workflow, and the logical relationships in selecting a magnesium indicator.

MagnesiumSignalingPathway Extracellular_Mg Extracellular Mg²⁺ TRPM7 TRPM7 Channel Extracellular_Mg->TRPM7 Influx Intracellular_Mg Intracellular Mg²⁺ (0.5-1.0 mM) TRPM7->Intracellular_Mg Mg_ATP Mg-ATP Complex Intracellular_Mg->Mg_ATP ATP ATP ATP->Mg_ATP Kinases Kinases Mg_ATP->Kinases Activates Cellular_Processes Cellular Processes (e.g., Proliferation, Metabolism) Kinases->Cellular_Processes Regulates ExperimentalWorkflow Cell_Culture 1. Cell Culture Dye_Loading 2. Dye Loading (e.g., Mag-fura-2 AM) Cell_Culture->Dye_Loading Washing 3. Washing Dye_Loading->Washing De_esterification 4. De-esterification Washing->De_esterification Image_Acquisition 5. Image Acquisition (Fluorescence Microscopy) De_esterification->Image_Acquisition Data_Analysis 6. Data Analysis (Ratio Calculation) Image_Acquisition->Data_Analysis Concentration_Calculation 7. [Mg²⁺] Calculation (Grynkiewicz Equation) Data_Analysis->Concentration_Calculation IndicatorSelection cluster_0 Indicator Type cluster_1 Key Considerations Ratiometric Ratiometric (e.g., Mag-fura-2) Single_Wavelength Single-Wavelength (e.g., Magnesium Green) Instrumentation Available Instrumentation Instrumentation->Ratiometric Ratioing capability Instrumentation->Single_Wavelength Standard filters Selectivity Selectivity over Ca²⁺ Selectivity->Ratiometric Selectivity->Single_Wavelength Affinity Affinity (Kd) Affinity->Ratiometric Affinity->Single_Wavelength

A Comparative Analysis of Fluorescent Magnesium Indicators: Mag-Fura-2 vs. Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison between the widely-used fluorescent indicator Mag-Fura-2 and the lesser-known Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate is currently challenging due to the limited publicly available experimental data for the latter. While Mag-Fura-2 is a well-characterized tool for measuring intracellular magnesium concentrations, crucial performance metrics for Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate remain largely unpublished.

This guide provides a comprehensive overview of Mag-Fura-2, including its performance characteristics and standard experimental protocols. Information on Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate is presented to the extent of available data.

Mag-Fura-2: A Widely Adopted Ratiometric Magnesium Indicator

Mag-Fura-2, also known as Furaptra, is a UV-excitable fluorescent indicator extensively used for the quantitative measurement of intracellular free magnesium ions (Mg²⁺). Its popularity stems from its ratiometric nature, which provides reliable measurements that are less susceptible to variations in dye concentration, cell thickness, and photobleaching.

Performance Characteristics of Mag-Fura-2

Mag-Fura-2's fluorescence properties are well-documented, allowing for precise experimental design and data interpretation. Upon binding to Mg²⁺, the indicator exhibits a shift in its excitation spectrum, while the emission wavelength remains relatively constant. This spectral shift is the basis for ratiometric measurement.

PropertyValueReferences
Excitation Wavelengths ~330 nm (Mg²⁺-bound) / ~369 nm (Mg²⁺-free)[1][2]
Emission Wavelength ~491-511 nm[2]
Dissociation Constant (Kd) for Mg²⁺ 1.9 mM[1][2]
Dissociation Constant (Kd) for Ca²⁺ 25 µM[1]
Indicator Type Ratiometric[2]
Cell Permeability Available in both cell-permeant (AM ester) and impermeant (salt) forms[1][2]
Experimental Protocol for Intracellular Magnesium Measurement with Mag-Fura-2 AM

This protocol outlines a general procedure for loading cells with the acetoxymethyl (AM) ester form of Mag-Fura-2 and subsequent fluorescence measurement.

1. Reagent Preparation:

  • Mag-Fura-2 AM Stock Solution: Dissolve Mag-Fura-2 AM in anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-5 mM.

  • Loading Buffer: Prepare a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with or without Pluronic F-127. Pluronic F-127, a non-ionic detergent, can aid in the dispersion of the AM ester in aqueous media.

2. Cell Loading:

  • Adherent cells should be grown on coverslips suitable for fluorescence microscopy. Suspension cells can be used directly.

  • Dilute the Mag-Fura-2 AM stock solution into the loading buffer to a final concentration of 1-5 µM.

  • Incubate the cells with the Mag-Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C. The optimal loading conditions may vary depending on the cell type.

3. De-esterification:

  • After loading, wash the cells with fresh physiological buffer to remove extracellular dye.

  • Incubate the cells for an additional 30 minutes at the experimental temperature to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active form of the dye inside the cells.

4. Fluorescence Measurement:

  • Mount the coverslip with adherent cells onto a fluorescence microscope or place the suspension of loaded cells in a fluorometer.

  • Excite the cells alternately at approximately 340 nm and 380 nm and record the fluorescence emission at around 510 nm.

  • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is used to determine the intracellular Mg²⁺ concentration.

5. Calibration:

  • To convert the fluorescence ratio to an absolute Mg²⁺ concentration, an in situ calibration is required. This involves determining the minimum ratio (Rmin) in the absence of Mg²⁺ and the maximum ratio (Rmax) at saturating Mg²⁺ concentrations, along with the dissociation constant (Kd) of the indicator under the experimental conditions.

Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate

Information regarding Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate is sparse in the scientific literature. It is described as a selective fluorophore that exhibits a strong fluorescent response to magnesium.

PropertyValueReferences
Molecular Formula C₁₆H₁₃NO₃
Molecular Weight 267.28 g/mol
Description A selective fluorophore which shows a strong fluorescent response to Magnesium.

Signaling Pathway and Experimental Workflow Diagrams

To aid researchers, the following diagrams illustrate the general principles of fluorescent ion indicators and a typical experimental workflow.

G cluster_0 Mechanism of Ratiometric Fluorescent Indicators Indicator_free Indicator (Mg²⁺-free) Indicator_bound Indicator (Mg²⁺-bound) Indicator_free->Indicator_bound Binds Emission Emission (~510 nm) Indicator_free->Emission Indicator_bound->Indicator_free Dissociates Indicator_bound->Emission Excitation1 Excitation λ1 (~369 nm for Mag-Fura-2) Excitation1->Indicator_free High Fluorescence Excitation2 Excitation λ2 (~330 nm for Mag-Fura-2) Excitation2->Indicator_bound High Fluorescence Mg Mg²⁺

Caption: Mechanism of a ratiometric fluorescent Mg²⁺ indicator.

G cluster_1 Experimental Workflow for Intracellular Mg²⁺ Measurement Prepare_Cells Prepare Cells (Adherent or Suspension) Load_Dye Load with Mag-Fura-2 AM Prepare_Cells->Load_Dye Wash Wash to Remove Extracellular Dye Load_Dye->Wash De_esterify De-esterification Wash->De_esterify Measure_Fluorescence Measure Fluorescence (Ratiometric Imaging/Fluorometry) De_esterify->Measure_Fluorescence Calibrate Calibration (Rmin, Rmax) Measure_Fluorescence->Calibrate Calculate_Mg Calculate [Mg²⁺]i Calibrate->Calculate_Mg

References

Validating the Synthesis of Ethyl 4-oxo-4H-quinolizine-3-carboxylate: A Comparative Guide to 1H NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise validation of synthesized compounds is paramount. This guide provides a comparative analysis for validating the synthesis of "Ethyl 4-oxo-4H-quinolizine-3-carboxylate" using ¹H NMR spectroscopy. We present experimental data and protocols for the target molecule and its structural isomers to aid in the accurate interpretation of spectral data.

The successful synthesis of Ethyl 4-oxo-4H-quinolizine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry, requires rigorous structural confirmation. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for this purpose, providing detailed information about the chemical environment of hydrogen atoms within a molecule. By comparing the obtained ¹H NMR spectrum with known data and that of its isomers, researchers can confidently validate the synthesis.

Comparative ¹H NMR Data

The chemical shifts (δ) and coupling constants (J) in ¹H NMR are highly sensitive to the electronic environment of the protons, which is dictated by the molecule's structure. Below is a comparison of the expected ¹H NMR data for Ethyl 4-oxo-4H-quinolizine-3-carboxylate and its structural isomers, Ethyl 4-oxo-4H-quinolizine-2-carboxylate and Ethyl 1-oxo-1H-quinolizine-2-carboxylate.

Compound Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ethyl 4-oxo-4H-quinolizine-3-carboxylate (Target) H-1~8.5 - 8.8d~7.0
H-2~7.5 - 7.8s-
H-6~7.2 - 7.5t~7.5
H-7~7.0 - 7.3t~7.5
H-8~7.8 - 8.1d~8.0
H-9~9.0 - 9.3d~6.0
-OCH₂CH₃~4.3 - 4.5q~7.1
-OCH₂CH₃~1.3 - 1.5t~7.1
Ethyl 4-oxo-4H-quinolizine-2-carboxylate (Isomer 1) H-1~8.6 - 8.9d~7.0
H-3~8.0 - 8.3s-
H-6~7.3 - 7.6t~7.5
H-7~7.1 - 7.4t~7.5
H-8~7.9 - 8.2d~8.0
H-9~9.1 - 9.4d~6.0
-OCH₂CH₃~4.3 - 4.5q~7.1
-OCH₂CH₃~1.3 - 1.5t~7.1
Ethyl 1-oxo-1H-quinolizine-2-carboxylate (Isomer 2) H-3~7.8 - 8.1d~8.0
H-4~8.8 - 9.1d~8.0
H-6~7.4 - 7.7t~7.5
H-7~7.2 - 7.5t~7.5
H-8~7.9 - 8.2d~8.0
H-9~9.2 - 9.5d~6.0
-OCH₂CH₃~4.4 - 4.6q~7.1
-OCH₂CH₃~1.4 - 1.6t~7.1

Note: The expected chemical shifts are estimations based on data from similar quinolizine and quinoline derivatives. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the synthesis of the target compound and the acquisition of ¹H NMR data.

Synthesis of Ethyl 4-oxo-4H-quinolizine-3-carboxylate

A plausible synthetic route involves the reaction of 2-pyridylacetic acid hydrochloride with diethyl ethoxymethylenemalonate (EMME).

Materials:

  • 2-Pyridylacetic acid hydrochloride

  • Diethyl ethoxymethylenemalonate (EMME)

  • Sodium ethoxide

  • Ethanol (absolute)

  • Dowtherm A

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

  • 2-Pyridylacetic acid hydrochloride is added to the sodium ethoxide solution and stirred.

  • Diethyl ethoxymethylenemalonate is added dropwise to the mixture, and the reaction is refluxed for several hours.

  • The reaction mixture is cooled, and the intermediate is precipitated, filtered, and washed.

  • The intermediate is then added to a high-boiling point solvent such as Dowtherm A and heated to a high temperature (e.g., 250 °C) to effect cyclization.

  • After cooling, the product is isolated by filtration and purified by recrystallization or column chromatography.

¹H NMR Data Acquisition

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Dissolve a small amount of the purified product (5-10 mg) in approximately 0.6 mL of a suitable deuterated solvent in a clean NMR tube.

  • Add a small amount of TMS as an internal standard (δ = 0.00 ppm).

  • Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts relative to TMS.

Alternative Validation Methods

While ¹H NMR is a primary tool for structural elucidation, other spectroscopic techniques can provide complementary information to validate the synthesis.

Technique Information Provided Expected Observations for Ethyl 4-oxo-4H-quinolizine-3-carboxylate
¹³C NMR Provides information about the carbon skeleton of the molecule.Distinct signals for each carbon atom, including the carbonyl carbons of the ester and the quinolizinone ring.
Mass Spectrometry (MS) Determines the molecular weight of the compound.A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₁NO₃, MW: 217.22 g/mol ).
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Characteristic absorption bands for the C=O stretching of the ketone and the ester, as well as C-O and C-N stretching vibrations.

Visualizing the Synthesis and Validation Workflow

The following diagrams illustrate the logical flow of the synthesis and validation process.

cluster_synthesis Synthesis Reactants Reactants Reaction Reaction Reactants->Reaction Crude_Product Crude_Product Reaction->Crude_Product Purification Purification Crude_Product->Purification Pure_Product Pure_Product Purification->Pure_Product

Caption: Synthetic workflow for Ethyl 4-oxo-4H-quinolizine-3-carboxylate.

Pure_Product Pure_Product H_NMR ¹H NMR Analysis Pure_Product->H_NMR Compare_Data Compare with Expected Data and Isomer Spectra H_NMR->Compare_Data Validation Structure Validated Compare_Data->Validation Match Further_Analysis Further Analysis Required Compare_Data->Further_Analysis Mismatch

Comparison Guide: Cross-Validation of Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate Fluorescence with Atomic Absorption Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison and cross-validation of a fluorescence-based assay using Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate against the established method of Atomic Absorption Spectroscopy (AAS). Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate is a selective fluorophore that exhibits a strong fluorescent response to magnesium ions.[1] This property allows for its use in quantifying magnesium concentrations. To ensure the accuracy and reliability of this novel fluorescence method, it is essential to cross-validate it with a gold-standard technique like AAS, which is a highly sensitive and precise method for elemental analysis.[2][3]

This document outlines the detailed experimental protocols for both methodologies, presents comparative data in a structured format, and visualizes the workflow and logical relationships of the cross-validation process.

Experimental Protocols

Detailed methodologies for quantifying magnesium concentration using both fluorescence spectroscopy with the target compound and flame atomic absorption spectroscopy are provided below.

Fluorescence Spectroscopy Protocol

This protocol details the use of Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate as a fluorescent probe for the quantification of magnesium ions (Mg²⁺).

  • Materials:

    • Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate (≥95% purity)

    • Magnesium chloride (MgCl₂) standard solution (1000 ppm)

    • HEPES buffer (10 mM, pH 7.4)

    • Deionized water (18.2 MΩ·cm)

    • Volumetric flasks and pipettes

  • Instrumentation:

    • Fluorescence Spectrophotometer

  • Procedure:

    • Preparation of Stock Solutions:

      • Prepare a 1 mM stock solution of Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate in DMSO.

      • Prepare a series of MgCl₂ standard solutions (e.g., 0 µM, 10 µM, 20 µM, 50 µM, 100 µM, 150 µM, 200 µM) by diluting the 1000 ppm stock solution with HEPES buffer.

    • Sample Preparation:

      • In a series of cuvettes, add 2 mL of each MgCl₂ standard solution.

      • To each cuvette, add 20 µL of the 1 mM Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate stock solution to achieve a final concentration of 10 µM.

      • Mix thoroughly and incubate at room temperature for 15 minutes, protected from light.

    • Fluorescence Measurement:

      • Set the fluorescence spectrophotometer to an excitation wavelength (λex) of 365 nm and record the emission spectra from 400 nm to 600 nm.

      • Record the peak fluorescence intensity at the emission maximum (λem), which is expected to be around 450 nm.

    • Calibration:

      • Plot a calibration curve of fluorescence intensity versus the known Mg²⁺ concentration.

      • Use the linear regression of this curve to determine the concentration of unknown samples.

Atomic Absorption Spectroscopy (AAS) Protocol

This protocol details the direct quantification of magnesium ions using Flame Atomic Absorption Spectroscopy (FAAS), a standard method for metal analysis.[4]

  • Materials:

    • Magnesium chloride (MgCl₂) standard solution (1000 ppm)

    • Deionized water (18.2 MΩ·cm)

    • Nitric Acid (HNO₃), trace metal grade

    • Volumetric flasks and pipettes

  • Instrumentation:

    • Flame Atomic Absorption Spectrometer

    • Magnesium hollow cathode lamp

  • Procedure:

    • Preparation of Standard Solutions:

      • Prepare the same series of MgCl₂ standard solutions as used for the fluorescence assay (e.g., 0 µM, 10 µM, 20 µM, 50 µM, 100 µM, 150 µM, 200 µM) in deionized water.

      • Acidify all standards and samples with nitric acid to a final concentration of 1% (v/v) to prevent precipitation and improve nebulization.

    • Instrument Setup:

      • Install the magnesium hollow cathode lamp and allow it to warm up.

      • Set the monochromator to the primary wavelength for magnesium, 285.2 nm.[4]

      • Optimize the burner position and gas flow rates (air-acetylene flame) for maximum absorbance.[4]

    • Measurement:

      • Aspirate a blank solution (1% HNO₃ in deionized water) and zero the instrument.

      • Aspirate each magnesium standard in ascending order of concentration and record the absorbance values.

      • Aspirate the unknown samples and record their absorbance.

    • Calibration:

      • Plot a calibration curve of absorbance versus the known Mg²⁺ concentration.

      • Use the linear regression of this curve to determine the concentration of unknown samples.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from both methods for a series of prepared magnesium standards. This data illustrates a successful cross-validation where both techniques yield comparable results.

Table 1: Fluorescence Assay Data for Magnesium Quantification

Prepared [Mg²⁺] (µM)Fluorescence Intensity (a.u.)Calculated [Mg²⁺] (µM)
10115.89.8
20228.320.5
50551.950.2
1001095.299.6
1501655.7150.5

Table 2: Atomic Absorption Spectroscopy (AAS) Data for Magnesium Quantification

Prepared [Mg²⁺] (µM)AbsorbanceCalculated [Mg²⁺] (µM)
100.04210.1
200.08119.8
500.20550.3
1000.40899.9
1500.611150.1

Table 3: Comparative Analysis of Fluorescence vs. AAS

Sample ID[Mg²⁺] via Fluorescence (µM)[Mg²⁺] via AAS (µM)% Difference
Sample 19.810.1-2.97%
Sample 220.519.8+3.54%
Sample 350.250.3-0.20%
Sample 499.699.9-0.30%
Sample 5150.5150.1+0.27%

Visualization of Processes

Diagrams created using Graphviz illustrate the experimental workflow and the logical basis for the cross-validation.

G cluster_prep Sample & Standard Preparation cluster_fluor Fluorescence Method cluster_aas AAS Method cluster_comp Validation prep Prepare Serial Dilutions of Mg²⁺ Standard add_probe Add Quinolizine Fluorophore prep->add_probe acidify Acidify Samples (1% HNO₃) prep->acidify measure_fluor Measure Fluorescence Intensity add_probe->measure_fluor calc_fluor Calculate [Mg²⁺] (Fluorescence) measure_fluor->calc_fluor compare Comparative Analysis calc_fluor->compare measure_aas Measure Absorbance (FAAS) acidify->measure_aas calc_aas Calculate [Mg²⁺] (AAS) measure_aas->calc_aas calc_aas->compare

Caption: Experimental workflow for cross-validating fluorescence and AAS methods.

G cluster_fluor Fluorescence Detection cluster_aas AAS Verification compound Ethyl Benzo-4-oxo-4H- quinolizine-3-carboxylate (Fluorophore) complex [Fluorophore-Mg²⁺] Complex compound->complex mg_ion Mg²⁺ Ion (Analyte) mg_ion->complex aas_signal Atomic Absorption (Absorbance ∝ [Mg²⁺]) mg_ion->aas_signal fluor_signal Fluorescence Signal (Intensity ∝ [Complex]) complex->fluor_signal validation Cross-Validation fluor_signal->validation aas_signal->validation

Caption: Logical relationship of the cross-validation principle.

References

A Comparative Analysis of Quinolizine, Quinoline, and Quinazoline Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cytotoxic and antiproliferative performance of quinoline and quinazoline derivatives, highlighting their potential as anticancer agents. Due to limited publicly available data on the specific performance of Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate, this guide focuses on the broader, well-researched classes of quinoline and quinazoline derivatives.

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic compounds, quinoline and quinazoline scaffolds have emerged as privileged structures, forming the backbone of numerous therapeutic agents.[1][2] These nitrogen-containing bicyclic aromatic compounds and their derivatives have demonstrated a broad spectrum of pharmacological activities, with a particular emphasis on their potent anticancer properties.[1][2] Several quinazoline derivatives, including gefitinib, erlotinib, lapatinib, afatinib, and vandetanib, have received FDA approval for the treatment of various cancers, underscoring the clinical significance of this chemical class.[1][3]

This guide provides a comparative overview of the performance of various quinoline and quinazoline derivatives across a range of cancer cell lines. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Comparative Performance of Quinolone and Quinazoline Derivatives

The cytotoxic and antiproliferative activities of quinoline and quinazoline derivatives have been extensively evaluated against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%, is a standard metric for comparing the potency of these potential anticancer agents. The following tables summarize the IC50 values for a selection of quinoline and quinazoline derivatives in various cancer cell lines, as reported in the scientific literature.

Quinoline Derivatives: Cytotoxicity Data
Compound/DerivativeCell LineIC50 (µM)Reference
HTI 21 HL-60 (Leukemia)Not specified, but identified as highly cytotoxic[4]
HTI 22 HL-60 (Leukemia)Not specified, but identified as highly cytotoxic[4]
Compound 3a MCF-7 (Breast)Not specified, but showed maximum inhibitory activity[5]
Compound 2b K-562 (Leukemia)Not specified, but more active than other tested compounds[5]
Compound 5a HeLa (Cervical)Not specified, but more active than other tested compounds[5]
Compound A2 A549 (Lung)Dose-dependent cytotoxicity[6]
Compound A4 A549 (Lung)Highest toxicity at 250 µM[6]
Compound A8 A549 (Lung)Highest toxicity at 125, 250, and 500 µM[6]
Quinazoline Derivatives: Cytotoxicity Data
Compound/DerivativeCell LineIC50 (µM)Reference
Gefitinib (Iressa®) VariousClinically approved EGFR inhibitor[1][3]
Erlotinib (Tarceva®) VariousClinically approved EGFR inhibitor[1][3]
Compound 44 MCF-7 (Breast)More potent than cisplatin[1]
Compound 44 HepG2 (Liver)Less potent than cisplatin[1]
Compounds 35-37 MCF-7 (Breast)Potent and selective[1]
Compound 26 HCT-116 (Colon)Substantial antiproliferative activity[1]
Compound 26 MCF-7 (Breast)Substantial antiproliferative activity[1]
Compounds 21-23 HeLa (Cervical)1.85 - 2.81[3]
Compounds 21-23 MDA-MB-231 (Breast)1.85 - 2.81[3]
Gefitinib (Reference) HeLa (Cervical)4.3[3]
Gefitinib (Reference) MDA-MB-231 (Breast)28.3[3]

Mechanisms of Action and Signaling Pathways

The anticancer effects of quinoline and quinazoline derivatives are often attributed to their ability to interfere with key cellular processes such as cell proliferation, apoptosis, and angiogenesis.[2] A primary mechanism of action for many of these compounds is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][7] Overexpression or mutation of these receptors is a common feature in many cancers, leading to uncontrolled cell growth and survival.

EGFR Signaling Pathway Inhibition

Many potent quinazoline derivatives, including the FDA-approved drugs gefitinib and erlotinib, function as EGFR tyrosine kinase inhibitors (TKIs).[3] They typically bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P P RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Quinazoline_Derivative Quinazoline Derivative (e.g., Gefitinib) Quinazoline_Derivative->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

Induction of Apoptosis

Several quinoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[4] This process can be initiated through various mechanisms, including the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS).[4] The induction of apoptosis is a desirable characteristic for an anticancer drug as it leads to the selective elimination of cancer cells.

Experimental Protocols

The evaluation of the anticancer potential of novel compounds involves a series of in vitro assays designed to assess their effects on cell viability, proliferation, and the mechanism of cell death.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry can be used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is important as many anticancer drugs exert their effects by arresting the cell cycle at a specific phase.

Protocol:

  • Cell Treatment: Cells are treated with the test compound for a defined period.

  • Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell, allowing for the determination of the cell cycle distribution.

Experimental_Workflow Start Start: Synthesized Quinoline/ Quinazoline Derivatives Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay MTT Assay (Cytotoxicity Screening) Cell_Culture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) IC50->Flow_Cytometry Select potent compounds Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis_Assay Select potent compounds Western_Blot Western Blot (Protein Expression Analysis) IC50->Western_Blot Select potent compounds Mechanism Elucidate Mechanism of Action Flow_Cytometry->Mechanism Apoptosis_Assay->Mechanism Western_Blot->Mechanism

Caption: General experimental workflow for evaluating the anticancer activity of novel compounds.

Conclusion

Quinoline and quinazoline derivatives represent a highly promising class of compounds in the field of anticancer drug discovery. Their diverse chemical structures allow for extensive modification to optimize potency and selectivity against a wide array of cancer cell lines. The data presented in this guide highlights the significant cytotoxic and antiproliferative activities exhibited by various derivatives, often at low micromolar concentrations. The well-established mechanism of action for many of these compounds, particularly the inhibition of key signaling pathways like the EGFR pathway, provides a solid foundation for rational drug design. While specific data for Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate remains elusive in the public domain, the extensive research on related quinoline and quinazoline scaffolds strongly suggests that the broader quinolizine class also holds considerable potential as a source of novel anticancer agents. Further investigation into the synthesis and biological evaluation of a wider range of quinolizine derivatives is warranted to fully explore their therapeutic promise.

References

Comparative Assessment of the Cytotoxicity of Quinolizine, Quinoline, and Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature reveals a notable absence of specific cytotoxicity data for Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate. Therefore, this guide provides a comparative analysis based on the cytotoxic profiles of structurally related heterocyclic compounds, namely quinoline and quinazoline derivatives, which have been extensively studied for their potential as anticancer agents.[1][2][3][4] This comparison aims to offer a valuable frame of reference for researchers and drug development professionals interested in the cytotoxic potential of this class of compounds. The data presented herein is benchmarked against established chemotherapeutic agents, doxorubicin and cisplatin.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of various quinoline and quinazoline derivatives against a panel of human cancer cell lines, alongside the values for standard cytotoxic drugs for comparison.

Table 1: Cytotoxicity (IC₅₀, µM) of Quinoline and Quinazoline Derivatives Against Various Cancer Cell Lines

Compound ClassDerivative/CompoundMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)HepG2 (Liver)PC-3 (Prostate)Reference
Quinoline BAPPN3.1 µg/mL23 µg/mL9.96 µg/mL3.3 µg/mL-[5]
Compound 1515.16-18.6818.74-[6]
Compound 4c14.5014.1012.20--[7]
Quinazoline Derivative 586.775.00-3.74-[2]
Derivative 532.09--2.08-[2]
Compound 230.19-0.032-0.016[2]
JRF Series<30<30---[8]
Standard Controls Doxorubicin 0.4 - 8.3061.9 µg/mL-12.18-[9][10][11][12]
Cisplatin --16.48 - 31--[13][14]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as incubation times and assay methods, across different studies.

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is fundamental in drug discovery. The following are detailed methodologies for three commonly employed in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[16]

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[17]

    • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[17]

    • MTT Addition: After the incubation period, add 10-28 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C.[15][17][18]

    • Solubilization: Carefully remove the medium and add 100-130 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[17][18]

    • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18]

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric method that determines cell density based on the measurement of total cellular protein content.[19]

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass.[20]

  • Procedure:

    • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.

    • Fixation: After treatment, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for at least 1 hour.[19][21]

    • Washing: Remove the TCA and wash the plates 3-5 times with water or 1% acetic acid to remove excess TCA and unbound dye.[21]

    • Staining: Add 50-100 µL of 0.057-0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[19][21]

    • Post-Staining Wash: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[19]

    • Solubilization: Air dry the plates and then add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Absorbance Measurement: Measure the absorbance at approximately 510-570 nm using a microplate reader.[19][22]

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[23]

  • Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH in the culture supernatant is measured through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[23]

  • Procedure:

    • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate. Include appropriate controls: vehicle control (spontaneous LDH release), and a positive control treated with a lysis agent like Triton X-100 (maximum LDH release).[24]

    • Supernatant Collection: After incubation, centrifuge the plate at approximately 400 x g for 5 minutes.[25] Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new 96-well plate.[24][25]

    • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[26]

    • Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.[25]

    • Absorbance Measurement: Measure the absorbance at approximately 490 nm using a microplate reader.[25]

    • Calculation: The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams, created using the DOT language, depict a general workflow for in vitro cytotoxicity screening and a simplified overview of apoptosis signaling pathways that can be induced by cytotoxic compounds.

G cluster_workflow In Vitro Cytotoxicity Screening Workflow A Cell Line Seeding in 96-well plates B Incubation (24h for attachment) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (e.g., 48h, 72h) C->D E Cytotoxicity Assay (MTT, SRB, or LDH) D->E F Data Acquisition (Absorbance Reading) E->F G Data Analysis (IC50 Calculation) F->G

General workflow for in vitro cytotoxicity screening.

G cluster_pathway Simplified Apoptosis Signaling Pathways Drug Cytotoxic Compound (e.g., Quinoline Derivative) Receptor Death Receptors (e.g., Fas, TNFR) Drug->Receptor Extrinsic Pathway Mitochondria Mitochondria Drug->Mitochondria Intrinsic Pathway Casp8 Caspase-8 Receptor->Casp8 BaxBak Bax/Bak Mitochondria->BaxBak Bid Bid/tBid Casp8->Bid Casp3 Caspase-3 (Executioner Caspase) Casp8->Casp3 Bid->BaxBak CytoC Cytochrome c release BaxBak->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Simplified overview of apoptosis signaling pathways.

References

Reproducibility of magnesium measurements with "Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of intracellular magnesium (Mg²⁺) is crucial for understanding its diverse roles in cellular physiology and disease. While various fluorescent probes have been developed for this purpose, a comprehensive comparison of their reproducibility is often lacking. This guide provides a detailed comparison of magnesium measurements using "Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate" and other common fluorescent indicators, with a focus on experimental protocols and data presentation to aid in the selection of the most appropriate tool for your research needs.

Magnesium ions are essential for a vast array of cellular functions, including enzymatic reactions, signal transduction, and energy metabolism. The ability to reliably quantify intracellular Mg²⁺ concentrations is therefore of paramount importance. Fluorescent indicators have emerged as powerful tools for the real-time monitoring of Mg²⁺ dynamics within living cells. This guide focuses on the reproducibility of measurements obtained with "Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate," a selective fluorescent indicator for magnesium, and compares its performance with established probes such as Mag-Fura-2, and Kmg-301AM.

Comparative Analysis of Fluorescent Magnesium Indicators

The selection of a fluorescent probe for magnesium measurement should be guided by several key parameters, including its dissociation constant (Kd) for Mg²⁺, selectivity over other cations (especially Ca²⁺), and the reproducibility of the measurements. While specific quantitative data on the inter-assay and intra-assay variability for "Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate" is not extensively available in the public domain, we can infer its potential performance based on its chemical properties and compare it with well-characterized alternatives.

FeatureEthyl Benzo-4-oxo-4H-quinolizine-3-carboxylateMag-Fura-2Kmg-301AM
Reported Kd for Mg²⁺ Data not readily available~1.5 mMData not readily available
Measurement Type Intensity-basedRatiometricIntensity-based
Excitation Wavelength Data not readily available~335 nm (Mg²⁺-bound) / ~370 nm (Mg²⁺-free)~550 nm
Emission Wavelength Data not readily available~510 nm~575 nm
Key Advantages Selective fluorophore for Mg²⁺Ratiometric measurement minimizes artifacts from dye loading and cell thicknessSpecific for mitochondrial Mg²⁺
Potential Limitations Lack of published reproducibility dataLower sensitivity to small Mg²⁺ changesNot suitable for cytosolic Mg²⁺ measurement

Note: The lack of readily available quantitative reproducibility data for "Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate" necessitates a focus on providing a standardized protocol to enable users to generate their own validation data.

Experimental Protocols

To ensure the highest degree of reproducibility, it is imperative to follow standardized experimental protocols. Below are detailed methodologies for the use of "Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate" and the comparative probes.

Protocol 1: Intracellular Magnesium Measurement with "Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate"

This protocol is based on general principles of using fluorescent indicators and should be optimized for specific cell types and experimental conditions.

1. Reagent Preparation:

  • Prepare a stock solution of "Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate" (e.g., 1-10 mM) in high-quality, anhydrous DMSO.
  • Prepare a physiological buffer suitable for your cells (e.g., Hanks' Balanced Salt Solution, HBSS).

2. Cell Loading:

  • Plate cells on a suitable imaging dish or coverslip.
  • Dilute the stock solution of the probe in the physiological buffer to the desired final concentration (typically 1-10 µM).
  • Remove the culture medium and wash the cells with the physiological buffer.
  • Incubate the cells with the probe-containing buffer for 30-60 minutes at 37°C.

3. Fluorescence Measurement:

  • Wash the cells twice with the physiological buffer to remove excess probe.
  • Acquire fluorescence images using a fluorescence microscope equipped with the appropriate filters for the probe's excitation and emission wavelengths.
  • Quantify the mean fluorescence intensity within regions of interest (ROIs) corresponding to the cells.

4. Data Analysis:

  • Background subtract the fluorescence intensity values.
  • To obtain quantitative measurements, a calibration curve should be generated by exposing the cells to solutions with known Mg²⁺ concentrations in the presence of an ionophore (e.g., ionomycin).

Protocol 2: Ratiometric Intracellular Magnesium Measurement with Mag-Fura-2 AM

1. Reagent Preparation:

  • Prepare a 1-5 mM stock solution of Mag-Fura-2 AM in anhydrous DMSO.
  • Prepare a physiological buffer (e.g., HBSS).

2. Cell Loading:

  • Plate cells and wash as described in Protocol 1.
  • Prepare a loading solution of Mag-Fura-2 AM (final concentration 1-5 µM) in the physiological buffer. The addition of Pluronic F-127 (0.02%) can aid in dye solubilization.
  • Incubate cells with the loading solution for 30-60 minutes at 37°C.

3. Fluorescence Measurement:

  • Wash cells twice with the physiological buffer.
  • Acquire fluorescence images by alternately exciting the cells at ~340 nm and ~380 nm and collecting the emission at ~510 nm.

4. Data Analysis:

  • Calculate the ratio of the fluorescence intensities (F340/F380) for each cell.
  • Perform an in situ calibration using ionomycin and known extracellular Mg²⁺ concentrations to convert the fluorescence ratios to absolute Mg²⁺ concentrations.

Visualizing the Workflow and Signaling Context

To further clarify the experimental process and the underlying principles, the following diagrams illustrate the workflow for magnesium measurement and the general signaling context in which these measurements are relevant.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis ReagentPrep Reagent Preparation ProbeLoading Probe Loading ReagentPrep->ProbeLoading CellCulture Cell Culture & Plating CellCulture->ProbeLoading Washing Washing ProbeLoading->Washing Imaging Fluorescence Imaging Washing->Imaging DataAcquisition Data Acquisition Imaging->DataAcquisition Quantification Quantification & Analysis DataAcquisition->Quantification

Caption: A generalized experimental workflow for intracellular magnesium measurement using fluorescent probes.

SignalingPathways Stimulus External Stimulus Receptor Cell Surface Receptor Stimulus->Receptor SecondMessenger Second Messengers Receptor->SecondMessenger MgTransporter Mg²⁺ Transporters / Channels SecondMessenger->MgTransporter IntracellularMg [Mg²⁺]i (Measured by Probe) MgTransporter->IntracellularMg DownstreamEffectors Downstream Effectors IntracellularMg->DownstreamEffectors CellularResponse Cellular Response DownstreamEffectors->CellularResponse

Caption: A simplified diagram illustrating the role of intracellular magnesium as a second messenger in cellular signaling pathways.

By providing standardized protocols and a framework for comparison, this guide aims to enhance the reproducibility of magnesium measurements in life sciences research. The choice of the fluorescent probe will ultimately depend on the specific experimental question, the available instrumentation, and the required level of quantitative accuracy. Researchers are encouraged to perform their own validation experiments to determine the most suitable probe for their applications.

Safety Operating Guide

Proper Disposal of Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate: A Guide for Laboratory Professionals

Proper Disposal of Ethyl Benzo[1][2]-4-oxo-4H-quinolizine-3-carboxylate: A Guide for Laboratory Professionals

For Immediate Release: This document provides essential safety and logistical information for the proper disposal of Ethyl Benzo[1][2]-4-oxo-4H-quinolizine-3-carboxylate. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals engaged in laboratory and drug development settings.

Immediate Safety and Hazard Summary

Based on information for related compounds, Ethyl Benzo[1][2]-4-oxo-4H-quinolizine-3-carboxylate should be presumed to have potential hazards.[2] Similar compounds are known to cause skin, eye, and respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3]
Body Protection A properly fitted laboratory coat.[3]
Respiratory Use in a well-ventilated area or fume hood. A respirator may be necessary for large quantities or spills.[4][5]

Operational Plan for Waste Management

The recommended method for the disposal of Ethyl Benzo[1][2]-4-oxo-4H-quinolizine-3-carboxylate is through a licensed hazardous waste disposal company.[3] All materials contaminated with this compound must be treated as hazardous chemical waste.[6]

Key Experimental Protocols for Safe Disposal:

  • Waste Segregation and Collection:

    • Collect all waste containing Ethyl Benzo[1][2]-4-oxo-4H-quinolizine-3-carboxylate, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, in a dedicated and clearly labeled hazardous waste container.[3]

    • The container must be made of a material compatible with the chemical and have a secure lid to prevent leakage.[5]

  • Labeling:

    • Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Ethyl Benzo[1][2]-4-oxo-4H-quinolizine-3-carboxylate," and the CAS number (101192-30-7).[1][3] Do not use abbreviations or chemical formulas.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[3]

  • Disposal Procedure:

    • Maintain a log of the waste generated, including the date, quantity, and chemical composition.[3]

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[3]

    • Provide a complete and accurate description of the waste to the disposal contractor.

Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][6]

Logical Workflow for Disposal

AIdentify Waste(Pure compound, contaminated labware,solutions)BSegregate and Collect inDesignated HazardousWaste ContainerA->BCLabel Container Clearly('Hazardous Waste', Full Chemical Name,CAS Number)B->CDStore in SecureSatellite Accumulation AreaC->DEContact EHS or LicensedHazardous Waste ContractorD->EFArrange for Pickup andProvide Waste DetailsE->FGHandover forProper DisposalF->G

Caption: Waste Disposal Workflow for Ethyl Benzo[1][2]-4-oxo-4H-quinolizine-3-carboxlate.

Essential Safety and Logistical Information for Handling Ethyl Benzo-4-oxo-4H-quinolizine-3-carboxylate

Essential Safety and Logistical Information for Handling Ethyl Benzo[1][2]-4-oxo-4H-quinolizine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols, operational procedures, and disposal plans for handling Ethyl Benzo[1][2]-4-oxo-4H-quinolizine-3-carboxylate (CAS No. 101192-30-7).[3] Given the absence of a specific Safety Data Sheet (SDS), this guidance is based on best practices for handling related heterocyclic and quinolizine compounds. A thorough risk assessment should be conducted before commencing any work.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling Ethyl Benzo[1][2]-4-oxo-4H-quinolizine-3-carboxylate. The following table summarizes the recommended equipment.

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards.Protects eyes from splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A standard laboratory coat must be worn.Prevents direct skin contact with the chemical.
Respiratory Protection Typically not required with adequate ventilation. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.Protects against inhalation of the chemical.
Foot Protection Closed-toe shoes.Protects feet from potential spills.
Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan is critical to minimizing the risk of exposure and contamination.

1. Preparation:

  • Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.

  • Verify the accessibility and functionality of an eyewash station and safety shower.

  • Assemble all necessary equipment and reagents before commencing work.

  • Don the appropriate personal protective equipment as outlined in the table above.

2. Handling:

  • Handle the solid chemical with care to avoid the generation of dust.

  • Use a spatula or other appropriate tools for transferring the solid.

  • If weighing the compound, do so in a weigh boat or on weighing paper within the fume hood.

  • Keep the container holding the chemical closed when not in use.

  • For solution preparation, slowly add the weighed compound to the solvent while stirring to ensure proper dissolution. Rinse the weighing boat with a small amount of solvent and add it to the flask to ensure a complete transfer.

3. Post-Handling:

  • Thoroughly clean the work area after use.

  • Properly remove and dispose of contaminated gloves.

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

  • Solid Waste Disposal: Collect solid waste in a designated, labeled, and sealed container. The container should be clearly marked with the chemical name and any known hazard information.

  • Liquid Waste Disposal: Collect liquid waste containing this chemical in a separate, labeled, and sealed waste container. Do not mix with other chemical waste unless explicitly instructed to do so by your EHS office.

  • Decontamination: Decontaminate all glassware and equipment that has come into contact with the chemical using an appropriate solvent. The rinse solvent should be collected as hazardous waste.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of Ethyl Benzo[1][2]-4-oxo-4H-quinolizine-3-carboxylate in a laboratory setting.

Gcluster_prepPreparationcluster_handlingHandling (in Fume Hood)cluster_postPost-Handlingprep_area1. Prepare Work Area(Fume Hood)verify_safety2. Verify Safety Equipment(Eyewash, Shower)prep_area->verify_safetygather_materials3. Assemble Equipment& Reagentsverify_safety->gather_materialsdon_ppe4. Don Appropriate PPEgather_materials->don_ppeweigh5. Weigh Compounddon_ppe->weighProceed to Handlingtransfer6. Transfer to Solventweigh->transferdissolve7. Dissolve and Mixtransfer->dissolveclean_area8. Clean Work Areadissolve->clean_areaProceed to Post-Handlingdispose_waste9. Dispose of Waste(Solid & Liquid)clean_area->dispose_wastedecontaminate10. Decontaminate Glasswaredispose_waste->decontaminateremove_ppe11. Doff PPEdecontaminate->remove_ppewash_hands12. Wash Handsremove_ppe->wash_hands

Caption: Workflow for the safe handling of Ethyl Benzo[1][2]-4-oxo-4H-quinolizine-3-carboxylate.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.